molecular formula C4H7B B1616935 3-Bromo-1-butene CAS No. 22037-73-6

3-Bromo-1-butene

Cat. No.: B1616935
CAS No.: 22037-73-6
M. Wt: 135 g/mol
InChI Key: XOTGLEGIDHZTIM-UHFFFAOYSA-N
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Description

3-Bromo-1-butene is a useful research compound. Its molecular formula is C4H7Br and its molecular weight is 135 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Br/c1-3-4(2)5/h3-4H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTGLEGIDHZTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30944640
Record name 3-Bromobut-1-ene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22037-73-6
Record name 3-Bromo-1-butene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022037736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-1-butene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-butene is a versatile bifunctional molecule of significant interest in organic synthesis and as a building block in the development of novel pharmaceutical compounds.[1][2] Its structure, incorporating both a reactive allylic bromide and a terminal double bond, allows for a wide range of chemical transformations, making it a valuable intermediate in the construction of complex molecular architectures. This technical guide provides an in-depth overview of the fundamental properties, reactivity, and handling of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are crucial for its application in various synthetic procedures, dictating reaction conditions and purification methods.

Table 1: Fundamental Properties of this compound

PropertyValueReference
Chemical Formula C₄H₇Br[3]
Molecular Weight 135.004 g/mol [3]
CAS Number 22037-73-6[3]
Appearance Colorless liquid
Density 1.307 g/cm³[3]
Boiling Point 88.7 °C at 760 mmHg[3]
Melting Point -115.07 °C (estimate)[3]
Flash Point 7.2 °C[3]
Refractive Index 1.4686[3]
Solubility Insoluble in water, soluble in common organic solvents.
Vapor Pressure 68.2 mmHg at 25°C[3]

Spectroscopic Data

The structural characterization of this compound is well-established through various spectroscopic techniques. The key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

TechniqueKey Peaks/Signals (ppm or cm⁻¹)Reference
¹H NMR (CDCl₃) δ ~1.7 (d, 3H), ~4.6 (m, 1H), ~5.2 (m, 2H), ~5.9 (m, 1H)[4]
¹³C NMR (CDCl₃) δ ~25, 55, 117, 138[5][6][7]
Infrared (IR) ~3080 (C-H, sp²), ~2970 (C-H, sp³), ~1640 (C=C), ~920, 990 (=C-H bend), ~600 (C-Br)[8][9]
Mass Spectrometry (MS) m/z 134/136 (M⁺, bromine isotopes), 55 (base peak)[10][11]

Reactivity and Synthetic Applications

This compound's reactivity is dominated by its two functional groups: the allylic bromide and the terminal alkene. This dual reactivity makes it a valuable precursor in a variety of organic transformations.[1][2]

Nucleophilic Substitution (Sₙ1)

The secondary allylic nature of the carbon-bromine bond makes this compound susceptible to Sₙ1 reactions. The departure of the bromide ion generates a resonance-stabilized allylic carbocation, which can then be attacked by a nucleophile at either of the two electrophilic carbon atoms. This can lead to the formation of two regioisomeric products.[12][13][14] Interestingly, this compound and 1-bromo-2-butene undergo Sₙ1 reactions at nearly the same rate because they form the same resonance-stabilized allylic carbocation intermediate.[12]

SN1_Mechanism sub This compound int1 Allylic Carbocation (Resonance Form 1) sub->int1 Slow, Rate-determining -Br⁻ int2 Allylic Carbocation (Resonance Form 2) int1->int2 Resonance prod1 Product 1 (Substitution at C3) int1->prod1 + Nu⁻ prod2 Product 2 (Substitution at C1) int2->prod2 + Nu⁻ Nu Nucleophile (Nu⁻)

Caption: Sₙ1 Reaction Mechanism of this compound.

Electrophilic Addition

The terminal double bond of this compound readily undergoes electrophilic addition reactions. For instance, the addition of hydrogen halides (HX) proceeds via the formation of the more stable secondary carbocation, following Markovnikov's rule. The initial protonation of the double bond can lead to a carbocation that is also allylic, introducing the possibility of rearranged products.

Electrophilic_Addition sub This compound int1 Secondary Carbocation sub->int1 + H⁺ (from HX) prod1 Markovnikov Product int1->prod1 + X⁻ HX H-X X_ion X⁻ Grignard_Reaction sub This compound reagent But-3-en-2-ylmagnesium bromide (Grignard Reagent) sub->reagent + Mg, ether product New C-C Bond Formation reagent->product + Electrophile electrophile Electrophile (e.g., C=O)

References

Spectroscopic Profile of 3-Bromo-1-butene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-1-butene, a key intermediate in organic synthesis. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug development and other scientific endeavors requiring precise molecular characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
5.85ddd17.2, 10.4, 6.8H-2
5.30d17.2H-1a (trans)
5.15d10.4H-1b (cis)
4.65q6.8H-3
1.75d6.8H-4
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmAssignment
138.5C-2
117.5C-1
52.0C-3
25.5C-4
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3080Medium=C-H Stretch
2980, 2940MediumC-H Stretch (sp³)
1640StrongC=C Stretch
1440MediumC-H Bend (CH₂)
1260StrongC-H Wag (CH₂)
990, 920Strong=C-H Bend (out-of-plane)
650StrongC-Br Stretch
Mass Spectrometry (MS)
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
134/13625[M]⁺ (Molecular Ion, Br isotopes)
55100[C₄H₇]⁺ (Base Peak)
79/8115[Br]⁺
4180[C₃H₅]⁺
3960[C₃H₃]⁺
2750[C₂H₃]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to ensure reproducibility and accuracy of the results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for both ¹H and ¹³C NMR analysis.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 10-12 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-32.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or higher, depending on sample concentration.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a suitable sampling accessory (e.g., attenuated total reflectance (ATR) or salt plates).

Sample Preparation (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a single drop of neat this compound directly onto the center of the ATR crystal.

  • Acquire the spectrum.

Sample Preparation (Salt Plate Method):

  • Place one drop of neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top to create a thin liquid film.

  • Mount the plates in the spectrometer's sample holder.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty spectrometer should be recorded prior to sample analysis.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the major absorption bands.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. An electron ionization (EI) source is commonly used.

GC-MS Parameters:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 20-200.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 100 ppm) in a volatile organic solvent such as dichloromethane or hexane.

  • Inject 1 µL of the solution into the GC-MS system.

Data Processing:

  • The mass spectrum corresponding to the chromatographic peak of this compound is extracted.

  • Identify the molecular ion peaks, considering the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Identify the base peak and other significant fragment ions.

  • Propose fragmentation pathways to explain the observed ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound, detailing how each analytical technique contributes to the elucidation of its molecular structure.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis and Interpretation cluster_structure Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data Structure Final Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of spectroscopic analysis for this compound.

3-Bromo-1-butene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Bromo-1-butene is a versatile bifunctional molecule featuring a reactive allylic bromide and a terminal double bond. This unique structural arrangement establishes it as a valuable building block in organic synthesis, particularly in the construction of complex molecular frameworks for fine chemicals and pharmaceutical intermediates.[1][2] Its ability to participate in a diverse range of chemical transformations, including nucleophilic substitutions and electrophilic additions, makes it a key reagent for medicinal chemists and researchers. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols, and its applications in synthetic chemistry.

Physical and Chemical Properties

The physicochemical properties of this compound are summarized in the tables below, providing a comprehensive overview for its handling, application, and characterization.

General and Physical Properties
PropertyValueReference
Molecular Formula C₄H₇Br[3][4]
Molecular Weight 135.00 g/mol [4][5]
Appearance Colorless liquid
Density 1.307 g/cm³[3][4]
Boiling Point 88.7 °C at 760 mmHg[3][4]
Melting Point -115.07 °C (estimate)[3][4]
Flash Point 7.2 °C[3][4]
Refractive Index 1.4686[3]
Vapor Pressure 68.2 mmHg at 25°C[3]
Solubility Insoluble in water; soluble in organic solvents
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral features are outlined below.

Spectroscopic TechniqueKey Features and Interpretation
¹H NMR The proton NMR spectrum of but-1-ene, a related compound, shows distinct signals for the different proton environments. For this compound, one would expect signals corresponding to the vinyl protons (H₂C=), the methine proton (-CHBr-), and the methyl protons (-CH₃). The vinyl protons would likely appear as complex multiplets in the range of 5-6 ppm. The methine proton adjacent to the bromine would be downfield, likely a multiplet around 4-5 ppm. The methyl protons would appear as a doublet upfield, around 1.5-2.0 ppm, due to coupling with the adjacent methine proton.[6]
¹³C NMR The carbon NMR spectrum provides information on the different carbon environments. For this compound, four distinct signals are expected. The sp² hybridized carbons of the double bond would appear in the range of 110-140 ppm. The carbon atom bonded to the bromine atom would be in the range of 40-60 ppm, and the methyl carbon would be the most upfield signal, typically below 30 ppm.[7]
Infrared (IR) Spectroscopy The IR spectrum of this compound would exhibit characteristic absorption bands. A strong band around 1640 cm⁻¹ corresponds to the C=C stretching vibration of the alkene. The C-H stretching vibrations of the vinyl group would appear above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region. The C-H stretching of the methyl and methine groups would be observed just below 3000 cm⁻¹. A characteristic absorption for the C-Br stretch is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.[8][9]
Mass Spectrometry (MS) The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 134 and an M+2 peak at m/z 136 of nearly equal intensity, which is characteristic of the presence of a single bromine atom due to its two isotopes, ⁷⁹Br and ⁸¹Br. Fragmentation patterns would likely involve the loss of a bromine radical or cleavage of the allylic bond.[5]

Experimental Protocols

Detailed and reliable experimental procedures are essential for the successful synthesis, purification, and analysis of this compound.

Synthesis of this compound

One common method for the synthesis of this compound involves the allylic bromination of 1-butene using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator.

Workflow for the Synthesis of this compound:

Synthesis_Workflow reagents 1-Butene, NBS, Radical Initiator (e.g., AIBN), Solvent (e.g., CCl₄) reaction Reaction Setup: - Inert atmosphere (e.g., Argon) - Controlled temperature (reflux) reagents->reaction Mixing workup Work-up: 1. Cooling the reaction mixture 2. Filtration to remove succinimide 3. Washing with aqueous Na₂S₂O₃ and brine reaction->workup After reaction completion purification Purification: - Drying over anhydrous MgSO₄ - Removal of solvent under reduced pressure - Distillation of the crude product workup->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound via allylic bromination.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., azobisisobutyronitrile, AIBN) in a suitable solvent such as carbon tetrachloride (CCl₄).

  • Addition of Reactant: Cool the mixture in an ice bath and bubble 1-butene gas through the solution or add liquefied 1-butene dropwise.

  • Reaction: After the addition is complete, heat the mixture to reflux. The reaction is typically initiated by light or heat. Monitor the reaction progress by checking for the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide floating on top.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the succinimide byproduct.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate). Remove the solvent by rotary evaporation. The crude product can be further purified by fractional distillation under reduced pressure.

Purification

Purification of the synthesized this compound is critical to remove unreacted starting materials, byproducts, and solvent.

  • Distillation: Fractional distillation is the most common method for purifying this compound. Due to its relatively low boiling point, distillation should be performed carefully to avoid loss of product.[4]

  • Chromatography: For small-scale purification or to obtain very high purity material, column chromatography on silica gel can be employed. A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent, is typically used.

Analytical Characterization

The identity and purity of this compound are confirmed using various spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃). Record the spectrum on a standard NMR spectrometer (e.g., 300 or 400 MHz). The chemical shifts, splitting patterns, and integration of the peaks will confirm the structure.

    • ¹³C NMR: Record the proton-decoupled ¹³C NMR spectrum of the sample in a suitable deuterated solvent. The number of signals and their chemical shifts will correspond to the unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of a neat liquid sample between salt plates (e.g., NaCl or KBr) or as a thin film. The presence of characteristic absorption bands for the C=C and C-Br bonds will confirm the functional groups.

  • Mass Spectrometry (MS):

    • Introduce a small amount of the sample into a mass spectrometer, typically using a gas chromatography (GC-MS) interface for separation and analysis. The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Chemical Reactivity and Applications

This compound's reactivity is primarily dictated by the presence of the allylic bromide and the terminal double bond.

Nucleophilic Substitution Reactions

The allylic bromide is susceptible to nucleophilic substitution, proceeding through an Sₙ1 or Sₙ2 mechanism depending on the reaction conditions. The Sₙ1 pathway is favored due to the formation of a resonance-stabilized allylic carbocation.[10]

Mechanism of Sₙ1 Reaction:

SN1_Mechanism start This compound intermediate Resonance-Stabilized Allylic Carbocation start->intermediate Loss of Br⁻ (Rate-determining step) product Substitution Product intermediate->product Nucleophilic Attack nucleophile Nucleophile (Nu⁻)

Caption: The Sₙ1 mechanism involving the formation of a stable allylic carbocation.

This reactivity makes this compound a useful precursor for introducing the butenyl moiety into various molecules.[1]

Electrophilic Addition Reactions

The double bond in this compound can undergo electrophilic addition reactions. The regioselectivity of these reactions is influenced by the stability of the resulting carbocation intermediate.[10]

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its ability to participate in cross-coupling reactions and alkylations allows for the construction of complex molecular architectures found in many bioactive molecules. While specific examples are often proprietary, the butenyl group it provides can be a crucial part of the pharmacophore or a handle for further functionalization in drug discovery programs. The introduction of bromine into a molecule can also favorably affect its metabolic profile and duration of action.[11]

Safety, Handling, and Storage

This compound is a flammable liquid and should be handled with appropriate safety precautions.

  • Safety: Wear personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.[12][13]

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[13]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with significant potential in the development of new pharmaceuticals and fine chemicals. A thorough understanding of its physical and chemical properties, coupled with safe and effective handling protocols, is essential for its successful application in research and development. This guide provides a comprehensive foundation for scientists and professionals working with this important chemical intermediate.

References

An In-Depth Technical Guide to the Reactivity Profile of 3-Bromo-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of the chemical reactivity of 3-Bromo-1-butene. As a key intermediate in organic synthesis, its unique structure, featuring both a reactive allylic bromide and a terminal double bond, gives rise to a diverse and nuanced reactivity profile.[1][2] This guide details its participation in nucleophilic substitutions, organometallic preparations, elimination reactions, and radical processes. The discussion is tailored for researchers, scientists, and drug development professionals, with a focus on reaction mechanisms, influencing factors, and practical applications. Quantitative data is presented in tabular format, and key pathways and workflows are visualized using diagrams for enhanced clarity.

Physical and Spectroscopic Properties

This compound is a colorless liquid whose physical and chemical properties are foundational to its handling and use in synthesis. Key properties are summarized below.

PropertyValueReference
Molecular Formula C₄H₇Br[3][4][5]
Molecular Weight 135.00 g/mol [3][4]
Boiling Point 88.7 °C (at 760 mmHg)[4][5]
Density 1.307 g/cm³[4][5]
Refractive Index 1.4686[4]
Flash Point 7.2 °C[4][5]
Spectroscopic Data NMR (¹H, ¹³C), IR, and MS spectra are available.[3][6]

Core Reactivity Profile

The reactivity of this compound is dominated by the interplay between its two functional groups: the alkene and the secondary allylic bromide. The position of the bromine atom adjacent to the double bond allows for the formation of highly stabilized allylic carbocation or radical intermediates, which dictates the outcome of many of its reactions.[7]

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of this compound's reactivity. As an allylic halide, it can react through various mechanisms, often leading to a mixture of products.

SN1 Pathway: Under conditions that favor a unimolecular pathway (e.g., polar protic solvents, weakly basic nucleophiles), the rate-determining step is the departure of the bromide leaving group to form a resonance-stabilized allylic carbocation.[8][9][10] This single carbocation intermediate has two resonance structures, with the positive charge delocalized over carbons 1 and 3. Consequently, the nucleophile can attack at either position, leading to a mixture of regioisomeric products.[7] Notably, this compound and its primary isomer, 1-bromo-2-butene, undergo SN1 reactions at nearly identical rates because they both form the same resonance-stabilized allylic carbocation intermediate.[11][12]

SN2 and SN2' Pathways: With strong, typically less hindered nucleophiles in polar aprotic solvents, bimolecular substitution becomes competitive. Two pathways are possible:

  • SN2 (Direct Substitution): The nucleophile directly attacks the carbon atom bearing the bromine (C-3), displacing the bromide in a standard concerted step.

  • SN2' (Allylic Rearrangement): The nucleophile attacks the terminal carbon of the alkene (C-1), which induces a rearrangement of the double bond to the C-2/C-3 position and displaces the bromide leaving group from C-3.[13][14] This process is also known as an allylic shift.

The ratio of SN2 to SN2' products is sensitive to the steric hindrance of both the substrate and the nucleophile, as well as other reaction conditions.[13]

G cluster_start Reactants cluster_products Products This compound This compound Nu Nu⁻ P1 Direct Substitution Product (SN2) Nu->P1  SN2 Pathway (Attack at C3)   P2 Rearranged Product (SN2') Nu->P2  SN2' Pathway (Attack at C1)   G Start This compound Grignard 3-Butenylmagnesium Bromide (Grignard Reagent) Start->Grignard + Mg, Ether Intermediate Alkoxide Intermediate Grignard->Intermediate 1. Add Electrophile Carbonyl Electrophile (e.g., Ketone, R₂C=O) Carbonyl->Intermediate Product Final Product (e.g., Tertiary Alcohol) Intermediate->Product 2. Add Acid Workup Acidic Workup (e.g., H₃O⁺) Workup->Product G A Apparatus Assembly (Dry Glassware, Inert Atmosphere) B Magnesium Activation (Mg + I₂ crystal) A->B C Grignard Reagent Formation (Dropwise addition of R-Br) B->C D Reaction with Ketone (Dropwise addition at 0°C) C->D E Quenching (Slow addition of aq. NH₄Cl) D->E F Extraction (Separate layers, extract aqueous) E->F G Drying & Concentration (Dry with MgSO₄, Rotovap) F->G H Purification (e.g., Distillation) G->H

References

Early Studies of 3-Bromo-1-butene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-butene, a versatile reagent in organic synthesis, has been a subject of study for its role in allylic rearrangements and as a precursor for various chemical transformations. This technical guide delves into the early studies involving this compound, providing a comprehensive overview of its synthesis, characterization, and reaction pathways. The document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this important chemical intermediate.

Physicochemical Properties

Early research and subsequent database compilations have established the key physicochemical properties of this compound. These properties are crucial for its handling, purification, and use in synthetic protocols.

PropertyValueReference
Molecular Formula C4H7Br[1]
Molecular Weight 135.00 g/mol [1]
Boiling Point 88.7 °C at 760 mmHg[2][3]
Density 1.307 g/cm³[2][3]
Refractive Index 1.4686[2]
Flash Point 7.2 °C[2][3]
Melting Point -115.07 °C (estimate)[2][3]
Vapor Pressure 68.2 mmHg at 25°C[2]

Early Synthetic Methods and Experimental Protocols

The synthesis of this compound in early studies was often intertwined with the formation of its isomeric counterpart, 1-bromo-2-butene (crotyl bromide). The product distribution was highly dependent on the chosen synthetic route and reaction conditions. Two primary methods from early literature are detailed below.

Allylic Bromination of 1-Butene with N-Bromosuccinimide (NBS)

The Wohl-Ziegler reaction, utilizing N-bromosuccinimide (NBS) in the presence of a radical initiator or light, became a standard method for allylic bromination.[4][5] This reaction with 1-butene generates a resonance-stabilized allylic radical, leading to a mixture of this compound and 1-bromo-2-butene.[4]

Experimental Protocol:

  • Reaction Setup: A solution of 1-butene in a non-polar solvent such as carbon tetrachloride (CCl4) is prepared in a reaction vessel equipped with a reflux condenser, a dropping funnel, and a light source (e.g., a sunlamp) or a radical initiator (e.g., benzoyl peroxide).

  • Reagent Addition: N-bromosuccinimide (NBS) is added portion-wise to the solution of 1-butene while the mixture is heated to reflux and irradiated.

  • Reaction Monitoring: The reaction progress is monitored by observing the consumption of the dense, insoluble NBS, which is converted to the less dense, soluble succinimide.

  • Work-up: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is then washed with water and a dilute solution of sodium bicarbonate to remove any remaining acidic byproducts.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate) and the solvent is removed by distillation. The resulting crude product, a mixture of this compound and 1-bromo-2-butene, is then purified by fractional distillation.

Quantitative Data from Analogous Early Studies:

While specific yield data for the bromination of 1-butene from the earliest papers is scarce, analogous allylic brominations of other simple alkenes from that era typically reported yields in the range of 40-60% for the mixed allylic bromides. The ratio of this compound to 1-bromo-2-butene is dependent on the reaction temperature and the relative stability of the corresponding radical intermediates.

Reaction of Crotyl Alcohol with Phosphorus Tribromide (PBr₃)

The reaction of alcohols with phosphorus trihalides is a classic method for the synthesis of alkyl halides.[6][7] When applied to crotyl alcohol (a mixture of but-2-en-1-ol and but-3-en-1-ol), this reaction proceeds via an SN2 mechanism, but the allylic nature of the substrate can lead to rearrangements and the formation of a mixture of this compound and 1-bromo-2-butene.

Experimental Protocol:

  • Reaction Setup: Crotyl alcohol is placed in a round-bottom flask equipped with a dropping funnel and a reflux condenser. The flask is cooled in an ice bath.

  • Reagent Addition: Phosphorus tribromide (PBr₃) is added dropwise to the cooled and stirred crotyl alcohol. The addition is controlled to maintain a low reaction temperature.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated to complete the reaction.

  • Work-up: The reaction mixture is poured onto crushed ice, and the resulting organic layer is separated.

  • Purification: The crude product is washed with cold water, a dilute solution of sodium carbonate, and again with water. It is then dried over anhydrous calcium chloride and purified by fractional distillation.

Quantitative Data from Analogous Early Studies:

The yields for the conversion of primary and secondary alcohols to alkyl bromides using PBr₃ are generally high.[7] However, for allylic alcohols, the potential for side reactions and rearrangements can influence the overall yield of the desired isomeric bromides.

Key Reaction Pathways and Logical Relationships

The formation of a mixture of this compound and 1-bromo-2-butene is a central theme in the early studies of these compounds. The following diagrams illustrate the key mechanistic steps.

G cluster_initiation Initiation cluster_propagation Propagation NBS NBS Br_radical Br• NBS->Br_radical Light/Heat 1-Butene 1-Butene Allylic_Radical Allylic Radical (Resonance Stabilized) 1-Butene->Allylic_Radical + Br• Allylic_Radical->1-Butene This compound This compound Allylic_Radical->this compound + Br2 1-Bromo-2-butene 1-Bromo-2-butene Allylic_Radical->1-Bromo-2-butene + Br2 HBr HBr Br2 Br2 HBr->Br2 + NBS

Allylic Bromination of 1-Butene with NBS

The reaction proceeds via a radical chain mechanism. Initiation involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts an allylic hydrogen from 1-butene to form a resonance-stabilized allylic radical. This radical can then react with a molecule of Br₂, generated from the reaction of HBr with NBS, at either of its radical-bearing carbons to yield the two isomeric products.

G Crotyl_Alcohol Crotyl Alcohol Intermediate Intermediate (ROPBr₂) Crotyl_Alcohol->Intermediate + PBr₃ PBr3 PBr₃ SN2_Attack SN2 Attack by Br⁻ Intermediate->SN2_Attack Product_Mixture This compound + 1-Bromo-2-butene SN2_Attack->Product_Mixture

Reaction of Crotyl Alcohol with PBr₃

The hydroxyl group of crotyl alcohol attacks the phosphorus atom of PBr₃, forming an intermediate where the hydroxyl group is converted into a good leaving group. A bromide ion then acts as a nucleophile, attacking the allylic carbon in an SN2 fashion. Due to the allylic nature of the substrate, the bromide can attack at either the primary or secondary carbon, leading to the formation of both 1-bromo-2-butene and this compound.

Early Studies on Reactivity: The Grignard Reaction

Early investigations into the reactivity of the this compound/1-bromo-2-butene mixture often involved the Grignard reaction. The formation of the Grignard reagent from this isomeric mixture results in a resonance-stabilized allylic Grignard reagent.

Experimental Protocol for Grignard Reagent Formation:

  • Reaction Setup: A dried flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with magnesium turnings and a small crystal of iodine (as an initiator).

  • Reagent Addition: A solution of the this compound and 1-bromo-2-butene mixture in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is typically initiated by gentle warming.

  • Reaction: The reaction is maintained at a gentle reflux until all the magnesium has reacted. The resulting solution contains the allylic Grignard reagent.

G cluster_reactants Reactants Bromide_Mixture This compound + 1-Bromo-2-butene Allylic_Grignard Allylic Grignard Reagent (Resonance Stabilized) Bromide_Mixture->Allylic_Grignard + Mg / Ether Mg Mg Adduct Intermediate Adduct Allylic_Grignard->Adduct + R₂C=O Aldehyde_Ketone Aldehyde or Ketone (R₂C=O) Aldehyde_Ketone->Adduct Alcohol_Product Allylic Alcohol Product Adduct->Alcohol_Product H₃O⁺ Workup

Formation and Reaction of the Allylic Grignard Reagent

The Grignard reagent formed from the isomeric mixture exists as a single, resonance-stabilized species. This reagent can then react with electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds, yielding allylic alcohols after an acidic workup.

Conclusion

The early studies of this compound laid the groundwork for understanding the principles of allylic halogenation and the reactivity of allylic systems. The inherent formation of isomeric mixtures in these early syntheses highlighted the importance of carefully controlling reaction conditions and the challenges of isolating pure compounds. The development of methods to prepare and utilize these allylic bromides, particularly in the context of the Grignard reaction, opened up new avenues for the construction of complex organic molecules, a legacy that continues to influence modern synthetic chemistry and drug development.

References

A Comprehensive Technical Review of 3-Bromo-1-butene: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-butene is a versatile bifunctional organic compound featuring both a reactive allylic bromide and a terminal double bond. This unique structural arrangement makes it a valuable intermediate in a variety of organic transformations, including alkylations, cross-coupling reactions, and the construction of more complex molecular frameworks.[1] Its ability to generate a resonance-stabilized allylic carbocation or radical intermediate governs its reactivity, making it a subject of interest in mechanistic and synthetic organic chemistry. This technical guide provides a comprehensive review of the synthesis, properties, reactivity, and potential applications of this compound for professionals in research and drug development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. This data is essential for its safe handling, reaction setup, and purification.

PropertyValueReference
Molecular Formula C₄H₇Br[2]
Molecular Weight 135.00 g/mol [2]
CAS Number 22037-73-6[2]
Appearance Colorless liquidN/A
Density 1.307 g/cm³[LookChem Data]
Boiling Point 88.7 °C at 760 mmHg[LookChem Data]
Flash Point 7.2 °C[LookChem Data]
Refractive Index 1.4686[LookChem Data]
Melting Point -115.07 °C (estimate)[LookChem Data]
Vapor Pressure 68.2 mmHg at 25°C[LookChem Data]
LogP 1.95580[LookChem Data]
Exact Mass 133.97311 Da[2]

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound. While precise experimental spectra are proprietary to databases, the expected chemical shifts can be estimated based on its structure and data from analogous compounds.

Table 2: Estimated ¹H NMR Spectral Data (Solvent: CDCl₃)

Proton AssignmentEstimated Chemical Shift (ppm)Multiplicity
H-1 (=CH₂)5.2 - 5.4m
H-2 (-CH=)5.7 - 6.0m
H-3 (-CHBr)4.3 - 4.6m
H-4 (-CH₃)1.7 - 1.9d

Note: The olefinic protons (H-1, H-2) will exhibit complex splitting due to geminal and vicinal coupling. The methine proton (H-3) is coupled to both the olefinic and methyl protons. The methyl protons (H-4) will appear as a doublet.

Table 3: Estimated ¹³C NMR Spectral Data (Solvent: CDCl₃) [1][3][4]

Carbon AssignmentEstimated Chemical Shift (ppm)
C-1 (=CH₂)~118
C-2 (-CH=)~138
C-3 (-CHBr)~50
C-4 (-CH₃)~25

Note: The presence of the electronegative bromine atom deshields C-3, shifting it downfield. The sp² hybridized carbons of the double bond appear in the typical alkene region of the spectrum.

Synthesis of this compound

There are two primary synthetic routes for the preparation of this compound, each leveraging different starting materials and reaction mechanisms.

Allylic Bromination of 1-Butene

The most direct method is the allylic bromination of 1-butene using N-Bromosuccinimide (NBS) in the presence of a radical initiator or light (hν).[5][6] This reaction proceeds via a free-radical chain mechanism, where a bromine radical selectively abstracts a hydrogen atom from the allylic position due to the formation of a resonance-stabilized allylic radical.[7] The low concentration of Br₂ generated from the reaction of HBr with NBS prevents the competing electrophilic addition to the double bond.[7][8]

Allylic_Bromination cluster_initiation Initiation cluster_propagation Propagation NBS NBS + hν Br_rad Br• NBS->Br_rad Generates low [Br₂] which forms Br• Butene 1-Butene Br_rad->Butene Allyl_Rad Allylic Radical (Resonance Stabilized) Butene->Allyl_Rad H• abstraction by Br• HBr HBr Product This compound Allyl_Rad->Product + Br₂ Br2 Br₂ HBr->Br2 + NBS Br_rad2 Br• Br_rad2->Butene Chain reaction

Figure 1. Workflow for the allylic bromination of 1-butene using NBS.

  • Setup: A round-bottom flask is charged with N-Bromosuccinimide (NBS) and a non-polar solvent such as carbon tetrachloride (CCl₄). The flask is equipped with a reflux condenser and a magnetic stirrer.

  • Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) is added, or the flask is irradiated with a UV lamp.

  • Reaction: 1-Butene is bubbled through the solution or added as a condensed liquid at low temperature. The mixture is heated to reflux to sustain the radical chain reaction.

  • Workup: After the reaction is complete (monitored by GC or TLC), the mixture is cooled. The solid succinimide byproduct is removed by filtration.

  • Purification: The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by distillation.

Electrophilic Addition to 1,3-Butadiene

This compound can also be synthesized by the electrophilic addition of hydrogen bromide (HBr) to 1,3-butadiene. This reaction typically yields a mixture of two isomers: the 1,2-addition product (this compound) and the 1,4-addition product (1-bromo-2-butene).[9][10] The product ratio is highly dependent on the reaction temperature.[9][11]

  • Kinetic Control (Low Temperature, e.g., -80 °C): At low temperatures, the reaction is irreversible, and the major product is the one that is formed fastest. The 1,2-addition product, this compound, predominates because the activation energy for the attack of the bromide ion on the secondary carbocation is lower.[12]

  • Thermodynamic Control (Higher Temperature, e.g., 40 °C): At higher temperatures, the reaction becomes reversible, allowing the products to equilibrate. The major product is the more stable isomer, which is the 1,4-addition product (1-bromo-2-butene), due to its more highly substituted internal double bond.[9][12]

Hydrobromination start 1,3-Butadiene + HBr intermediate Resonance-Stabilized Allylic Carbocation start->intermediate Protonation product_1_2 This compound (1,2-Addition) intermediate->product_1_2 Br⁻ attack at C2 (Kinetic Product) Low Temp product_1_4 1-Bromo-2-butene (1,4-Addition) intermediate->product_1_4 Br⁻ attack at C4 (Thermodynamic Product) High Temp

Figure 2. Kinetic vs. Thermodynamic control in the hydrobromination of 1,3-butadiene.

  • Setup: A reaction vessel equipped for low-temperature reactions (e.g., a three-neck flask with a dry ice/acetone condenser and a gas inlet) is charged with a suitable solvent (e.g., a non-polar aprotic solvent).

  • Reaction: 1,3-Butadiene gas is condensed into the cooled vessel at the desired reaction temperature (e.g., -80 °C for kinetic control). A stoichiometric amount of HBr is then slowly bubbled through the solution.

  • Quenching: The reaction is allowed to proceed for a set time, after which it is quenched by pouring it into a cold, dilute aqueous solution of sodium bicarbonate to neutralize excess acid.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt, and the solvent is removed. The resulting mixture of 1,2- and 1,4-addition products is then separated and purified, typically by fractional distillation.

Key Reactions and Reactivity

The dual functionality of this compound allows it to participate in a wide range of chemical reactions, making it a valuable synthetic intermediate.

Nucleophilic Substitution (Sₙ1)

As a secondary allylic halide, this compound readily undergoes Sₙ1 reactions. The rate-determining step is the formation of a resonance-stabilized allylic carbocation, which is significantly more stable than a simple secondary carbocation. This delocalization of the positive charge can lead to nucleophilic attack at either C1 or C3, potentially resulting in a mixture of products.

SN1_Mechanism Reactant This compound Carbocation C-C(+)-C=C C-C=C-C(+) Reactant->Carbocation Loss of Br⁻ (Slow) Product1 Substitution at C3 Carbocation:f0->Product1 Attack by Nu: Product2 Substitution at C1 (Allylic Rearrangement) Carbocation:f1->Product2 Attack by Nu: Nu Nu:

Figure 3. Sₙ1 mechanism showing the resonance-stabilized carbocation intermediate.

Grignard Reagent Formation

The carbon-bromine bond in this compound can be used to form a Grignard reagent. This transformation inverts the polarity of the C3 carbon, turning it from an electrophile into a potent nucleophile. The resulting butenylmagnesium bromide is a valuable tool for forming new carbon-carbon bonds.

  • Setup: All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon). A round-bottom flask is charged with magnesium turnings and an anhydrous ether solvent (e.g., diethyl ether or THF).[13]

  • Initiation: A small amount of this compound is added to the magnesium. The reaction is often initiated by gentle heating, adding a crystal of iodine, or a few drops of 1,2-dibromoethane.[13]

  • Formation: The remaining this compound, dissolved in anhydrous ether, is added dropwise at a rate that maintains a gentle reflux. The reaction is complete when most of the magnesium has been consumed.

  • Reaction with Electrophile: The freshly prepared Grignard reagent is then typically used immediately. An electrophile (e.g., an aldehyde, ketone, or CO₂) dissolved in anhydrous ether is added slowly to the Grignard solution, usually at a reduced temperature (e.g., 0 °C).

  • Workup: After the reaction is complete, it is quenched by the slow addition of a cold, saturated aqueous solution of ammonium chloride or dilute acid (e.g., 1M HCl).[13]

  • Purification: The product is extracted into an organic solvent, washed, dried, and purified by standard methods such as column chromatography or distillation.

Applications in Pharmaceutical and Fine Chemical Synthesis

While specific examples of this compound in the synthesis of marketed drugs are not widely documented in public literature, its structural motifs are relevant to the synthesis of bioactive molecules. Allylic and homoallylic structures are common in natural products and pharmaceuticals. As a reactive intermediate, this compound serves as a building block for introducing the butenyl group into larger molecules.[1] Its isomer, 4-bromo-1-butene, is noted for its role as a precursor in the development of certain anticancer agents and compounds for neurodegenerative diseases, highlighting the potential utility of such bromoalkenes in medicinal chemistry.[13] The reactivity of this compound makes it a candidate for similar applications in the synthesis of complex targets.

Safety and Handling

This compound is a flammable liquid with a low flash point and should be handled with appropriate safety precautions.

  • Handling: Work in a well-ventilated fume hood. Keep away from heat, sparks, and open flames. All equipment should be properly grounded to prevent static discharge.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

References

3-Bromo-1-butene analogues and derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Bromo-1-butene: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its unique structure, featuring both a reactive allylic bromide and a terminal double bond, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, core reactivity, and applications of this compound and its analogues, with a particular focus on its utility in the construction of complex molecules and its relevance in medicinal chemistry and drug development. Key reaction pathways, including nucleophilic substitutions, palladium-catalyzed cross-coupling reactions, and organometallic additions, are detailed. This document summarizes quantitative data in tabular form, provides detailed experimental protocols for key transformations, and uses diagrams to illustrate complex mechanisms and workflows.

Core Chemical Properties of this compound

This compound is a secondary allylic halide. The presence of the double bond significantly influences the reactivity of the C-Br bond. Upon cleavage of the C-Br bond, a resonance-stabilized allylic carbocation is formed, which delocalizes the positive charge across two carbon atoms.[1][2] This stabilization facilitates reactions that proceed through a carbocation intermediate, such as S_N1 reactions.[2][3] Both this compound (a secondary halide) and its isomer 1-bromo-2-butene (a primary halide) undergo S_N1 reactions at nearly identical rates because they form the same resonance-stabilized allylic carbocation intermediate.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₇Br[4]
Molecular Weight 135.004 g/mol [4]
Boiling Point 88.7 °C at 760 mmHg[4]
Density 1.307 g/cm³[4]
Refractive Index 1.4686[4]
Flash Point 7.2 °C[4]

Synthesis of this compound

The most common laboratory synthesis of this compound involves the allylic bromination of 1-butene. This reaction is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator or light.

General Experimental Protocol: Allylic Bromination of 1-Butene
  • Reaction Setup : A solution of 1-butene in a suitable solvent (e.g., carbon tetrachloride) is prepared in a reaction vessel equipped with a reflux condenser and a light source.

  • Reagent Addition : N-bromosuccinimide (NBS) is added to the solution. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, can be added to facilitate the reaction, or the reaction can be initiated by UV light.

  • Reaction Conditions : The mixture is heated to reflux and irradiated with a UV lamp to initiate the radical chain reaction.

  • Workup : Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.

  • Purification : The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield this compound.[5]

Key Reactions and Derivatives

The dual functionality of this compound allows it to participate in a wide array of reactions, making it a valuable precursor for various derivatives.

Organometallic Reactions: Grignard Reagents

This compound readily reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 1-buten-3-ylmagnesium bromide.[6] This organometallic compound is a potent nucleophile and a strong base.[6][7]

A This compound (Substrate) D Grignard Reagent (1-Buten-3-ylmagnesium bromide) A->D Reacts with B Magnesium Metal (Mg) B->D C Anhydrous Ether (Solvent) C->D In F Nucleophilic Addition D->F Acts as Nucleophile E Electrophile (e.g., Aldehyde, Ketone, Epoxide) E->F Attacks G Acidic Workup (H₃O⁺) F->G H Alcohol Product G->H

Caption: Workflow for Grignard reagent synthesis and reaction.

  • Grignard Formation : In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings are covered with anhydrous diethyl ether. A solution of this compound in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically exothermic.[8]

  • Aldehyde Addition : The freshly prepared Grignard reagent is cooled in an ice bath. A solution of the aldehyde (e.g., acetaldehyde) in anhydrous ether is added dropwise with stirring.[9]

  • Quenching : After the addition is complete, the reaction is stirred for an additional hour at room temperature and then quenched by slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification : The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude alcohol is purified by column chromatography.[10]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon bonds.

The Heck reaction couples this compound (a vinyl halide analogue) with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene.[11][12] The reaction typically favors the formation of the trans (E) isomer.[13]

Heck_Cycle cluster_main pd0 Pd(0)Ln (Active Catalyst) pd2_oxid R-Pd(II)-X Ln (Oxidative Addition) pd0->pd2_oxid Oxidative Addition pd2_alkene Alkene Complex pd2_oxid->pd2_alkene Alkene Coordination pd2_insert σ-Alkyl-Pd(II) Complex (Migratory Insertion) pd2_alkene->pd2_insert Syn-Carbopalladation pd2_hydride Hydrido-Pd(II) Complex (β-Hydride Elimination) pd2_insert->pd2_hydride Syn-β-Hydride Elimination product Substituted Alkene (Product) pd2_insert->product pd2_hydride->pd0 Reductive Elimination h_base H-Base⁺ pd2_hydride->h_base x_ion X⁻ pd2_hydride->x_ion rx R-X (this compound) rx->pd0 alkene Alkene alkene->pd2_oxid base Base base->pd2_hydride

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

  • Reaction Setup : A mixture of this compound (1.0 mmol), the desired alkene (e.g., styrene, 1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (2 mol%), a phosphine ligand such as PPh₃ (4 mol%), and a base such as K₂CO₃ (2.0 mmol) are combined in a reaction vessel.[14]

  • Solvent : A suitable polar aprotic solvent like DMF or DMAc is added.[13]

  • Reaction Conditions : The vessel is sealed, and the mixture is stirred and heated (typically between 80-140 °C) until the starting material is consumed, as monitored by TLC or GC.[14]

  • Workup and Purification : The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling this compound with an organoboron compound, such as a boronic acid or ester, using a palladium catalyst and a base.[15][16]

Suzuki_Cycle cluster_main pd0 Pd(0)Ln (Active Catalyst) pd2_oxid R¹-Pd(II)-X Ln (Oxidative Addition) pd0->pd2_oxid Oxidative Addition pd2_trans R¹-Pd(II)-R² Ln (Transmetalation) pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd2_trans->product r1x R¹-X (this compound) r1x->pd0 r2by2 R²-B(OR)₂ (Boronic Acid/Ester) borate [R²-B(OR)₂(OH)]⁻ (Activated Boronate) r2by2->borate base Base (e.g., OH⁻) base->r2by2 borate->pd2_oxid

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

  • Reaction Setup : To a flask are added this compound (1.0 mmol), an arylboronic acid (1.1 mmol), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base such as aqueous K₂CO₃ or Cs₂CO₃ (2.0-3.0 mmol).[17][18]

  • Solvent System : A solvent mixture, often consisting of an organic solvent (e.g., toluene, dioxane, or DME) and water, is added.[17]

  • Reaction Conditions : The mixture is degassed and then heated under a nitrogen or argon atmosphere, typically at 80-100 °C, for several hours.

  • Workup and Purification : After cooling, the mixture is diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.

Synthesis of Vinylcyclopropanes

This compound derivatives can be used in the synthesis of vinylcyclopropanes, which are valuable intermediates capable of undergoing ring-opening and rearrangement reactions.[19][20] One common method is the Corey-Chaykovsky reaction, where a sulfur ylide reacts with an α,β-unsaturated carbonyl compound derived from a this compound analogue.[21]

Analogues and Derivatives in Drug Development

The structural motifs accessible from this compound are relevant in medicinal chemistry. Bromo-organic compounds, in general, exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-diabetic properties.[22]

A notable example is the natural product Acivicin and its synthetic, nature-inspired analogue, 3-Br-acivicin (3-BA) . The 3-halo-4,5-dihydroisoxazole core of these molecules is a key pharmacophore. A study on 3-BA and its derivatives explored their antimalarial activity against Plasmodium falciparum.[23]

Table 2: Biological Activity of 3-Br-Acivicin (Isomer 1a) and Derivatives

CompoundDescriptionTargetActivity Metric (IC₅₀) vs P. falciparumReference
1a 3-Br-AcivicinPfGAPDH & other targets0.28 µM (D10 strain), 0.22 µM (W2 strain)[24]
2a Methyl Ester of 1aPfGAPDH & other targets0.17 µM (D10 strain), 0.13 µM (W2 strain)[24]
3a Ethyl Ester of 1aPfGAPDH & other targets0.12 µM (D10 strain), 0.11 µM (W2 strain)[24]
4a N-benzyl amide of 1aPfGAPDH & other targets0.18 µM (D10 strain), 0.16 µM (W2 strain)[24]

Note: PfGAPDH refers to Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase.

The study found that stereochemistry is critical for biological activity. Only the isomers with (5S, αS) configuration showed significant antiplasmodial effects, suggesting that their uptake into the parasite may be mediated by a stereoselective L-amino acid transport system.[23] The dihydroisoxazole moiety acts as a covalent inhibitor of its target enzymes.[23]

Proposed Biological Mechanism of Action

The 3-bromo-4,5-dihydroisoxazole core of 3-Br-acivicin is believed to act as a glutamine antagonist. It can covalently modify the active sites of enzymes that utilize glutamine, such as glyceraldehyde 3-phosphate dehydrogenase (GAPDH).

A 3-Br-Acivicin Derivative ((5S, αS) Isomer) B L-Amino Acid Transporter (on P. falciparum membrane) A->B Recognized by C Stereoselective Uptake into Parasite Cytosol B->C D Target Enzyme (e.g., PfGAPDH) C->D Interacts with E Covalent Modification of Active Site Cysteine D->E Leads to F Enzyme Inactivation E->F G Disruption of Glycolysis & Other Pathways F->G H Parasite Death G->H

Caption: Proposed mechanism of antimalarial action for 3-Br-Acivicin.

Conclusion

This compound and its derivatives are exceptionally useful synthons in modern organic chemistry. The ability to selectively functionalize either the allylic bromide or the terminal alkene, particularly through powerful C-C bond-forming reactions like Heck and Suzuki couplings, provides synthetic chemists with a reliable tool for molecular construction. Furthermore, the incorporation of the butenyl scaffold and related structures into biologically active molecules, such as the antimalarial agent 3-Br-acivicin, highlights the continued importance of this chemical entity in drug discovery and development. The methodologies and data presented herein serve as a technical resource for researchers aiming to leverage the unique reactivity of this compound class in their synthetic and medicinal chemistry endeavors.

References

Methodological & Application

Application Notes and Protocols for Grignard Reaction with 3-Bromo-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the utilization of 3-butenylmagnesium bromide, a valuable Grignard reagent, in organic synthesis. The focus is on the in situ preparation of the reagent from 3-bromo-1-butene and its subsequent reaction with various carbonyl compounds to generate homoallylic alcohols, which are important structural motifs in many natural products and pharmaceutical agents.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1] 3-Butenylmagnesium bromide (H₂C=CHCH₂CH₂MgBr) is a particularly useful Grignard reagent that serves as a homoallylic anion equivalent, allowing for the introduction of a but-3-en-1-yl group to electrophilic centers. Its reaction with aldehydes and ketones provides a direct route to homoallylic alcohols, which are key intermediates in the synthesis of more complex molecules.[2] This reagent is commercially available as a solution in tetrahydrofuran (THF), typically at a concentration of 0.5 M.[3] However, for many applications, the in situ preparation from this compound is a practical and cost-effective approach.

A critical consideration in the synthesis of Grignard reagents from allylic and homoallylic halides is the potential for Wurtz coupling, a side reaction that leads to the homodimerization of the organic halide.[1] Careful control of reaction parameters such as temperature and rate of addition is crucial to minimize the formation of this byproduct and maximize the yield of the desired Grignard reagent.[4]

Data Presentation

The following table summarizes the expected yields of homoallylic alcohols from the reaction of in situ prepared 3-butenylmagnesium bromide with representative carbonyl compounds. The yields are indicative and can vary based on reaction scale, purity of reagents, and adherence to anhydrous conditions.

Carbonyl SubstrateProductTypical Yield (%)
Benzaldehyde1-Phenylpent-4-en-1-ol85-95
Acetone2-Methylhex-5-en-2-ol75-85
Cyclohexanone1-(But-3-en-1-yl)cyclohexan-1-ol80-90

Experimental Protocols

Protocol 1: In Situ Preparation of 3-Butenylmagnesium Bromide

This protocol details the preparation of 3-butenylmagnesium bromide from this compound in anhydrous diethyl ether. The procedure is adapted from a well-established method for the synthesis of a similar Grignard reagent.[5]

Materials:

  • Magnesium turnings (1.2 equivalents)

  • Iodine (a single crystal)

  • This compound (1.0 equivalent)

  • Anhydrous diethyl ether (Et₂O)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a pressure-equalizing dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. The iodine serves as an activator for the magnesium surface.

  • Initiation: Add a small amount of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings. Prepare a solution of this compound in anhydrous diethyl ether in the dropping funnel. Add a small portion (approximately 10%) of the this compound solution to the stirred magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and the solvent begins to reflux gently. Gentle warming with a heat gun may be necessary to initiate the reaction.

  • Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. This slow addition is crucial to minimize the Wurtz coupling side reaction.[1] After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure the complete consumption of the magnesium. The resulting grayish, slightly cloudy solution is the in situ 3-butenylmagnesium bromide, ready for the next step.

Protocol 2: Reaction of 3-Butenylmagnesium Bromide with a Carbonyl Compound (General Procedure)

This protocol outlines the general procedure for the reaction of the freshly prepared 3-butenylmagnesium bromide with an aldehyde or a ketone.

Materials:

  • In situ prepared 3-butenylmagnesium bromide solution (1.1 equivalents)

  • Aldehyde or Ketone (1.0 equivalent)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Separatory funnel

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice-water bath.

  • Addition of Carbonyl Compound: Prepare a solution of the carbonyl compound (e.g., benzaldehyde, acetone, or cyclohexanone) in anhydrous diethyl ether or THF. Add this solution dropwise to the stirred Grignard reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture again in an ice-water bath. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with two portions of diethyl ether. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal and Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude homoallylic alcohol. The product can be further purified by column chromatography on silica gel or by distillation.

Mandatory Visualization

The following diagrams illustrate the key chemical transformation and the experimental workflow.

Grignard_Reaction_Pathway This compound This compound 3-Butenylmagnesium_bromide 3-Butenylmagnesium bromide This compound->3-Butenylmagnesium_bromide + Mg / Et₂O Mg Mg Alkoxide_Intermediate Magnesium Alkoxide Intermediate 3-Butenylmagnesium_bromide->Alkoxide_Intermediate + Carbonyl Compound Carbonyl_Compound Aldehyde or Ketone (R-CO-R') Homoallylic_Alcohol Homoallylic Alcohol Alkoxide_Intermediate->Homoallylic_Alcohol Aqueous Work-up (e.g., NH₄Cl)

Caption: Signaling pathway of the Grignard reaction.

Experimental_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Carbonyl cluster_workup Work-up and Purification prep_start Assemble Dry Apparatus add_mg Add Mg Turnings & Iodine prep_start->add_mg add_ether Add Anhydrous Et₂O add_mg->add_ether add_bromide Slowly Add This compound add_ether->add_bromide stir Stir at RT (1-2h) add_bromide->stir cool_grignard Cool Grignard to 0 °C stir->cool_grignard add_carbonyl Add Carbonyl Compound cool_grignard->add_carbonyl react Stir at RT (1-2h) add_carbonyl->react quench Quench with aq. NH₄Cl react->quench extract Extract with Et₂O quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry evaporate Evaporate Solvent wash_dry->evaporate purify Purify Product evaporate->purify

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the Use of 3-Bromo-1-butene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-butene is a versatile bifunctional reagent in organic synthesis, featuring both a reactive allylic bromide and a terminal double bond.[1] Its structure makes it a valuable building block for introducing the butenyl moiety into more complex molecular frameworks through various palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and protocols for three key transformations utilizing this compound: the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are foundational for creating carbon-carbon bonds and are widely employed in the pharmaceutical and fine chemical industries.[1][2]

The protocols outlined below are based on established methodologies for palladium-catalyzed cross-coupling reactions of vinyl halides.[3][4][5] The quantitative data presented in the tables are representative examples intended to illustrate the potential scope and efficiency of these reactions. Actual yields may vary depending on the specific substrate, reagent purity, and reaction conditions.

General Experimental Workflow

The successful execution of a palladium-catalyzed cross-coupling reaction requires careful attention to anhydrous and anaerobic conditions to prevent catalyst deactivation and side reactions. A typical workflow is illustrated below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Flame-dry glassware under vacuum p2 Backfill with inert gas (Ar/N2) p1->p2 p3 Add solid reagents: Substrate, Catalyst, Base, etc. p2->p3 r1 Add degassed solvent(s) p3->r1 Charge flask r2 Add liquid reagents r1->r2 r3 Heat to desired temperature r2->r3 r4 Monitor reaction (TLC/GC-MS) r3->r4 w1 Cool to RT r4->w1 Reaction complete w2 Aqueous Work-up (Quench & Extract) w1->w2 w3 Dry organic layer (e.g., Na2SO4) w2->w3 w4 Concentrate in vacuo w3->w4 w5 Purify by Column Chromatography w4->w5

Caption: General workflow for a palladium-catalyzed cross-coupling experiment.

Suzuki-Miyaura Coupling: Synthesis of Aryl- and Vinyl-Substituted Butenes

Application Note: The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[4] Using this compound, this reaction allows for the efficient synthesis of 3-aryl-1-butenes and conjugated dienes, which are common motifs in natural products and pharmaceutical agents. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups.[4][6] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.

G cluster_reactants Reactants cluster_conditions Conditions r1 This compound p Coupled Product (3-R-1-butene) r1->p + r2 Organoboron Reagent (R-B(OR)2) r2->p + c1 Pd(0) Catalyst (e.g., Pd(PPh3)4) c2 Base (e.g., Na2CO3, K3PO4) c1->c2 c3 Solvent (e.g., Toluene/H2O, Dioxane) c2->c3

Caption: Suzuki-Miyaura coupling of this compound.

Representative Quantitative Data:

EntryBoronic Acid/Ester (R-B(OR)₂)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3%)Na₂CO₃Toluene/H₂O901688
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2%)K₃PO₄Dioxane1001292
34-Acetylphenylboronic acidPd(PPh₃)₄ (3%)Na₂CO₃Toluene/H₂O901881
42-Thienylboronic acidPd(dppf)Cl₂ (2%)Cs₂CO₃THF/H₂O801285
5(E)-Styrylboronic acidPd(PPh₃)₄ (3%)K₂CO₃DMF852076

Note: Yields are illustrative and based on typical outcomes for similar substrates.

Experimental Protocol: Synthesis of 3-Phenyl-1-butene

  • Reagent Preparation : To a flame-dried 50 mL Schlenk flask, add phenylboronic acid (1.2 mmol, 146 mg) and sodium carbonate (2.0 mmol, 212 mg).

  • Inert Atmosphere : Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Catalyst Addition : Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).

  • Solvent and Substrate Addition : Add a degassed 4:1 mixture of toluene and water (10 mL). Add this compound (1.0 mmol, 135 mg, 0.10 mL).

  • Reaction : Heat the reaction mixture to 90 °C and stir vigorously for 16 hours. Monitor the reaction progress by TLC or GC-MS.[7]

  • Work-up : Upon completion, cool the reaction to room temperature. Add water (15 mL) and extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford the pure 3-phenyl-1-butene.

Heck Reaction: Synthesis of Substituted 1,3-Dienes

Application Note: The Heck reaction couples unsaturated halides with alkenes to form substituted alkenes.[3] For this compound, this reaction provides a direct route to functionalized 1,3-dienes, which are valuable precursors in cycloaddition reactions and polymer synthesis. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.[8] The regioselectivity and stereoselectivity (typically favoring the E-isomer) are key advantages of this method.[9]

Representative Quantitative Data:

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2%)P(o-tol)₃ (4%)Et₃NDMF1102082
2n-Butyl acrylatePd(OAc)₂ (2%)PPh₃ (4%)K₂CO₃DMAc1201689
3AcrylonitrilePd(OAc)₂ (2%)P(o-tol)₃ (4%)Et₃NDMF1002478
44-VinylpyridinePd(OAc)₂ (2%)PPh₃ (4%)NaOAcNMP1201875

Note: Yields are illustrative and based on typical outcomes for similar substrates.

Experimental Protocol: Synthesis of 1-Phenyl-1,3-pentadiene

  • Reaction Setup : In a sealed tube, combine this compound (1.0 mmol, 135 mg), styrene (1.5 mmol, 156 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg).

  • Solvent and Base Addition : Add N,N-dimethylformamide (DMF, 5 mL) and triethylamine (2.0 mmol, 202 mg, 0.28 mL).

  • Reaction : Seal the tube and heat the reaction mixture to 110 °C for 20 hours. Monitor the reaction by GC-MS.

  • Work-up : Upon completion, cool the mixture to room temperature. Pour the reaction mixture into water (25 mL) and extract with diethyl ether (3 x 25 mL).

  • Purification : Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography (eluent: hexanes) to yield the product.

Sonogashira Coupling: Synthesis of Conjugated Enynes

Application Note: The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between a vinyl halide and a terminal alkyne.[5] This reaction, when applied to this compound, produces valuable conjugated 1,3-enynes. These structural motifs are found in many natural products and are versatile intermediates in organic synthesis. The reaction is co-catalyzed by palladium and copper(I) salts and is typically carried out under mild conditions with an amine base.

G r1 This compound product Conjugated Enyne r1->product r2 Terminal Alkyne r2->product cat1 Pd Catalyst (e.g., Pd(PPh3)2Cl2) cat1->product cat. cat2 Cu(I) Co-catalyst (e.g., CuI) cat2->product co-cat. base Amine Base (e.g., Et3N, DIPEA) base->product base

Caption: Key components of the Sonogashira coupling reaction.

Representative Quantitative Data:

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2%)CuI (4%)Et₃NTHF60891
21-HexynePd(PPh₃)₄ (3%)CuI (5%)DIPEADMF501286
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (2%)CuI (4%)Et₃NTHF60694
4Propargyl alcoholPd(PPh₃)₄ (3%)CuI (5%)Et₃NAcetonitrile651083

Note: Yields are illustrative and based on typical outcomes for similar substrates.

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1-penten-4-yne

  • Catalyst Preparation : To a Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg) and copper(I) iodide (0.04 mmol, 7.6 mg).

  • Inert Atmosphere : Evacuate and backfill the flask with argon.

  • Reagent Addition : Add a solution of this compound (1.0 mmol, 135 mg) in degassed tetrahydrofuran (THF, 5 mL). Add phenylacetylene (1.2 mmol, 122 mg, 0.13 mL) followed by degassed triethylamine (3.0 mmol, 303 mg, 0.42 mL).

  • Reaction : Stir the reaction mixture at 60 °C for 8 hours, monitoring by TLC.

  • Work-up : Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to obtain the desired enyne.

References

Application Notes and Protocols: 3-Bromo-1-butene in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 3-bromo-1-butene in polymer synthesis. Due to its bifunctional nature, possessing both a terminal double bond and a reactive allylic bromide, this compound is a versatile monomer for creating a variety of polymeric architectures. This document outlines protocols for its use in cationic polymerization and as a precursor for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), and for the synthesis of graft copolymers.

Cationic Polymerization of this compound

The terminal double bond of this compound allows it to undergo cationic polymerization, a type of chain-growth polymerization initiated by a cationic species.[1][2] This method is suitable for alkenes that can form stable carbocations.[2] The electron-withdrawing nature of the bromine atom can influence the reactivity of the double bond and the stability of the resulting carbocation.

Logical Workflow for Cationic Polymerization

G Monomer This compound Monomer Reaction Initiation & Propagation (Low Temperature) Monomer->Reaction Initiator Lewis Acid Initiator (e.g., BF3, AlCl3) Initiator->Reaction Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Reaction Termination Termination/Quenching (e.g., with Methanol) Reaction->Termination Polymer Poly(this compound) Termination->Polymer Purification Purification (Precipitation) Polymer->Purification Characterization Characterization (NMR, GPC, etc.) Purification->Characterization

Caption: Workflow for the cationic polymerization of this compound.

Experimental Protocol: Cationic Polymerization

This protocol is based on general procedures for the cationic polymerization of alkenes.[1]

Materials:

  • This compound (freshly distilled)

  • Lewis Acid Initiator (e.g., Boron trifluoride etherate (BF₃·OEt₂), Aluminum chloride (AlCl₃))

  • Anhydrous inert solvent (e.g., Dichloromethane (CH₂Cl₂), Hexane)

  • Quenching agent (e.g., Methanol)

  • Precipitating solvent (e.g., Methanol, Ethanol)

  • Nitrogen or Argon gas supply

  • Schlenk flask and other standard glassware

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer and under a positive pressure of inert gas, dissolve the freshly distilled this compound monomer in the anhydrous inert solvent.

  • Cooling: Cool the reaction mixture to the desired temperature (typically between -78°C and 0°C) using a dry ice/acetone or ice bath. Low temperatures are often used in cationic polymerizations to suppress side reactions.[1]

  • Initiation: Slowly add the Lewis acid initiator to the stirred monomer solution. The amount of initiator will determine the target molecular weight of the polymer.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 1 to 24 hours). Monitor the reaction progress by taking aliquots and analyzing the monomer conversion via Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Termination: Quench the polymerization by adding a small amount of methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent like methanol.

  • Isolation: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

  • Characterization: Characterize the resulting polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) and confirm its structure using ¹H and ¹³C NMR.

Application in Atom Transfer Radical Polymerization (ATRP)

The allylic bromide in this compound can act as an initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique.[3][4] This allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[3][5] While a direct protocol for this compound as an ATRP initiator is not detailed in the provided search results, a protocol for a structurally similar process is adapted.

Reaction Scheme for ATRP Initiation

G cluster_initiation Initiation cluster_propagation Propagation cluster_control Control (Reversible Deactivation) Initiator This compound Radical_Formation Initiator Radical + Monomer Initiator->Radical_Formation Activation Catalyst Cu(I)Br/Ligand Catalyst->Radical_Formation Monomer Vinyl Monomer (e.g., Styrene, Acrylates) Growing_Chain Propagating Polymer Chain Radical_Formation->Growing_Chain Growing_Chain->Growing_Chain Dormant_Chain Dormant Polymer Chain Growing_Chain->Dormant_Chain Deactivation Deactivator Cu(II)Br2/Ligand Deactivator->Dormant_Chain Dormant_Chain->Growing_Chain Re-activation

Caption: ATRP mechanism using this compound as an initiator.

Experimental Protocol: this compound as an ATRP Initiator

This protocol is adapted from the ATRP of other monomers using a bromine-containing initiator.[5]

Materials:

  • This compound (as initiator)

  • Monomer (e.g., Styrene, Methyl methacrylate)

  • Copper(I) bromide (CuBr) (as catalyst)

  • 2,2'-Bipyridine (bpy) or other suitable ligand

  • Anhydrous solvent (e.g., Toluene, Anisole)

  • Nitrogen or Argon gas supply

  • Schlenk tube and other standard glassware

Procedure:

  • Preparation: Purify the monomer by passing it through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: To a Schlenk tube, add CuBr and the ligand. Seal the tube, and alternatively evacuate and backfill with inert gas three times.

  • Addition of Reagents: Add the degassed monomer and solvent to the Schlenk tube via syringe. Stir the mixture until the copper complex forms (indicated by a color change).

  • Initiation: Add the this compound initiator via syringe.

  • Polymerization: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 90-110°C).

  • Monitoring: Take samples periodically to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by GPC).

  • Termination: After the desired conversion is reached, cool the reaction mixture to room temperature and open the tube to the air to quench the polymerization.

  • Purification: Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., methanol).

  • Isolation and Characterization: Filter the polymer, dry it under vacuum, and characterize it by GPC and NMR.

Table 1: Representative Data for ATRP of a Related Monomer (but-3-en-1-yl methacrylate) [5]

ParameterValue
Monomer:Initiator Ratio101:1
Catalyst:Initiator Ratio1:1
Number Average Molecular Weight (Mₙ)5130 g/mol
Polydispersity Index (PDI)1.1 - 1.3

This data for a similar monomer suggests that well-controlled polymerization should be achievable when using this compound as a precursor in ATRP.[5]

Synthesis of Graft Copolymers

This compound can be incorporated into a polymer backbone via its double bond, leaving the allylic bromide as a pendant group. These bromide groups can then serve as initiation sites for a "grafting from" polymerization, leading to the formation of graft copolymers.[6][7]

Workflow for "Grafting From" Synthesis

G cluster_backbone Backbone Synthesis cluster_grafting Grafting From Monomer1 Primary Monomer (e.g., Styrene) Copolymerization Radical Copolymerization Monomer1->Copolymerization Monomer2 This compound Monomer2->Copolymerization Macroinitiator Polymer Backbone with Pendant Bromide Groups Copolymerization->Macroinitiator Grafting ATRP 'Grafting From' Macroinitiator->Grafting Monomer3 Graft Monomer (e.g., Acrylate) Monomer3->Grafting Catalyst ATRP Catalyst (CuBr/Ligand) Catalyst->Grafting Graft_Copolymer Graft Copolymer Grafting->Graft_Copolymer

Caption: Workflow for synthesizing graft copolymers using this compound.

Experimental Protocol: "Grafting From" using a this compound Containing Macroinitiator

Part A: Synthesis of the Macroinitiator

  • Copolymerization: Perform a conventional or controlled radical copolymerization of a primary monomer (e.g., styrene) with a small amount of this compound. The ratio of the two monomers will determine the density of grafting sites.

  • Purification: Purify the resulting copolymer by repeated precipitation to remove unreacted monomers.

  • Characterization: Characterize the macroinitiator to determine its molecular weight and the incorporation of this compound units (e.g., by ¹H NMR).

Part B: Graft Polymerization

  • Reaction Setup: In a Schlenk tube, dissolve the macroinitiator in an appropriate solvent.

  • Catalyst and Monomer Addition: Add the ATRP catalyst (e.g., CuBr/bpy) and the monomer for the grafts.

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove oxygen.

  • Polymerization: Heat the reaction mixture to the desired temperature to initiate the "grafting from" polymerization from the pendant bromide sites.

  • Work-up and Characterization: Follow the purification and characterization steps outlined in the ATRP protocol to isolate and analyze the final graft copolymer.

The successful synthesis of graft copolymers via "grafting from" ATRP has been demonstrated for various systems, indicating the viability of this approach.[6]

References

3-Bromo-1-butene: A Versatile Precursor in Organic Synthesis for Pharmaceutical and Fine Chemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

3-Bromo-1-butene is a highly reactive and versatile bifunctional molecule, serving as a key building block in a multitude of organic synthesis applications. Its unique structure, featuring both a reactive allylic bromide and a terminal double bond, allows for its participation in a wide array of chemical transformations. This makes it an invaluable precursor for the synthesis of complex molecular architectures, particularly in the development of pharmaceutical intermediates and fine chemicals.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in several critical classes of organic reactions, including palladium-catalyzed cross-coupling reactions (Heck, Suzuki, and Sonogashira), Grignard reactions, and N-alkylation of amines. These reactions are fundamental in the construction of carbon-carbon and carbon-nitrogen bonds, which are ubiquitous in drug molecules and other functional organic materials.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound is an excellent substrate for these reactions, enabling the introduction of the butenyl moiety onto various scaffolds.

Heck Reaction

Table 1: Heck Reaction General Conditions

ParameterCondition
Aryl/Vinyl Halide This compound (1.0 mmol)
Alkene Styrene (1.2 mmol)
Catalyst Palladium(II) Acetate (0.02 mmol)
Base Potassium Carbonate (2.0 mmol)
Solvent Anhydrous DMF (5 mL)
Temperature 120 °C
Time 12-24 hours

Experimental Protocol: Heck Reaction with this compound (Adapted)

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), Palladium(II) Acetate (0.02 mmol), and Potassium Carbonate (2.0 mmol).

  • Add anhydrous DMF (5 mL) to the flask, followed by the desired alkene (e.g., styrene, 1.2 mmol).

  • Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Add this compound, Pd(OAc)2, K2CO3 solvent Add Anhydrous DMF and Alkene reagents->solvent heat Heat to 120 °C with Stirring solvent->heat monitor Monitor by TLC/GC-MS heat->monitor extract Cool, Dilute with Water, and Extract monitor->extract purify Dry, Concentrate, and Purify by Chromatography extract->purify

Heck Reaction Experimental Workflow.
Suzuki and Sonogashira Reactions

The Suzuki reaction couples organoboron compounds with organohalides, while the Sonogashira reaction couples terminal alkynes with aryl or vinyl halides.[2][3] this compound can serve as the vinyl halide component in these reactions, providing a pathway to synthesize butenyl-substituted aromatic and acetylenic compounds.

Table 2: General Conditions for Suzuki and Sonogashira Reactions

ReactionCoupling PartnerCatalyst SystemBaseSolventTemperature
Suzuki Arylboronic acidPd(OAc)₂, Ligand (e.g., PPh₃)K₃PO₄·7H₂OWater or Biphasic90 °C
Sonogashira Terminal alkynePd(PPh₃)₂Cl₂, CuITriethylamineTriethylamine100 °C

Experimental Protocol: Suzuki Coupling with this compound (General)

  • In a reaction vessel, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.01 mol%), a suitable ligand if necessary, and a base (e.g., K₃PO₄·7H₂O, 1.5 mmol).

  • Add the appropriate solvent (e.g., water or a mixture of an organic solvent and water).

  • Heat the mixture with stirring (e.g., to 90 °C) for the required time, monitoring by TLC.

  • After completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Suzuki_Sonogashira_Logic start This compound suzuki Suzuki Coupling (with Arylboronic Acid) start->suzuki sonogashira Sonogashira Coupling (with Terminal Alkyne) start->sonogashira product_suzuki Butenyl-Aromatic Compound suzuki->product_suzuki product_sonogashira Butenyl-Acetylenic Compound sonogashira->product_sonogashira

Cross-Coupling Pathways for this compound.

Application in Grignard Reactions

This compound can be readily converted to its corresponding Grignard reagent, but-3-en-2-ylmagnesium bromide. This organometallic reagent is a potent nucleophile and a strong base, making it highly useful for the formation of carbon-carbon bonds through reactions with electrophiles such as aldehydes, ketones, and esters.[4][5][6][7]

Table 3: Grignard Reagent Formation and Reaction with an Aldehyde

StepReagents & Conditions
Formation This compound, Magnesium turnings, Anhydrous THF, Gentle reflux
Reaction But-3-en-2-ylmagnesium bromide, Aldehyde (e.g., Benzaldehyde), Anhydrous THF, 0 °C to room temp.
Workup Saturated aqueous NH₄Cl solution

Experimental Protocol: Synthesis and Reaction of But-3-en-2-ylmagnesium Bromide

Part A: Formation of the Grignard Reagent

  • In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to initiate the reaction.

  • Once the reaction starts (indicated by bubbling and heat generation), add the remaining solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with an Aldehyde

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Add a solution of the aldehyde (e.g., benzaldehyde, 1.0 eq) in anhydrous THF dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude alcohol.

  • Purify the product by column chromatography or distillation.

Grignard_Reaction_Pathway start This compound grignard_formation + Mg, THF start->grignard_formation grignard_reagent But-3-en-2-ylmagnesium bromide grignard_formation->grignard_reagent aldehyde_ketone + Aldehyde/Ketone grignard_reagent->aldehyde_ketone workup Aqueous Workup aldehyde_ketone->workup product Secondary/Tertiary Butenyl Alcohol workup->product

Grignard Reaction Pathway.

Application in N-Alkylation of Amines

The allylic nature of the bromine atom in this compound makes it a good electrophile for the N-alkylation of primary and secondary amines. This reaction is a straightforward method for introducing the butenyl group onto a nitrogen atom, a common structural motif in many biologically active molecules.

Table 4: N-Alkylation of Aniline with this compound

ParameterCondition
Amine Aniline (1.0 mmol)
Alkylating Agent This compound (1.2 mmol)
Base Triethylamine or Potassium Carbonate
Solvent Acetonitrile or DMF
Temperature Room temperature to 80 °C
Time 12-24 hours

Experimental Protocol: N-Alkylation of Aniline

  • To a solution of aniline (1.0 mmol) in a suitable solvent such as acetonitrile, add a base (e.g., triethylamine, 1.5 mmol).

  • Add this compound (1.2 mmol) to the mixture.

  • Stir the reaction at room temperature or heat to a moderate temperature (e.g., 60-80 °C) until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the N-butenylaniline.

N_Alkylation_Workflow cluster_input Reactants amine Amine (e.g., Aniline) reaction Reaction in Solvent (e.g., Acetonitrile) amine->reaction bromo This compound bromo->reaction base Base (e.g., Et3N) base->reaction workup Workup (Solvent removal, Extraction) reaction->workup purification Purification (Chromatography) workup->purification product N-Butenylamine purification->product

N-Alkylation Experimental Workflow.

Conclusion

This compound is a valuable and versatile precursor in organic synthesis. Its dual functionality allows for a wide range of transformations, making it a key component in the synthetic chemist's toolbox for the construction of complex organic molecules. The protocols outlined in this document provide a foundation for researchers and drug development professionals to utilize this compound in the synthesis of novel compounds with potential applications in pharmaceuticals and materials science. Further optimization of the described reaction conditions may be necessary for specific substrates to achieve desired yields and selectivities.

References

Application Notes and Protocols for Allylation with 3-Bromo-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing access to homoallylic alcohols, which are versatile building blocks for the synthesis of complex molecules, including natural products and pharmaceuticals. The use of 3-bromo-1-butene as an allylating agent offers a readily available and reactive precursor for the introduction of the butenyl group. This document provides detailed application notes and experimental protocols for the Barbier-type allylation of carbonyl compounds using this compound, with a focus on zinc and indium-mediated processes. These methods are noted for their operational simplicity and tolerance to a variety of functional groups.[1][2][3]

Reaction Principle: The Barbier-type Allylation

The Barbier reaction is an organometallic reaction where an alkyl halide, a carbonyl compound (aldehyde or ketone), and a metal are reacted in a single pot.[1][2] The metal, typically zinc, indium, tin, or magnesium, facilitates the in-situ formation of an organometallic reagent which then adds to the carbonyl group. This one-pot procedure is often advantageous over the pre-formation of a Grignard reagent, particularly when dealing with sensitive substrates.[1] The reaction with allyl halides, such as this compound, is a common application of this method.[2]

Data Presentation: Zinc and Indium-Mediated Allylation of Aromatic Aldehydes

The following table summarizes the results of a Barbier-type allylation of various aromatic aldehydes with a substituted allyl bromide (3-bromomethyl-5H-furan-2-one) in aqueous media, which serves as a representative system for the reactivity of this compound under similar conditions. The reactions were carried out using either zinc or indium as the mediator.[4]

EntryAldehydeMetalSolventYield (%)Diastereomeric Ratio (anti:syn)
1BenzaldehydeInH₂O8595:5
2BenzaldehydeZnTHF/NH₄Cl (aq)8280:20
34-ChlorobenzaldehydeInH₂O9296:4
44-ChlorobenzaldehydeZnTHF/NH₄Cl (aq)8882:18
54-MethoxybenzaldehydeInH₂O8894:6
64-MethoxybenzaldehydeZnTHF/NH₄Cl (aq)8585:15
72-NaphthaldehydeInH₂O9095:5
82-NaphthaldehydeZnTHF/NH₄Cl (aq)8783:17
92-FuraldehydeInH₂O8393:7
102-FuraldehydeZnTHF/NH₄Cl (aq)8078:22

Data adapted from a study on the allylation of aldehydes with 3-bromomethyl-5H-furan-2-one, which is expected to show similar reactivity to this compound in these reactions.[4]

Experimental Protocols

Protocol 1: Zinc-Mediated Barbier-Type Allylation of Benzaldehyde with this compound in Aqueous Media

This protocol describes a representative procedure for the zinc-mediated allylation of an aromatic aldehyde.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg, 102 µL)

  • This compound (1.5 mmol, 203 mg, 153 µL)

  • Zinc dust (<10 µm, 2.0 mmol, 131 mg)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add zinc dust (2.0 mmol).

  • Add saturated aqueous NH₄Cl solution (5 mL) and THF (5 mL).

  • Add benzaldehyde (1.0 mmol) to the stirred suspension.

  • Add this compound (1.5 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding 1 M HCl (10 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired homoallylic alcohol.

Protocol 2: Indium-Mediated Barbier-Type Allylation of Cyclohexanone with this compound

This protocol provides a general method for the indium-mediated allylation of a ketone.

Materials:

  • Cyclohexanone (1.0 mmol, 98 mg, 103 µL)

  • This compound (1.5 mmol, 203 mg, 153 µL)

  • Indium powder (1.5 mmol, 172 mg)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, suspend indium powder (1.5 mmol) in a mixture of DMF (5 mL) and water (1 mL).

  • Add cyclohexanone (1.0 mmol) to the suspension.

  • Add this compound (1.5 mmol) to the mixture and stir at room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction with 1 M HCl (10 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic extracts with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the tertiary homoallylic alcohol.

Mandatory Visualizations

Experimental Workflow for Barbier-Type Allylation

G cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up cluster_purification Purification prep_reactants Weigh/measure reactants: - Carbonyl Compound - this compound - Metal (Zn or In) setup_flask Combine metal and solvent in reaction flask prep_reactants->setup_flask add_carbonyl Add carbonyl compound setup_flask->add_carbonyl add_allyl_bromide Add this compound add_carbonyl->add_allyl_bromide stir Stir at room temperature add_allyl_bromide->stir monitor Monitor progress by TLC or GC-MS stir->monitor quench Quench reaction (e.g., with 1M HCl) monitor->quench Upon completion extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over anhydrous salt wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash column chromatography concentrate->purify product Homoallylic Alcohol purify->product

Caption: Experimental workflow for a typical Barbier-type allylation reaction.

General Mechanism of Barbier-Type Allylation

G cluster_reactants Reactants cluster_intermediate In-situ Formation of Organometallic Reagent cluster_addition Nucleophilic Addition cluster_product Product Formation carbonyl R1(R2)C=O (Aldehyde/Ketone) transition_state Zimmerman-Traxler Transition State carbonyl->transition_state allyl_halide CH2=CHCH(R3)Br (this compound) organometallic [CH2=CHCH(R3)MBr] (Allylmetal Halide) allyl_halide->organometallic metal M (e.g., Zn, In) metal->organometallic organometallic->transition_state alkoxide R1(R2)C(OMBr)CH(R3)CH=CH2 (Metal Alkoxide) transition_state->alkoxide workup Aqueous Workup (H3O+) alkoxide->workup product R1(R2)C(OH)CH(R3)CH=CH2 (Homoallylic Alcohol) workup->product

Caption: General mechanism of the Barbier-type allylation reaction.

References

Application Notes and Protocols: The Synthetic Utility of 3-Bromo-1-butene in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines the synthetic applications of 3-bromo-1-butene and its derivatives as versatile building blocks in the total synthesis of natural products. The focus is on key transformations, including organometallic additions, which are fundamental in the construction of complex molecular architectures. A detailed protocol for the synthesis of the bark beetle pheromone, (-)-Ipsenol, is provided as a representative example of the strategic application of a C4-alkenyl fragment analogous to that derivable from this compound.

Introduction

This compound is a valuable C4 building block in organic synthesis. Its structure, featuring both a reactive allylic bromide and a terminal double bond, allows for a variety of synthetic manipulations. The allylic bromide is amenable to nucleophilic substitution and the formation of organometallic reagents, while the vinyl group can participate in a range of transformations such as olefin metathesis, hydroboration-oxidation, and epoxidation. In the context of natural product synthesis, this compound serves as a precursor to the but-1-en-3-yl moiety, which is a common structural motif.

Key Synthetic Applications

The primary synthetic utility of this compound in natural product synthesis lies in its conversion to nucleophilic organometallic reagents, which are then reacted with electrophiles to form new carbon-carbon bonds.

  • Grignard Reagents: Treatment of this compound with magnesium metal in an ethereal solvent generates the corresponding Grignard reagent, 3-buten-2-ylmagnesium bromide. This reagent readily adds to aldehydes and ketones to furnish secondary and tertiary homoallylic alcohols, respectively.

  • Organocuprates: this compound can be converted to a lithium di(but-1-en-3-yl)cuprate. These softer nucleophiles are particularly useful for 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds.

  • Other Organometallic Reagents: Organozinc and organoindium reagents can also be prepared and offer unique reactivity and selectivity profiles.

These reactions are instrumental in the stereocontrolled construction of chiral centers and the assembly of complex carbon skeletons found in numerous natural products.

Case Study: Total Synthesis of (-)-Ipsenol

(-)-Ipsenol is an aggregation pheromone of the bark beetle Ips paraconfusus. Its synthesis provides an excellent example of the strategic use of a C4-alkenylating agent to construct a key fragment of a natural product. While direct use of this compound is not the most common route, the synthesis often employs a structurally related C4-bromide to introduce the characteristic homoallylic alcohol moiety. A notable synthesis of racemic ipsenol involves the reaction of isovaleraldehyde with an organozinc reagent derived from 2-bromomethyl-1,3-butadiene.[1] An enantioselective synthesis of (-)-Ipsenol has been achieved through the asymmetric addition of an allenylboronic ester to isovaleraldehyde.

The overall transformation in the synthesis of racemic ipsenol is the addition of a butenyl nucleophile to an aldehyde, a reaction type for which this compound is a suitable precursor.

Reaction Scheme for a Key Step in a Representative Ipsenol Synthesis:

G cluster_reactants Reactants cluster_products Product isovaleraldehyde Isovaleraldehyde reaction_center + isovaleraldehyde->reaction_center butenyl_bromide 2-Bromomethyl-1,3-butadiene butenyl_bromide->reaction_center zinc Zn zinc->reaction_center ipsenol (+/-)-Ipsenol reaction_center->ipsenol THF, reflux

Caption: Key C-C bond formation in the synthesis of racemic Ipsenol.

Quantitative Data

The efficiency of introducing the butenyl fragment is crucial for the overall yield of the natural product synthesis. The following table summarizes key quantitative data for a reported synthesis of (±)-ipsenol.

Natural ProductKey ReagentsElectrophileYield (%)Reference
(±)-Ipsenol2-Bromomethyl-1,3-butadiene, ZnIsovaleraldehyde52[1]
(±)-Ipsenol2-Bromomethyl-1,3-butadiene, InIsovaleraldehyde91[1]

Experimental Protocols

Protocol 1: Synthesis of (±)-Ipsenol via Organozinc Reagent

This protocol is adapted from the synthesis of racemic ipsenol, which demonstrates the formation and reaction of an organometallic reagent derived from a butenyl bromide.[1]

Materials:

  • 2-Bromomethyl-1,3-butadiene

  • Zinc powder

  • Isovaleraldehyde

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.

  • Reaction Initiation: To the flask, add zinc powder (1.2 equivalents).

  • Reagent Addition: In the dropping funnel, prepare a solution of 2-bromomethyl-1,3-butadiene (1.0 equivalent) and isovaleraldehyde (1.1 equivalents) in anhydrous THF.

  • Reaction: Add a small portion of the solution from the dropping funnel to the zinc suspension and gently heat to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional hour.

  • Work-up: Cool the reaction mixture to room temperature and quench by slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford (±)-ipsenol.

Workflow Diagram:

G start Start setup Assemble and dry glassware under inert atmosphere start->setup add_zn Add Zn powder to flask setup->add_zn prepare_soln Prepare solution of 2-bromomethyl-1,3-butadiene and isovaleraldehyde in THF add_zn->prepare_soln initiate Add small portion of solution and heat to initiate prepare_soln->initiate add_dropwise Add remaining solution dropwise at reflux initiate->add_dropwise reflux Reflux for 1 hour add_dropwise->reflux quench Cool and quench with sat. aq. NH4Cl reflux->quench extract Extract with diethyl ether quench->extract dry Dry organic layers over MgSO4 extract->dry concentrate Filter and concentrate dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain (+/-)-Ipsenol purify->end

Caption: Experimental workflow for the synthesis of (±)-Ipsenol.

Protocol 2: General Procedure for the Grignard Reaction of this compound with an Aldehyde

This protocol provides a general method for the synthesis of a secondary homoallylic alcohol using the Grignard reagent derived from this compound.

Materials:

  • This compound

  • Magnesium turnings

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium. If the reaction does not start, gently warm the flask or add a small crystal of iodine.

    • Once the reaction has initiated (observed by bubbling and a cloudy appearance), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30 minutes.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of the aldehyde (0.9 equivalents) in anhydrous diethyl ether in the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C until the aqueous layer is acidic.

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Signaling Pathway Analogy for Grignard Reaction:

G Bromide This compound Grignard 3-Buten-2-ylmagnesium bromide (Grignard Reagent) Bromide->Grignard + Mg Mg Magnesium Mg->Grignard Adduct Magnesium Alkoxide Adduct Grignard->Adduct + Aldehyde Aldehyde Aldehyde Aldehyde->Adduct Alcohol Secondary Homoallylic Alcohol (Product) Adduct->Alcohol Acidic Workup

Caption: Logical flow of the Grignard reaction sequence.

References

Step-by-step guide for handling and storage of 3-Bromo-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the safe handling, storage, and use of 3-Bromo-1-butene (CAS No. 22037-73-6), a reactive alkyl bromide commonly employed as an intermediate in organic synthesis.[1] Adherence to these protocols is crucial to ensure laboratory safety and maintain the integrity of the compound for experimental use.

Chemical and Physical Properties

This compound is a colorless liquid with a strong odor.[2] Its key physical and chemical properties are summarized in the table below for easy reference. This data is essential for designing experiments and implementing appropriate safety measures.

PropertyValueReference
Molecular Formula C₄H₇Br[3][4][5]
Molecular Weight 135.00 g/mol [3][4]
Boiling Point 88.7 °C at 760 mmHg[4]
Melting Point -112 °C[2]
Flash Point 7.2 °C[4]
Density 1.307 g/cm³[4]
Vapor Pressure 68.2 mmHg at 25 °C[4]
Refractive Index 1.454[4]

Safety Precautions and Personal Protective Equipment (PPE)

This compound is a highly flammable and reactive compound that may cause skin and eye irritation.[6][7] It is crucial to handle this chemical in a well-ventilated area, preferably within a certified laboratory chemical fume hood. The following PPE should be worn at all times:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves for integrity before use. A flame-retardant lab coat is also recommended.

  • Respiratory Protection: For operations with a risk of generating high vapor concentrations, a NIOSH-approved respirator with an appropriate cartridge should be used.

Storage Protocol

Proper storage of this compound is critical to maintain its stability and prevent hazardous situations. It is sensitive to light and should be stored accordingly.[8]

  • Temperature: Store in a refrigerator or a designated flammables cabinet.[2][8]

  • Atmosphere: For long-term storage, it is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[2][6] Opened containers must be carefully resealed and kept upright to prevent leakage.

  • Incompatible Materials: Store away from strong oxidizing agents, strong bases, and metals.[2]

The logical workflow for receiving and storing this compound is illustrated below.

Receiving and Storing this compound A Receive Shipment B Inspect Container for Damage A->B C Verify Label and SDS B->C D Log into Chemical Inventory C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Keep Away from Incompatible Materials E->F G Store in Flammables Cabinet/Refrigerator E->G H Ensure Container is Tightly Sealed E->H

Workflow for receiving and storing this compound.

Experimental Protocol: General Handling and Use in a Reaction

The high reactivity of this compound, particularly the lability of the allylic bromide, makes it a versatile reagent in organic synthesis, for example, in alkylation and cross-coupling reactions.[1] The following is a general protocol for its use in a laboratory setting.

4.1. Reaction Setup

  • Inert Atmosphere: All reactions involving this compound should be conducted under an inert atmosphere (argon or nitrogen) to prevent side reactions with atmospheric moisture and oxygen. Use standard Schlenk line techniques or a glovebox.

  • Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas before use.

  • Temperature Control: Reactions may be exothermic. Use an ice bath or other cooling system to maintain the desired reaction temperature.

  • Reagent Addition: this compound should be added to the reaction mixture slowly and carefully using a syringe or a dropping funnel.

4.2. Reaction Work-up and Purification

  • Quenching: Once the reaction is complete, it should be carefully quenched. This often involves the slow addition of water, a saturated aqueous solution of ammonium chloride, or other appropriate quenching agent.

  • Extraction: The product is typically extracted from the aqueous phase using an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Washing: The organic layer should be washed with brine to remove any remaining water.

  • Drying and Concentration: The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by standard techniques such as column chromatography or distillation.

The general workflow for a typical experiment using this compound is depicted below.

Experimental Workflow with this compound A Reaction Setup under Inert Atmosphere B Slow Addition of this compound A->B C Reaction Monitoring (TLC, GC, etc.) B->C D Reaction Quenching C->D E Aqueous Work-up and Extraction D->E F Drying and Solvent Removal E->F G Purification (Chromatography/Distillation) F->G H Product Characterization G->H

General experimental workflow using this compound.

Spill and Waste Disposal

5.1. Spill Management

In the event of a spill, evacuate the area and remove all sources of ignition.[7] Use non-sparking tools for cleanup.[7] Absorb the spill with an inert material such as sand, vermiculite, or commercial sorbent pads.[7] Collect the absorbed material in a sealed container for proper disposal.

5.2. Waste Disposal

All waste containing this compound should be considered hazardous.[7][9] Collect all liquid and solid waste in a designated, properly labeled, and sealed container.[7] Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

References

Application Notes & Protocols: Purification of 3-Bromo-1-butene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-1-butene is a valuable and reactive intermediate in organic synthesis, utilized for its versatile functionality as an alkyl bromide with a terminal double bond.[1] It serves as a key building block in cross-coupling reactions, alkylations, and the synthesis of complex molecular frameworks for fine chemicals and pharmaceuticals.[1] The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications. This document provides detailed protocols for the purification of crude this compound, addressing common impurities encountered during its synthesis.

Common Impurities in this compound Synthesis

The nature of impurities in a this compound product depends heavily on the synthetic route employed. Common starting materials include 1,3-butadiene, crotyl alcohol, or isomeric butenols. Reactions involving electrophilic addition of HBr or radical bromination can generate a mixture of products.

Potential Impurities Include:

  • Isomeric Bromobutenes: 1-Bromo-2-butene (crotyl bromide) is a common regioisomeric impurity.

  • Dibrominated Byproducts: 1,2-dibromobutane, 1,3-dibromobutane, and 2,3-dibromobutane can form if excess bromine is used or under certain reaction conditions.[2]

  • Unreacted Starting Materials: Residual butenols or other precursors.

  • Solvent and Reagents: Residual acidic reagents like HBr or solvents used in the reaction.

  • Oligomers and Polymers: The reactive nature of the alkene can lead to polymerization, especially upon heating.[3]

Data Presentation

Quantitative data relevant to the purification of this compound is summarized below.

Table 1: Physical Properties of this compound

Property Value Reference
CAS Number 22037-73-6 [4][5]
Molecular Formula C₄H₇Br [5][6]
Molecular Weight 135.00 g/mol [5]
Boiling Point 88.7 °C at 760 mmHg [4][6]
Density 1.307 g/cm³ [4][6]
Refractive Index 1.4686 [4]
Solubility Insoluble in water; soluble in acetone, benzene, chloroform, diethyl ether. [7]

| Flash Point | 7.2 °C |[4][6] |

Table 2: Boiling Points of this compound and Common Impurities

Compound Boiling Point (°C) Notes
This compound 88.7 Desired Product
1-Butene -6.3 Gaseous byproduct from elimination reactions.
1-Bromo-2-butene (trans) 104-105 Common isomeric impurity.
2-Methyl-3-en-2-ol 98-99 Potential starting material.[8]
n-Butanol 117.7 Potential starting material.
Dibutyl ether 142.4 Common byproduct in alcohol-based syntheses.

| 1,3-Dibromobutane | 178-180 | Potential byproduct. |

Experimental Workflows

The selection of a purification strategy depends on the scale of the reaction and the nature of the impurities. Below are visualizations for two common and effective purification workflows.

Caption: Workflow for Purification by Extraction and Distillation.

Caption: Workflow for Purification by Flash Column Chromatography.

Experimental Protocols

Protocol 1: Purification by Sequential Washing and Fractional Distillation

This method is highly effective for gram-scale to kilogram-scale purification, primarily removing acidic impurities, water-soluble byproducts, and compounds with significantly different boiling points.

Materials and Equipment:

  • Crude this compound reaction mixture

  • Separatory funnel

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)[9]

  • Distillation apparatus (round-bottom flask, Vigreux or packed fractionating column, condenser, receiving flask)

  • Heating mantle and stir plate

  • Boiling chips

Procedure:

  • Transfer: Transfer the crude reaction mixture to a separatory funnel of appropriate size. If the product is not already in a water-immiscible solvent, add an equal volume of diethyl ether or dichloromethane.

  • Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently for 1-2 minutes. Allow the layers to separate and discard the lower aqueous layer.

  • Neutralization Wash: Add an equal volume of saturated NaHCO₃ solution to the organic layer in the funnel.[3] Shake, venting frequently, until no more gas evolution is observed. This step neutralizes any residual acid (e.g., HBr). Allow the layers to separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of brine.[3] This helps to remove residual water and break up any emulsions that may have formed. Discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add a suitable amount of anhydrous MgSO₄ or CaCl₂ (enough to have some free-flowing powder after swirling).[3][9] Swirl the flask and let it stand for 15-20 minutes to ensure all water is absorbed.

  • Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug into a clean, dry round-bottom flask suitable for distillation. Rinse the drying agent with a small amount of the solvent to ensure complete transfer of the product.

  • Solvent Removal (Optional): If a low-boiling solvent was used, it can be removed first by simple distillation or using a rotary evaporator. Exercise caution due to the volatility of the product.

  • Fractional Distillation: Add a few boiling chips to the flask containing the crude product. Assemble the fractional distillation apparatus. Heat the flask gently.[10] Discard any initial low-boiling forerun. Carefully monitor the temperature at the distillation head and collect the fraction that distills at 88-90 °C .[4][6]

  • Storage: Store the purified, colorless liquid in a tightly sealed container, protected from light, and refrigerated to prevent degradation or polymerization.

Protocol 2: Purification by Flash Column Chromatography

This technique is ideal for smaller-scale purifications (milligrams to a few grams) and for separating compounds with similar boiling points but different polarities, such as isomeric impurities.[8][11]

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent: A mixture of hexanes and ethyl acetate (start with 99:1 or 98:2)

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass chromatography column

  • Sand, cotton or glass wool

  • Fraction collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis: Develop an appropriate solvent system using TLC.[11] Dissolve a small amount of the crude product in dichloromethane. Spot it on a TLC plate and elute with various ratios of hexanes/ethyl acetate. The ideal system will show good separation between the product spot (Rf value typically 0.3-0.5) and any impurities.

  • Column Packing:

    • Place a plug of cotton or glass wool at the bottom of the column, followed by a small layer of sand.[11]

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.[11]

    • Gently tap the column to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent until the level is just above the silica bed. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the silica gel.

    • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting free-flowing powder to the top of the column.[11]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle positive pressure (using a pump or bulb) to achieve a flow rate of about 2 inches/minute.

    • Begin collecting fractions immediately.[11] The less polar impurities will elute first, followed by the desired this compound.

  • Monitoring: Monitor the collected fractions using TLC to identify which ones contain the pure product.[11]

  • Product Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound as a colorless oil.[11]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in 3-Bromo-1-butene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with reactions involving 3-Bromo-1-butene.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of products in my nucleophilic substitution reaction with this compound?

A1: this compound is an allylic halide. In nucleophilic substitution reactions, particularly under conditions that favor an SN1 pathway (e.g., with weakly basic nucleophiles in polar protic solvents), it can form a resonance-stabilized allylic carbocation. This intermediate has two electrophilic centers, leading to the formation of two regioisomeric products: the direct substitution product (SN2) and the allylic rearrangement product (SN2').[1][2]

Q2: What are the common side reactions in Grignard reactions with this compound?

A2: The primary side reaction is Wurtz-type coupling, where the Grignard reagent couples with the starting this compound to form 3,7-octadiene. This can be minimized by the slow addition of this compound to the magnesium turnings to maintain a low concentration of the halide. Another common issue is the failure of the reaction to initiate due to a passivating magnesium oxide layer on the magnesium turnings.

Q3: How can I improve the yield of my Suzuki coupling reaction with this compound?

A3: Low yields in Suzuki couplings with this compound can be due to several factors, including catalyst deactivation, homo-coupling of the boronic acid partner, and inefficient transmetalation. To improve yields, it is crucial to screen different palladium catalysts, phosphine ligands, bases, and solvent systems.[3][4] For instance, using bulky, electron-rich phosphine ligands can often improve the efficiency of the oxidative addition and reductive elimination steps.

Q4: Is this compound suitable for Heck reactions?

A4: Yes, this compound can be used in Heck reactions. However, as a vinyl halide, its reactivity can be influenced by the specific reaction conditions, including the choice of palladium catalyst, base, and solvent. Side reactions such as double bond isomerization can occur. Optimization of these parameters is key to achieving good yields and selectivity.[5][6]

Troubleshooting Guides

Issue 1: Low Yield and/or Mixture of Regioisomers in Nucleophilic Substitution

Symptoms:

  • The desired product is obtained in low yield.

  • NMR or GC-MS analysis shows the presence of two or more isomeric products.

Possible Causes & Solutions:

Cause Solution
Allylic Rearrangement (SN1' Pathway) : Formation of a resonance-stabilized allylic carbocation leads to a mixture of the 1,2- and 1,4-substitution products.1. Favor SN2 Conditions : Use a high concentration of a strong, non-bulky nucleophile.[2] 2. Solvent Choice : Employ a polar aprotic solvent (e.g., DMSO, DMF, acetone) to disfavor carbocation formation. 3. Use of Organocuprates : For carbon-carbon bond formation, consider using an organocuprate (Gilman reagent) which generally favors direct SN2 displacement on allylic halides with high regioselectivity.[7]
Elimination (E2 Pathway) : A strong, bulky base can promote the elimination of HBr to form 1,3-butadiene.1. Nucleophile Choice : Use a less basic nucleophile. For example, when introducing a cyano group, use KCN in a polar aprotic solvent rather than a more basic cyanide source.[8] 2. Lower Temperature : Run the reaction at a lower temperature to disfavor the elimination pathway, which typically has a higher activation energy.
Issue 2: Low Yield in Grignard Reagent Formation and Subsequent Reactions

Symptoms:

  • The reaction to form the Grignard reagent does not initiate.

  • A significant amount of a higher molecular weight byproduct (e.g., 3,7-octadiene) is observed.

  • The yield of the desired product after reaction with an electrophile is low.

Possible Causes & Solutions:

Cause Solution
Inactive Magnesium Surface : A layer of magnesium oxide on the magnesium turnings prevents the reaction from starting.1. Mechanical Activation : Gently crush the magnesium turnings in the reaction flask with a dry stirring rod under an inert atmosphere to expose a fresh surface. 2. Chemical Activation : Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. A color change or bubble formation indicates activation.
Wurtz-Type Coupling : The formed Grignard reagent reacts with the starting this compound.1. Slow Addition : Add the solution of this compound dropwise to the activated magnesium turnings. This keeps the concentration of the alkyl halide low. 2. Dilute Conditions : Use a sufficient amount of anhydrous ether (diethyl ether or THF) to maintain dilute conditions.
Presence of Moisture or Protic Solvents : Grignard reagents are strong bases and are readily quenched by water or other protic sources.1. Rigorous Drying : Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen). 2. Anhydrous Solvents : Use freshly distilled, anhydrous solvents.
Issue 3: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Symptoms:

  • Low conversion of starting materials.

  • Formation of homo-coupled byproducts.

  • Decomposition of the catalyst (indicated by the formation of palladium black).

Possible Causes & Solutions:

Cause Solution
Suboptimal Catalyst/Ligand System : The chosen palladium catalyst and phosphine ligand are not efficient for the specific transformation.1. Ligand Screening : For Suzuki reactions, try bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. For Heck reactions, phosphine-free catalyst systems or those with ligands like P(o-tol)₃ can be effective.[5] 2. Catalyst Precursor : Use a stable Pd(0) source like Pd₂(dba)₃ or an air-stable Pd(II) precatalyst that is readily reduced in situ.
Inefficient Base or Solvent : The base is not optimal for the transmetalation step (in Suzuki) or for regenerating the active catalyst. The solvent may not be suitable for the solubility of reagents or the stability of the catalyst.1. Base Screening : For Suzuki couplings, try different bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, or organic bases like triethylamine. For Heck reactions, organic bases like triethylamine or inorganic bases like Na₂CO₃ are common. 2. Solvent System : A mixture of an organic solvent and water (e.g., dioxane/water, THF/water) is often effective for Suzuki reactions.[3] For Heck reactions, polar aprotic solvents like DMF or NMP are frequently used.
Oxygen Sensitivity : The active Pd(0) catalyst can be oxidized and deactivated by oxygen.1. Degassing : Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method. 2. Inert Atmosphere : Maintain a positive pressure of an inert gas throughout the reaction.

Experimental Protocols

Protocol 1: Optimized Grignard Reaction with this compound and Reaction with an Aldehyde

Objective: To prepare but-3-en-2-ylmagnesium bromide and react it with benzaldehyde to form 1-phenylpent-4-en-2-ol, while minimizing Wurtz coupling.

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • This compound

  • Anhydrous diethyl ether or THF

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 equivalents) and a crystal of iodine to the flask.

  • Initiation: Add a small amount of anhydrous diethyl ether to just cover the magnesium. Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether and add a small portion (~5%) to the magnesium suspension. If the reaction does not start (disappearance of iodine color and gentle reflux), gently warm the flask with a heat gun.

  • Grignard Formation: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 30 minutes.

  • Reaction with Benzaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard solution.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the product by flash column chromatography.

Protocol 2: Suzuki Coupling of this compound with Phenylboronic Acid

Objective: To synthesize 3-phenyl-1-butene via a Suzuki coupling reaction.

Materials:

  • This compound

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Setup: To a round-bottom flask, add phenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).

  • Degassing: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add a degassed 2:1:1 mixture of toluene, ethanol, and water. Add this compound (1.0 equivalent) to the mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by flash column chromatography.

Visualizations

troubleshooting_nucleophilic_substitution start Low Yield in Nucleophilic Substitution product_mixture Mixture of Regioisomers? start->product_mixture elimination_product Elimination Product (1,3-Butadiene) Observed? product_mixture->elimination_product No sn1_pathway Cause: Allylic Rearrangement (SN1' Pathway) product_mixture->sn1_pathway Yes e2_pathway Cause: Elimination (E2 Pathway) elimination_product->e2_pathway Yes solution1 Solution: - Favor SN2 conditions - Use polar aprotic solvent - Consider organocuprates sn1_pathway->solution1 solution2 Solution: - Use a less basic nucleophile - Lower reaction temperature e2_pathway->solution2

Caption: Troubleshooting low yields in nucleophilic substitution.

grignard_troubleshooting_workflow start Low Yield in Grignard Reaction initiation Reaction Fails to Initiate? start->initiation byproduct Wurtz Coupling Byproduct? initiation->byproduct No inactive_mg Cause: Inactive Mg Surface initiation->inactive_mg Yes low_final_yield Low Yield After Electrophile? byproduct->low_final_yield No wurtz_coupling Cause: Wurtz Coupling byproduct->wurtz_coupling Yes moisture Cause: Moisture/Protic Solvents low_final_yield->moisture Yes solution1 Solution: - Mechanical Activation - Chemical Activation (Iodine, etc.) inactive_mg->solution1 solution2 Solution: - Slow Addition of Halide - Dilute Conditions wurtz_coupling->solution2 solution3 Solution: - Rigorous Drying of Glassware - Use Anhydrous Solvents moisture->solution3

Caption: Troubleshooting workflow for Grignard reactions.

suzuki_heck_troubleshooting start Low Yield in Cross-Coupling low_conversion Low Conversion? start->low_conversion oxygen_issue Cause: Oxygen Sensitivity start->oxygen_issue homocoupling Homo-coupling? low_conversion->homocoupling No catalyst_issue Cause: Suboptimal Catalyst/Ligand low_conversion->catalyst_issue Yes conditions_issue Cause: Inefficient Base/Solvent homocoupling->conditions_issue Yes solution1 Solution: - Screen Ligands - Choose Appropriate Pd Source catalyst_issue->solution1 solution2 Solution: - Screen Bases - Optimize Solvent System conditions_issue->solution2 solution3 Solution: - Degas Solvents - Use Inert Atmosphere oxygen_issue->solution3

Caption: Troubleshooting Pd-catalyzed cross-coupling reactions.

References

Side reactions of 3-Bromo-1-butene and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-1-butene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions encountered during experiments with this versatile reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the primary side reactions of this compound?

This compound is a secondary allylic halide, and its reactivity is characterized by a competition between several reaction pathways:

  • Nucleophilic Substitution (SN1 and SN2): Replacement of the bromine atom by a nucleophile.

  • Elimination (E1 and E2): Removal of HBr to form a conjugated diene (1,3-butadiene).[1]

  • Rearrangement: Due to the formation of a resonance-stabilized allylic carbocation in SN1/E1 conditions, rearranged products can be formed.[2]

  • Radical Reactions: Homolytic cleavage of the C-Br bond can lead to radical-mediated side products.[2]

The prevalence of each pathway is highly dependent on the reaction conditions.

FAQ 2: How can I favor nucleophilic substitution over elimination?

To maximize the yield of the substitution product and minimize the formation of 1,3-butadiene, consider the following factors:

FactorTo Favor Substitution (SN2)To Favor Elimination (E2)
Nucleophile/Base Good nucleophile, weak base (e.g., N₃⁻, CN⁻, RS⁻)Strong, sterically hindered base (e.g., t-BuOK)
Solvent Polar aprotic (e.g., DMSO, DMF, Acetone)Less polar/protic (e.g., Ethanol, t-Butanol)
Temperature Lower temperaturesHigher temperatures
Concentration Lower concentration of base/nucleophileHigher concentration of base

This table provides general guidelines. Optimal conditions should be determined empirically.

Troubleshooting Guide: Low Yield of Substitution Product

Problem: My reaction is producing a significant amount of 1,3-butadiene as a byproduct.

Solutions:

  • Re-evaluate your base/nucleophile: If you are using a strong, bulky base, it will preferentially act as a base, abstracting a proton and leading to elimination. Switch to a good nucleophile that is a weaker base.

  • Change your solvent: Polar protic solvents can stabilize the transition state for elimination. Switching to a polar aprotic solvent will enhance the nucleophilicity of your reagent and favor the SN2 pathway.

  • Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature will favor the substitution pathway.

  • Use a lower concentration of your nucleophile: High concentrations of the attacking species can favor bimolecular elimination (E2).

FAQ 3: My substitution reaction is giving me a mixture of isomeric products. What is happening and how can I prevent it?

A mixture of isomers (e.g., 1-substituted-2-butene instead of the expected 3-substituted-1-butene) is indicative of an SN1 reaction pathway involving a resonance-stabilized allylic carbocation intermediate.

To suppress the formation of rearranged products, you should promote the SN2 mechanism, which does not involve a carbocation intermediate.

Troubleshooting Guide: Formation of Rearranged Products

Problem: I am observing the formation of rearranged substitution products.

Solutions:

  • Promote the SN2 Pathway:

    • Use a high concentration of a good, non-basic nucleophile. This will favor the bimolecular SN2 reaction over the unimolecular SN1 reaction.

    • Use a polar aprotic solvent. These solvents favor the SN2 mechanism.

  • Avoid SN1 Conditions:

    • Avoid polar protic solvents (like water, ethanol, methanol) which stabilize the carbocation intermediate.

    • Use a less ionizing substrate if possible , although with this compound this is inherent to the molecule.

FAQ 4: I am trying to form a Grignard reagent with this compound and the reaction is not initiating or I am getting low yields. What are the common issues?

Grignard reagent formation is notoriously sensitive to reaction conditions.

Troubleshooting Guide: Grignard Reaction Issues

Problem: Difficulty in forming the Grignard reagent from this compound.

Solutions:

  • Ensure Absolutely Anhydrous Conditions: Grignard reagents are highly basic and will react with even trace amounts of water.[3]

    • Dry all glassware in an oven overnight and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. Diethyl ether or THF are common choices and should be freshly distilled from a suitable drying agent.

  • Activate the Magnesium: The surface of magnesium turnings is often coated with a layer of magnesium oxide which prevents the reaction.

    • Use a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[4]

    • Mechanically crush the magnesium turnings in the flask (carefully!) to expose a fresh surface.

  • Initiate the Reaction:

    • A small amount of the this compound can be added initially and the mixture gently warmed. Once the reaction initiates (indicated by bubbling and a cloudy appearance), the rest of the halide should be added dropwise to maintain a gentle reflux.

  • Side Reaction - Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with the starting halide. This can be minimized by slow addition of the halide to the magnesium suspension.

Experimental Protocols

Protocol 1: Synthesis of 3-Azido-1-butene (Favoring SN2)

This protocol is designed to favor the SN2 pathway, minimizing elimination and rearrangement.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve sodium azide (1.5 equivalents) in anhydrous DMF.

  • To this stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-azido-1-butene.

  • Purify the product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of 1,3-Butadiene (Favoring E2)

This protocol is designed to maximize the E2 elimination product.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF, anhydrous)

  • Pentane

  • Water

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 equivalent) in a small amount of anhydrous THF dropwise to the stirred solution of the base.

  • The product, 1,3-butadiene, is a gas at room temperature. It can be collected in a cold trap or used in a subsequent reaction in situ.

  • Alternatively, for small-scale reactions, the reaction can be quenched by the careful addition of water after a set reaction time. The organic layer can then be extracted with pentane, dried, and analyzed by GC-MS to determine the conversion and product distribution.

Visual Guides

ReactionPathways cluster_SN2 SN2 Pathway cluster_E2 E2 Pathway cluster_SN1_E1 SN1 / E1 Pathway SN2_Start This compound SN2_Product 3-Substituted-1-butene SN2_Start->SN2_Product Strong Nucleophile Polar Aprotic Solvent Low Temperature E2_Start This compound E2_Product 1,3-Butadiene E2_Start->E2_Product Strong, Bulky Base Higher Temperature SN1E1_Start This compound Carbocation Allylic Carbocation (Resonance Stabilized) SN1E1_Start->Carbocation Weak Nucleophile/Base Polar Protic Solvent SN1_Product 3-Substituted-1-butene Carbocation->SN1_Product SN1_Rearranged 1-Substituted-2-butene Carbocation->SN1_Rearranged E1_Product 1,3-Butadiene Carbocation->E1_Product

Caption: Reaction pathways of this compound.

TroubleshootingSubstitution Start Low Yield of Desired Substitution Product? CheckByproduct Major byproduct is 1,3-butadiene? Start->CheckByproduct Yes CheckIsomers Product is a mixture of isomers? Start->CheckIsomers No E2_Conditions Conditions favor E2: - Strong/bulky base - High temperature - Protic solvent CheckByproduct->E2_Conditions Yes SN1_Conditions Conditions favor SN1: - Weak nucleophile - Polar protic solvent CheckIsomers->SN1_Conditions Yes Solution_E2 To favor SN2: - Use a good, weakly basic nucleophile - Lower the temperature - Use a polar aprotic solvent E2_Conditions->Solution_E2 Solution_SN1 To favor SN2: - Use a high concentration of a strong nucleophile - Use a polar aprotic solvent SN1_Conditions->Solution_SN1

Caption: Troubleshooting low substitution yields.

GrignardWorkflow Start Start Dry Oven-dry all glassware and cool under N₂/Ar Start->Dry Setup Assemble reaction flask with Mg turnings and anhydrous ether under N₂/Ar Dry->Setup Activate Add initiator (I₂ or 1,2-dibromoethane) Setup->Activate Add_Halide Slowly add This compound Activate->Add_Halide Reflux Maintain gentle reflux until Mg is consumed Add_Halide->Reflux Ready Grignard reagent is ready for use Reflux->Ready

Caption: Workflow for Grignard reagent formation.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-1-butene. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing experimental conditions and overcoming common challenges encountered when working with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the main safety and handling considerations for this compound?

A1: this compound is a flammable liquid and should be handled in a well-ventilated fume hood. It is advisable to store it in a cool, dry place away from heat and ignition sources. Due to its reactivity, it is recommended to use it relatively fresh. For long-term storage, refrigeration at 2-8°C is recommended.

Q2: What are the common impurities in commercial this compound and how can I purify it?

A2: Commercial this compound may contain isomers such as 1-bromo-2-butene. Purification can be achieved by fractional distillation. The boiling point of this compound is approximately 88.7°C at 760 mmHg.[1]

Q3: Why am I observing multiple products in my nucleophilic substitution reaction?

A3: this compound is prone to forming a resonance-stabilized allylic carbocation upon departure of the bromide leaving group.[2][3] This allows for nucleophilic attack at either the C1 or C3 position, leading to a mixture of the direct substitution product (SN) and the rearranged allylic substitution product (SN'). The ratio of these products can be influenced by the reaction conditions and the nature of the nucleophile.[1][4]

Troubleshooting Guides for Common Reactions

Grignard Reagent Formation

The formation of the Grignard reagent from this compound can be challenging due to the reactivity of the starting material and the product.

Problem: The Grignard reaction fails to initiate.

  • Possible Cause 1: Inactive Magnesium Surface. The surface of the magnesium turnings may be coated with a passivating layer of magnesium oxide.

    • Solution: Activate the magnesium turnings prior to the reaction. This can be done by gently crushing the turnings in a mortar and pestle to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[5] The disappearance of the iodine color or the evolution of gas indicates initiation.[6]

  • Possible Cause 2: Presence of Water. Grignard reagents are extremely sensitive to moisture.

    • Solution: Ensure all glassware is rigorously dried in an oven or by flame-drying under an inert atmosphere (argon or nitrogen).[5] Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.

Problem: Low yield of the Grignard reagent and formation of side products.

  • Possible Cause: Wurtz Coupling. The formed Grignard reagent can react with the starting this compound to form a dimer (1,5-hexadiene).

    • Solution: Add the this compound solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture.[5] Ensure efficient stirring to quickly disperse the added halide.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds.[3]

Problem: Low or no yield of the desired coupled product.

  • Possible Cause 1: Catalyst Inactivation. The active Pd(0) catalyst can be sensitive to air and may decompose.

    • Solution: Ensure the reaction is carried out under a strict inert atmosphere (argon or nitrogen).[7] Degas all solvents prior to use. Using a pre-catalyst that is more stable to air can also be beneficial.

  • Possible Cause 2: Suboptimal Reaction Conditions. The choice of catalyst, ligand, base, and solvent are critical for a successful coupling reaction.

    • Solution: A systematic optimization of reaction parameters is recommended. The tables below provide starting points and optimized conditions for various cross-coupling reactions. For Suzuki reactions, bulky, electron-rich phosphine ligands often improve yields.[8]

Problem: Formation of homocoupled byproducts.

  • Possible Cause: This is a common side reaction in many cross-coupling reactions, particularly in Sonogashira couplings (Glaser coupling).[9]

    • Solution: For Sonogashira reactions, using copper-free conditions can sometimes minimize homocoupling.[10][11] In Suzuki reactions, ensuring a rigorously oxygen-free environment can reduce the homocoupling of the boronic acid.

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized conditions for key reactions involving this compound. Please note that optimal conditions can be substrate-dependent and may require further fine-tuning.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001285[Hypothetical Data]
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)Dioxane1101692[Hypothetical Data]
3-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (4:1)802478[Hypothetical Data]

Table 2: Heck Reaction of this compound with Alkenes

AlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
StyrenePd(OAc)₂ (1)P(o-tolyl)₃ (2)Et₃N (1.5)DMF1001888[12][13]
Methyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)Acetonitrile802475[Hypothetical Data]
CyclohexeneHerrmann's catalyst (2)-NaOAc (2)NMP1201665[Hypothetical Data]

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF651290[2][10]
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)PiperidineDMF80885[Hypothetical Data]
1-HexynePd(OAc)₂ (2) / XPhos (4)- (Copper-free)Cs₂CO₃Dioxane1001678[Hypothetical Data]

Experimental Protocols

Protocol 1: General Procedure for Grignard Reagent Formation from this compound
  • Preparation: All glassware is dried in an oven at 120°C overnight or flame-dried under a stream of dry nitrogen or argon.

  • Initiation: To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.2 equiv.). Add a small crystal of iodine.

  • Reaction: Add a small portion of a solution of this compound (1.0 equiv.) in anhydrous diethyl ether or THF via the dropping funnel. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.

  • Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours at room temperature or with gentle heating to ensure complete conversion. The resulting greyish solution is the Grignard reagent and should be used immediately.[5][6]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2 equiv.).

  • Reagent Addition: Add the solvent (e.g., toluene/water mixture). Add this compound (1.0 equiv.) via syringe.

  • Reaction: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes. Heat the mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[7][8]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup cluster_purification Purification prep Dry Glassware & Reagents setup Assemble Under Inert Atmosphere prep->setup add_reagents Add Substrates, Catalyst, Base, Solvent setup->add_reagents degas Degas Reaction Mixture add_reagents->degas heat Heat to Optimized Temperature degas->heat monitor Monitor by TLC/GC-MS heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify

Caption: A typical experimental workflow for cross-coupling reactions.

signaling_pathway cluster_troubleshooting Troubleshooting Low Yield start Low or No Product Yield check1 Check Reaction Setup (Inert atmosphere, dry reagents) start->check1 check2 Optimize Reaction Parameters (Catalyst, Ligand, Base, Temp.) check1->check2 No Issue solution1 Improve Inert Conditions Use Fresh Reagents check1->solution1 Issue Found check3 Analyze for Side Products (Homocoupling, Rearrangement) check2->check3 No Issue solution2 Systematic Screening of Conditions (See Data Tables) check2->solution2 Issue Found solution3 Adjust Stoichiometry Change Reaction Conditions check3->solution3

Caption: A logical decision tree for troubleshooting low product yield.

logical_relationship reagent This compound C1 (sp2) C2 (sp2) C3 (sp3) C4 (sp3) carbocation Allylic Carbocation Resonance Stabilized Positive charge on C1 Positive charge on C3 reagent:p3->carbocation Loss of Br- product1 SN Product Nucleophile attacks C3 carbocation:c3->product1 Nu- attack product2 SN' Product Nucleophile attacks C1 carbocation:c1->product2 Nu- attack

Caption: Formation of SN and SN' products via an allylic carbocation.

References

Common experimental errors when using 3-Bromo-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-1-butene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an organobromine compound featuring both a terminal alkene and a secondary allylic bromide. This structure makes it a reactive and useful intermediate in a variety of organic syntheses, including cross-coupling reactions (e.g., Suzuki, Heck), Grignard reagent formation for the synthesis of homoallylic alcohols, and various nucleophilic substitution reactions.[1]

Q2: Why is my bottle of this compound discolored and showing pressure buildup?

A2: Discoloration (yellow to brown) and pressure buildup are common signs of decomposition. This compound can degrade over time, especially when exposed to light, heat, or air, leading to the formation of hydrogen bromide (HBr) gas and polymeric byproducts.[2] It is crucial to handle such bottles with care in a well-ventilated fume hood and to assess the purity of the reagent before use.

Q3: What is "allylic rearrangement" and how does it affect my reactions with this compound?

A3: Allylic rearrangement is a common issue where the double bond shifts, leading to a mixture of isomeric products. When this compound undergoes reactions, particularly those involving carbocation or radical intermediates (like SN1 or some Grignard formations), it can form a resonance-stabilized allylic intermediate. This intermediate can be attacked by a nucleophile at two different positions, yielding not only the expected product but also the rearranged isomer, 1-bromo-2-butene.[3][4][5] This can result in unexpected products and lower yields of the desired compound.

Q4: How should I properly store and handle this compound?

A4: To minimize decomposition, this compound should be stored in a cool, dark place, typically refrigerated at 2-8°C.[2] The container should be tightly sealed and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to air and moisture.[2][6] It is incompatible with strong oxidizing agents and strong bases.[6] Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.[7]

Troubleshooting Guides

Issue 1: Low Yields and Unexpected Side Products in Nucleophilic Substitution
Symptom Possible Cause Suggested Solution
A mixture of two or more products is observed by GC-MS or NMR.Allylic Rearrangement: The reaction conditions may favor an SN1 pathway, leading to a resonance-stabilized carbocation and subsequent formation of isomeric products (e.g., but-3-en-2-ol and but-2-en-1-ol).[1][8]To favor the direct substitution product (SN2), use a less polar solvent, a higher concentration of a strong nucleophile, and lower reaction temperatures.[9][10]
The primary product is the rearranged isomer.Thermodynamic Control: The rearranged product may be the more thermodynamically stable isomer. For example, in allylic bromination, the formation of a more substituted double bond is often favored.[5]Consider reaction conditions that favor kinetic control (lower temperatures). If the rearranged product is consistently favored, a different synthetic route may be necessary.
Significant amount of elimination product (1,3-butadiene) is formed.Strongly Basic Nucleophile: Using a strong, sterically hindered base can promote E2 elimination over substitution.[11]Use a less basic or sterically unhindered nucleophile. Lowering the reaction temperature can also disfavor elimination.
Issue 2: Problems with Grignard Reagent Formation and Use
Symptom Possible Cause Suggested Solution
Grignard reaction fails to initiate.Inactive Magnesium: The surface of the magnesium turnings is likely coated with magnesium oxide.Use fresh, dry magnesium turnings. Briefly crush the magnesium turnings in a dry flask (under inert atmosphere) to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used as an initiator.
Presence of Water: Traces of water in the glassware or solvent will quench the Grignard reagent.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
Low yield of the desired homoallylic alcohol and formation of Wurtz coupling product (1,5-hexadiene).Side Reaction: Allylic halides are prone to Wurtz-type coupling during Grignard formation.Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. Ensure efficient stirring.
A mixture of isomeric alcohols is obtained after reaction with an electrophile.Equilibrating Grignard Reagent: The butenylmagnesium bromide can exist in equilibrium between the secondary and primary forms due to allylic rearrangement.[12]The product ratio can be influenced by the steric bulk of the electrophile.[12] For less hindered electrophiles, the product from the secondary Grignard reagent may predominate. For bulkier electrophiles, the primary isomer may be favored. Consider this equilibrium when planning your synthesis.

Experimental Protocols

Protocol 1: Synthesis of but-3-en-2-ol via SN1 Hydrolysis

This protocol demonstrates a typical hydrolysis reaction where allylic rearrangement is expected.

Reaction Principle: this compound is hydrolyzed in a polar protic solvent (water), which favors an SN1 mechanism. This proceeds through a resonance-stabilized allylic carbocation, leading to a mixture of but-3-en-2-ol and but-2-en-1-ol.

Materials:

  • This compound (1.35 g, 10 mmol)

  • Water (20 mL)

  • Acetone (20 mL)

  • Sodium bicarbonate

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound in a 1:1 mixture of acetone and water.

  • Stir the solution at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, neutralize the solution by adding solid sodium bicarbonate until effervescence ceases.

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude product mixture.

  • Purify by fractional distillation or column chromatography to separate the isomeric alcohols.

Expected Outcome: A mixture of but-3-en-2-ol and but-2-en-1-ol. The ratio will depend on the relative stability of the two products and the transition states leading to them.

Protocol 2: Grignard Reaction with Acetone to Synthesize 2-methylpent-4-en-2-ol

This protocol details the formation of a Grignard reagent from this compound and its subsequent reaction with acetone.

Reaction Principle: this compound reacts with magnesium to form but-3-enylmagnesium bromide. This Grignard reagent then acts as a nucleophile, attacking the carbonyl carbon of acetone to form a tertiary alcohol after acidic workup.

Materials:

  • Magnesium turnings (0.36 g, 15 mmol)

  • Anhydrous tetrahydrofuran (THF, 30 mL)

  • This compound (1.35 g, 10 mmol)

  • Iodine (a single crystal)

  • Acetone (0.58 g, 10 mmol), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Place the magnesium turnings and a crystal of iodine in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add 10 mL of anhydrous THF to the flask.

  • Dissolve this compound in 20 mL of anhydrous THF and add it to the dropping funnel.

  • Add a small amount of the this compound solution to the magnesium suspension to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

  • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of acetone in anhydrous THF dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure. Purify the resulting alcohol by distillation.

Data Summary

The product distribution in reactions involving this compound is highly dependent on the reaction mechanism. The following table provides illustrative data for a related system, the allylic bromination of 1-octene, which demonstrates the potential for rearrangement.

Table 1: Product Distribution in the Allylic Bromination of 1-Octene with N-Bromosuccinimide (NBS)

ProductStructureYield (%)
3-Bromo-1-octene (Direct Substitution)Br-CH(CH3)-CH=CH-(CH2)3-CH3~18%
1-Bromo-2-octene (Rearranged Product)Br-CH2-CH=CH-(CH2)4-CH3~82% (cis and trans)

Data adapted from analogous reactions and serves to illustrate the potential for rearrangement.

Visualizations

Allylic_Rearrangement cluster_SN1 SN1 Pathway This compound This compound Carbocation CH2=CH-CH(+)-CH3 CH2(+)-CH=CH-CH3 This compound->Carbocation -Br- Product_A But-3-en-2-ol Carbocation:f0->Product_A +H2O, -H+ Product_B But-2-en-1-ol (Rearranged) Carbocation:f1->Product_B +H2O, -H+

Caption: SN1 reaction of this compound leading to isomeric products.

Grignard_Workflow Start This compound + Mg turnings Initiation Initiate reaction (Iodine, heat) Start->Initiation Grignard_Formation Formation of But-3-enylmagnesium bromide Initiation->Grignard_Formation Reaction React with electrophile (e.g., Acetone) Grignard_Formation->Reaction Workup Aqueous workup (e.g., NH4Cl) Reaction->Workup Product Homoallylic Alcohol Workup->Product

Caption: General workflow for a Grignard reaction using this compound.

Suzuki_Coupling_Cycle Simplified Suzuki Coupling Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R-Pd(II)L2-Br OxAdd->PdII_Complex R-Br (this compound) Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Coupled R-Pd(II)L2-Ar Transmetalation->PdII_Coupled Ar-B(OH)2 + Base RedElim Reductive Elimination PdII_Coupled->RedElim RedElim->Pd0 R-Ar

Caption: Catalytic cycle for the Suzuki coupling reaction.

References

Technical Support Center: Enhancing the Stability of 3-Bromo-1-butene in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on improving the stability of 3-bromo-1-butene in solution. Due to its reactive nature as an allylic bromide, this compound is susceptible to degradation, which can impact experimental reproducibility and product purity. This resource offers troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to mitigate these stability issues.

Troubleshooting Unstable this compound Solutions

This section addresses common problems encountered during the handling and use of this compound solutions.

Issue Possible Cause Recommended Action
Discoloration (Yellowing/Browning) of Solution Decomposition or polymerization of this compound, often initiated by exposure to light, heat, or air.Store the solution in an amber vial under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8°C). Consider adding a stabilizer.
Inconsistent Reaction Yields or Formation of Unexpected Byproducts Degradation of the this compound starting material. Common degradation pathways include isomerization to 1-bromo-2-butene, elimination to form butadiene, or substitution reactions with solvent or impurities.Verify the purity of this compound before use via GC-MS or NMR. Use a freshly opened bottle or a properly stored solution. Employ stabilizers and control reaction conditions (temperature, atmosphere).
Pressure Buildup in Storage Container Formation of gaseous byproducts, such as hydrogen bromide (HBr), due to elimination reactions.Vent the container carefully in a well-ventilated fume hood. Store in a cool, dark place and consider adding an acid scavenger like propylene oxide.
Precipitate Formation in Solution Polymerization of this compound or reaction with impurities.Filter the solution before use. Ensure solvents are anhydrous and free of nucleophilic impurities. Store under an inert atmosphere to prevent oxidation-initiated polymerization.

Frequently Asked Questions (FAQs)

Q1: Why is this compound unstable?

A1: The instability of this compound stems from its structure as a secondary allylic bromide. The carbon-bromine bond is weakened because its cleavage leads to the formation of a resonance-stabilized allylic carbocation or radical.[1] This inherent stability of the intermediate makes this compound highly susceptible to various degradation pathways, including isomerization, elimination, substitution, and polymerization.

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways are:

  • Isomerization: Allylic rearrangement to the more thermodynamically stable primary allylic bromide, 1-bromo-2-butene. This occurs via the formation of a common resonance-stabilized carbocation intermediate.

  • Elimination: Loss of hydrogen bromide (HBr) to form 1,3-butadiene, a conjugated diene. This is a common pathway, especially at elevated temperatures.

  • Substitution: Nucleophilic substitution reactions (SN1) with solvents (solvolysis) or other nucleophiles present in the reaction mixture. The rate of these reactions is often similar for both this compound and its isomer, 1-bromo-2-butene, due to the formation of the same stabilized carbocation.[2][3]

  • Polymerization: Radical or cationic polymerization initiated by light, heat, or impurities.

Q3: What types of stabilizers can be used to improve the stability of this compound solutions?

A3: Based on practices for stabilizing similar allylic halides like allyl bromide, the following classes of stabilizers are recommended:

  • Radical Inhibitors: Phenolic compounds such as hydroquinone or butylated hydroxytoluene (BHT) can scavenge free radicals that initiate polymerization.

  • Acid Scavengers: Epoxy compounds like propylene oxide can neutralize any HBr formed through elimination, thereby preventing further acid-catalyzed degradation.

Q4: How should this compound and its solutions be stored?

A4: To maximize shelf life, store this compound and its solutions in a cool (2-8°C), dark environment, preferably in an amber, tightly sealed container under an inert atmosphere (nitrogen or argon). Avoid exposure to light, heat, and moisture.

Q5: How can I monitor the degradation of my this compound solution?

A5: Gas chromatography-mass spectrometry (GC-MS) is an effective technique for monitoring the degradation of this compound. It can be used to separate and identify the parent compound, its isomer (1-bromo-2-butene), and other potential degradation products. NMR spectroscopy can also be used to assess the purity and identify major degradation products.

Experimental Protocols

Protocol 1: General Procedure for Stabilization of this compound in an Aprotic Solvent

This protocol provides a general method for preparing a stabilized stock solution of this compound.

Materials:

  • This compound

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, diethyl ether)

  • Stabilizer(s): Hydroquinone and/or Propylene Oxide

  • Amber glass vial with a PTFE-lined cap

  • Inert gas (Nitrogen or Argon) supply

  • Syringes and needles

Procedure:

  • Ensure all glassware is thoroughly dried to prevent hydrolysis.

  • To a clean, dry amber vial, add the desired amount of anhydrous solvent.

  • If using a solid stabilizer like hydroquinone, add it to the solvent and stir until dissolved. A typical concentration is 0.1% w/v.

  • Purge the solvent and the headspace of the vial with an inert gas for 5-10 minutes.

  • Using a syringe, carefully add the required volume of this compound to the solvent.

  • If using a liquid stabilizer like propylene oxide, add it via syringe. A typical concentration is 0.1-0.5% v/v.

  • Seal the vial tightly with the PTFE-lined cap.

  • Store the stabilized solution at 2-8°C in the dark.

Protocol 2: Monitoring this compound Stability using GC-MS

This protocol outlines a general method for the analysis of this compound and its primary degradation product, 1-bromo-2-butene, using Gas Chromatography-Mass Spectrometry.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent GC system or equivalent

  • Mass Spectrometer: Mass selective detector

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms) is suitable for separating the isomers of bromobutene.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 150°C

    • Hold at 150°C for 2 minutes

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • MSD Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-200

Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). A concentration of approximately 100 ppm is a good starting point.

  • If desired, prepare a standard solution of 1-bromo-2-butene for retention time and mass spectrum comparison.

Analysis:

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

  • Acquire the data.

  • Identify the peaks corresponding to this compound and 1-bromo-2-butene based on their retention times and mass spectra. The mass spectra of both isomers will be very similar, with a characteristic molecular ion peak and fragmentation pattern for C4H7Br.

  • Quantify the relative peak areas to determine the extent of isomerization and degradation over time.

Visualizing Degradation and Stabilization

Degradation Pathways of this compound

The following diagram illustrates the principal degradation pathways of this compound, which are initiated by the formation of a resonance-stabilized allylic carbocation.

Degradation Pathways of this compound This compound This compound Resonance-Stabilized Allylic Carbocation Resonance-Stabilized Allylic Carbocation This compound->Resonance-Stabilized Allylic Carbocation - Br- 1-Bromo-2-butene 1-Bromo-2-butene Resonance-Stabilized Allylic Carbocation->1-Bromo-2-butene + Br- 1,3-Butadiene 1,3-Butadiene Resonance-Stabilized Allylic Carbocation->1,3-Butadiene - H+ Substitution Products Substitution Products Resonance-Stabilized Allylic Carbocation->Substitution Products + Nucleophile

Caption: Key degradation routes of this compound.

Experimental Workflow for Stability Assessment

This diagram outlines the process for preparing, storing, and analyzing stabilized solutions of this compound to evaluate their stability over time.

Workflow for this compound Stability Testing cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis Prepare Solution Prepare Solution Add Stabilizer Add Stabilizer Prepare Solution->Add Stabilizer Store at 2-8°C Store at 2-8°C Add Stabilizer->Store at 2-8°C Periodic Sampling Periodic Sampling Store at 2-8°C->Periodic Sampling GC-MS Analysis GC-MS Analysis Periodic Sampling->GC-MS Analysis Data Evaluation Data Evaluation GC-MS Analysis->Data Evaluation

Caption: Process for evaluating this compound stability.

References

Technical Support Center: 3-Bromo-1-butene Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting Suzuki coupling reactions involving 3-bromo-1-butene. The inherent reactivity of this allylic bromide presents unique challenges, and this document aims to provide clear solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound more challenging than that of a simple aryl or vinyl bromide?

A1: The primary challenge with this compound lies in its nature as an allylic halide. This introduces the possibility of isomerization of the starting material and intermediates, leading to a mixture of products. The key issues include:

  • Regioselectivity: The reaction can produce two constitutional isomers: the α-product (3-aryl-1-butene) from direct substitution, and the γ-product (1-aryl-2-butene) from substitution at the other end of the allyl system after isomerization of the palladium intermediate.[1]

  • Isomerization of Starting Material: this compound can potentially isomerize to the more thermodynamically stable 1-bromo-2-butene (crotyl bromide) under the reaction conditions, which would then lead to different products.

  • Stereoselectivity: Oxidative addition of palladium to allylic halides can proceed with inversion of stereochemistry, which can be a factor in more substituted systems.[2][3]

Q2: What are the most common side reactions observed in this coupling?

A2: Besides the formation of regioisomers, other common side reactions include:

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.

  • Dehalogenation: The bromoalkene can be reduced to the corresponding butene.

  • Protodeborylation: The boronic acid can be protonated and lose its boron moiety, especially in the presence of excess water or acidic conditions.

Q3: How critical is the choice of palladium catalyst and ligand?

A3: The choice of the catalyst system is paramount for controlling the outcome of the reaction, particularly the regioselectivity.[1] Bulky, electron-rich phosphine ligands are often employed to influence the steric environment around the palladium center, which can favor one isomeric product over the other. The ligand also plays a crucial role in promoting the desired catalytic cycle and minimizing side reactions.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Possible Causes & Solutions

CauseRecommended ActionRationale
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Consider using a more air- and moisture-stable pre-catalyst. Ensure rigorous degassing of solvents and the reaction vessel to remove oxygen.The active Pd(0) species is sensitive to oxygen and can be deactivated through oxidation. Pre-catalysts often provide a more reliable source of active Pd(0).
Inefficient Oxidative Addition Increase the reaction temperature. Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type biaryl phosphines).Oxidative addition is often the rate-determining step.[2] Electron-rich ligands can accelerate this process.
Poor Boronic Acid Quality Use fresh, dry boronic acid. Boronic acids can dehydrate to form boroxines (cyclic trimers), which can be less reactive.The purity and form of the boronic acid directly impact the transmetalation step.
Inappropriate Base or Solvent Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered. Use a solvent system that solubilizes all components, often a mixture of an organic solvent (e.g., dioxane, THF) and water.The base is crucial for activating the boronic acid for transmetalation.[4] The solvent affects solubility and catalyst activity.
Issue 2: Poor Regioselectivity (Mixture of α and γ products)

Possible Causes & Solutions

CauseRecommended ActionRationale
Rapid Isomerization of π-Allyl Palladium Intermediate Modify the ligand. Bulky ligands can sterically hinder one of the sites of the π-allyl intermediate, favoring reductive elimination from the other site.The ligand has a profound effect on the equilibrium between the different forms of the palladium-allyl intermediate and the subsequent reductive elimination.[1]
Transmetalation Pathway The choice of boronic acid and base can influence whether the transmetalation occurs via an SE2 or SE2' pathway, affecting the initial structure of the organopalladium intermediate.Controlling the initial point of attachment of the aryl group can direct the outcome of the reaction.

Experimental Protocols

General Protocol for the Suzuki Coupling of an Allylic Bromide with an Arylboronic Acid

This protocol is a general starting point and may require optimization for this compound and specific arylboronic acids.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 4:1 Dioxane/Water)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[5]

  • Add the degassed solvent, followed by this compound via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 2-24 hours.[5]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following table presents a set of representative conditions for the Suzuki coupling of an allylic halide, which can be used as a starting point for optimizing the reaction of this compound.

Table 1: Representative Reaction Conditions for Allylic Suzuki Coupling

EntryPalladium Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)Ref
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O8012>95[6]
2[(allyl)PdCl]₂ (1)XPhos (4)K₃PO₄ (1.5)Dioxane401693 (linear)[1]
3[(allyl)PdCl]₂ (1.5)P(t-Bu)₃ (6)CsF (1.5)MeCN701692 (branched)[1]

Visualizations

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition pd0->oa + this compound pd2_allyl π-Allyl-Pd(II)L2(Br) oa->pd2_allyl tm Transmetalation pd2_allyl->tm + [ArB(OH)3]- pd2_aryl Aryl-Allyl-Pd(II)L2 tm->pd2_aryl re Reductive Elimination pd2_aryl->re re->pd0 Regeneration product Product (3-Aryl-1-butene) re->product reactants This compound + Aryl-B(OH)2 + Base reactants->tm

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Low/No Yield check_reagents Check Reagent Quality (Pd source, Boronic Acid, Solvent) start->check_reagents check_conditions Verify Inert Conditions (Degassing, Argon/N2) start->check_conditions optimize_base Optimize Base & Solvent check_reagents->optimize_base check_conditions->optimize_base optimize_catalyst Optimize Catalyst & Ligand optimize_base->optimize_catalyst optimize_temp Optimize Temperature optimize_catalyst->optimize_temp success Improved Yield optimize_temp->success

Caption: A logical workflow for troubleshooting low yields.

Isomerization_Pathway alpha_complex α-complex (Linear) pi_allyl π-allyl intermediate alpha_complex->pi_allyl alpha_product α-product alpha_complex->alpha_product Reductive Elimination gamma_complex γ-complex (Branched) pi_allyl->gamma_complex gamma_product γ-product gamma_complex->gamma_product Reductive Elimination

Caption: Isomerization of the palladium intermediate leading to regioisomers.

References

Purification challenges with 3-Bromo-1-butene products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-1-butene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common purification challenges associated with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: this compound is a reactive alkyl halide and presents several stability concerns. It is a flammable liquid and its vapors can form explosive mixtures with air.[1] The material can also darken in color during storage, indicating potential decomposition or polymerization.[2] Due to the presence of a reactive allylic bromide group and a terminal double bond, it can undergo various reactions, including isomerization.[3][4]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a tightly closed container in a dry, well-ventilated place, away from heat, sparks, open flames, and other sources of ignition.[1][5] The recommended storage temperature is typically refrigerated at 2-8 °C (36-46 °F).[6]

Q3: What is the most common impurity found in this compound products?

A3: The most significant and challenging impurity is its structural isomer, 1-Bromo-2-butene. This compound can rearrange to form the more thermodynamically stable conjugated isomer, 1-Bromo-2-butene. This occurs because both compounds form the same resonance-stabilized allylic carbocation intermediate during SN1-type reactions or under acidic conditions, leading to an equilibrium mixture.[7][8][9]

Q4: What other potential impurities might be present in a crude this compound product?

A4: Besides its isomer, crude this compound may contain unreacted starting materials (e.g., 3-Buten-2-ol, butadiene), reagents (e.g., HBr), and by-products from the synthesis, such as 2,3-dibromobutane or other polyhalogenated compounds.[10][11]

Purification Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Q5: My GC-MS analysis shows two major peaks with the same mass after synthesis. What is the likely cause?

A5: You are likely observing a mixture of this compound and its isomer, 1-Bromo-2-butene. As mentioned, these two compounds can interconvert. Their physical properties, particularly their boiling points, are very close, making them difficult to separate and causing them to co-elute or appear as distinct but closely related peaks in GC analysis.

Q6: I am attempting to purify this compound by distillation, but the purity is not improving significantly. What can I do?

A6: This is a common challenge due to the presence of the 1-Bromo-2-butene isomer, which has a very similar boiling point.

Possible CauseSuggested Solution
Insufficient Column Efficiency The boiling points of the isomers are too close for simple distillation. Use a high-efficiency fractional distillation column (e.g., a Vigreux or packed column) to increase the number of theoretical plates.[12]
Distillation Rate Too High A fast distillation rate does not allow for proper liquid-vapor equilibrium within the column. Maintain a slow and steady distillation rate by carefully controlling the heating mantle temperature.[12]
Thermal Isomerization Prolonged heating during distillation can promote the isomerization of this compound to the more stable 1-Bromo-2-butene. Consider vacuum distillation to lower the boiling point and reduce the thermal stress on the compound.

Q7: My product appears dark and viscous after purification attempts. What could be the cause?

A7: A dark and viscous appearance suggests decomposition or polymerization.

Possible CauseSuggested Solution
Exposure to Heat/Light This compound is sensitive to heat and light, which can initiate polymerization or degradation reactions.[2] Minimize exposure to high temperatures and protect the sample from light by using an amber glass flask or wrapping the apparatus in aluminum foil.
Presence of Acidic Impurities Trace amounts of acid can catalyze polymerization and isomerization. Before distillation, wash the crude product with a mild base (e.g., a dilute sodium bicarbonate solution), followed by water, and then dry it thoroughly with an anhydrous drying agent like magnesium sulfate.[13]
Oxygen Exposure Allylic compounds can be susceptible to radical-initiated polymerization in the presence of oxygen. Purging the apparatus with an inert gas like nitrogen or argon before heating can help minimize this.

Data Summary

The following tables provide key physical data to aid in developing a purification strategy.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₄H₇Br[10]
Molecular Weight 135.00 g/mol [11]
Boiling Point ~89 °C at 760 mmHg[10][11]
Density ~1.307 g/cm³[10][11]
Refractive Index ~1.4686[10]
Flash Point 7.2 °C[10][11]

Table 2: Boiling Points of Common Components in Crude Product

CompoundBoiling Point (°C)
This compound ~89
1-Bromo-2-butene (trans) ~108-109
1-Bromo-2-butene (cis) ~98-100
3-Buten-2-ol ~96-97
2,3-Dibromobutane ~158-160

Note: Boiling points are approximate and can vary with pressure and isomeric purity.

Visualized Workflows and Concepts

Isomerization_Pathway Isomerization via Allylic Carbocation cluster_reactants Isomeric Mixture This compound This compound Carbocation Resonance-Stabilized Allylic Carbocation This compound->Carbocation - Br⁻ + Br⁻ 1-Bromo-2-butene 1-Bromo-2-butene Carbocation->1-Bromo-2-butene - Br⁻ + Br⁻

Caption: Isomerization of this compound proceeds via a stable carbocation.

Purification_Workflow start Crude this compound Product wash Aqueous Wash (e.g., NaHCO₃, H₂O) start->wash analysis Initial Analysis (GC-MS, TLC) distillation Fractional Distillation (Vacuum Recommended) analysis->distillation Impurities have sufficient ΔBP chromatography Column Chromatography (Silica Gel) analysis->chromatography Impurities have close BP / high polarity dry Drying (e.g., MgSO₄) wash->dry dry->analysis purity_check Purity Assessment (GC, NMR) distillation->purity_check chromatography->purity_check final_product Pure this compound purity_check->final_product >95% Pure isomers Isomeric Mixture purity_check->isomers <95% Pure (Isomers remain)

Caption: General workflow for the purification of this compound.

Key Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for separating this compound from impurities with significantly different boiling points. It is most effective when performed under vacuum.

  • Preparation: Transfer the crude, dried this compound to a round-bottom flask appropriately sized for the volume (the flask should be 1/2 to 2/3 full). Add a few boiling chips or a magnetic stir bar.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a high-efficiency fractionating column (e.g., Vigreux). Ensure all joints are well-sealed. If performing vacuum distillation, connect the apparatus to a vacuum pump with a cold trap and a manometer.

  • Distillation:

    • Begin heating the flask gently using a heating mantle.

    • Allow the temperature at the distillation head to stabilize. A ring of condensing vapor should rise slowly through the column.

    • Collect any low-boiling initial fractions (forerun) in a separate receiver. This may contain residual solvents or more volatile impurities.

    • Carefully collect the main fraction distilling at the expected boiling point of this compound (adjusting for pressure if under vacuum). Monitor the temperature closely; a sharp, stable boiling point indicates a pure compound.

    • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides or residues.

  • Analysis: Analyze the collected fractions using GC-MS or NMR to confirm purity.

Protocol 2: Purification by Column Chromatography

This method is effective for removing impurities with different polarities, such as more polar starting materials or less polar by-products.[12][14]

  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), determine a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The ideal system should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound and good separation from all impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexanes).

    • Pour the slurry into a chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, creating a packed bed, and then drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the silica bed using a pipette.

    • Drain the solvent until the sample is adsorbed onto the silica.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes or flasks. Maintain a constant flow rate.

    • If separation is difficult, a gradient elution can be performed by gradually increasing the polarity of the solvent system (e.g., by slowly increasing the percentage of ethyl acetate in hexanes).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator under reduced pressure to yield the purified this compound.

References

How to prevent polymerization of 3-Bromo-1-butene during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Bromo-1-butene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the polymerization of this compound during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to polymerization?

A1: this compound possesses a terminal double bond and a reactive allylic bromide group.[1] This structure makes it susceptible to polymerization, primarily through a free-radical chain-growth mechanism. The allylic C-H bonds in this compound are relatively weak, and their cleavage can lead to the formation of a resonance-stabilized allylic radical.[2][3] This stable radical can then initiate a chain reaction with other this compound molecules, leading to the formation of polymer chains.[4] Factors such as heat, light, and the presence of radical initiators (e.g., peroxides) can trigger or accelerate this polymerization process.

Q2: What are the signs of polymerization in my this compound sample?

A2: Signs of polymerization include:

  • An increase in the viscosity of the liquid.

  • The formation of a solid or gelatinous precipitate.

  • Discoloration of the solution.

  • An unexpected exotherm (release of heat) during a reaction.

If you observe any of these signs, it is crucial to take appropriate safety precautions as runaway polymerization can be hazardous, leading to a rapid increase in temperature and pressure.[5]

Q3: How can I prevent the polymerization of this compound during storage?

A3: Proper storage is the first line of defense against polymerization. Key recommendations include:

  • Temperature: Store this compound in a cool, dark place. Refrigeration (2-8°C) is often recommended for allylic bromides.[6]

  • Inhibitors: Ensure the this compound you are using contains a suitable inhibitor. If you are purifying the compound by distillation, it is essential to add an inhibitor to the collected fractions.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, which can form peroxides that initiate polymerization.[4]

  • Container: Use a tightly sealed container to prevent exposure to air and moisture.

Q4: What types of inhibitors are effective for preventing the polymerization of this compound?

A4: While specific data for this compound is limited, inhibitors effective for other allylic bromides and unsaturated monomers are recommended. These primarily act as radical scavengers.[4] Common classes of inhibitors include:

  • Phenolic Compounds: These are widely used and effective. Examples include Butylated Hydroxytoluene (BHT) and Monomethyl Ether of Hydroquinone (MEHQ). BHT is a common stabilizer for the analogous compound, 3-bromo-1-propene (allyl bromide).[6]

  • Quinones: Compounds like hydroquinone (HQ) and benzoquinone (BQ) are also effective radical polymerization inhibitors.[7]

  • Stable Radicals: Nitroxide stable radicals such as TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) are highly effective at trapping propagating radicals.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reagent has become viscous or contains solid material. Polymerization has occurred during storage.Do not use the reagent. Dispose of it according to your institution's hazardous waste protocols. For future purchases, ensure the reagent contains an appropriate inhibitor and is stored under recommended conditions (cool, dark, inert atmosphere).
A reaction involving this compound is showing an unexpected exotherm and/or forming a precipitate. Polymerization is occurring during the reaction.1. Immediate Action: If safe to do so, cool the reaction vessel in an ice bath to slow down the polymerization. Ensure adequate ventilation and have appropriate fire extinguishing equipment on hand. 2. Reaction Quenching: If the reaction is uncontrollable, quench it by adding a solution of a radical inhibitor (e.g., a small amount of hydroquinone or BHT in a compatible solvent). 3. Future Prevention: For subsequent attempts, consider the following: - Add a small amount of a radical inhibitor (e.g., BHT, 100-200 ppm) to the reaction mixture at the start. - Ensure all solvents and reagents are free of peroxide impurities. - Run the reaction at the lowest feasible temperature. - Maintain an inert atmosphere over the reaction.
Low yield of desired product and formation of an insoluble, sticky residue. Competing polymerization side-reaction.Review your reaction conditions. High temperatures and prolonged reaction times can favor polymerization. Consider using a more active catalyst to reduce reaction time or running the reaction at a lower temperature. Ensure your this compound starting material is fresh and properly inhibited.

Experimental Protocols

Protocol 1: Addition of a Polymerization Inhibitor to Purified this compound

This protocol describes how to add a phenolic inhibitor to this compound that has been purified, for example, by distillation.

Materials:

  • Purified this compound

  • Butylated Hydroxytoluene (BHT) or Hydroquinone (HQ)

  • Anhydrous, peroxide-free solvent compatible with your subsequent reaction (e.g., diethyl ether, THF)

  • Glass vial with a screw cap

  • Micropipette or analytical balance

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Prepare Inhibitor Stock Solution: Prepare a stock solution of the inhibitor in the chosen anhydrous, peroxide-free solvent. A concentration of 1-10 mg/mL is typically convenient.

  • Determine Required Amount: For a final concentration of 100-200 ppm of the inhibitor in the this compound, calculate the volume of the stock solution needed.

    • Example Calculation for 100 ppm BHT: For 10 g of this compound, you would need 1 mg of BHT. If your stock solution is 1 mg/mL, you would add 1 mL of the stock solution.

  • Addition of Inhibitor: Under an inert atmosphere, add the calculated volume of the inhibitor stock solution to the purified this compound.

  • Mixing: Gently swirl the mixture to ensure the inhibitor is evenly distributed.

  • Storage: Tightly seal the container, wrap it in aluminum foil to protect it from light, and store it in a refrigerator (2-8°C).

Protocol 2: General Procedure for a Reaction Involving this compound

This protocol provides general guidelines for conducting a reaction with this compound to minimize the risk of polymerization.

Materials:

  • Inhibited this compound

  • Reaction vessel (e.g., three-necked flask) equipped with a condenser, thermometer, and inert gas inlet

  • Magnetic stirrer and stir bar

  • Anhydrous, peroxide-free solvents and other reagents

  • Cooling bath (e.g., ice-water bath)

Procedure:

  • Inert Atmosphere: Assemble the reaction apparatus and purge it thoroughly with an inert gas (nitrogen or argon). Maintain a positive pressure of the inert gas throughout the reaction.

  • Solvent and Reagent Purity: Use anhydrous, peroxide-free solvents. Test for peroxides using peroxide test strips or other appropriate methods. Ensure all other reagents are of high purity and free from contaminants that could initiate polymerization.

  • Temperature Control: Conduct the reaction at the lowest temperature at which a reasonable reaction rate is achieved. Use a cooling bath to maintain a constant temperature and to dissipate any heat generated.

  • Addition of this compound: If the reaction allows, add the this compound slowly and in a controlled manner (e.g., via a dropping funnel) to the reaction mixture. This helps to control any potential exotherms.

  • Monitoring: Monitor the reaction temperature closely. Any unexpected rise in temperature could indicate the onset of polymerization.

  • Work-up: Upon completion of the reaction, proceed with the work-up and purification steps promptly. Avoid prolonged heating during solvent removal or purification.

Visualizations

experimental_workflow Experimental Workflow for Using this compound start Start: Obtain Inhibited This compound check_purity Check for Polymerization (Viscosity, Solids) start->check_purity if_polymerized Polymerized? check_purity->if_polymerized dispose Dispose of Reagent if_polymerized->dispose Yes setup_reaction Set up Reaction Under Inert Atmosphere if_polymerized->setup_reaction No add_reagents Add Anhydrous, Peroxide-Free Solvents and Reagents setup_reaction->add_reagents control_temp Maintain Low Reaction Temperature add_reagents->control_temp add_bromo Slowly Add This compound control_temp->add_bromo monitor Monitor Reaction (Temperature, Appearance) add_bromo->monitor workup Prompt Work-up and Purification monitor->workup end End: Desired Product workup->end

Caption: A flowchart outlining the key steps for safely handling and using this compound in a chemical reaction to prevent polymerization.

logical_relationship Factors Influencing Polymerization of this compound cluster_promoters cluster_preventers polymerization Polymerization of This compound promoters Promoting Factors promoters->polymerization Induce heat Heat promoters->heat light Light promoters->light initiators Radical Initiators (e.g., Peroxides) promoters->initiators oxygen Oxygen promoters->oxygen preventers Preventative Measures preventers->polymerization Prevent inhibitors Inhibitors (e.g., BHT, HQ) preventers->inhibitors low_temp Low Temperature preventers->low_temp inert_atm Inert Atmosphere preventers->inert_atm darkness Exclusion of Light preventers->darkness

Caption: A diagram illustrating the factors that promote and prevent the polymerization of this compound.

References

Technical Support Center: Catalyst Deactivation in Reactions Involving 3-Bromo-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation and related issues encountered during chemical reactions involving 3-bromo-1-butene, such as the Heck cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no conversion in my Heck reaction with this compound?

A1: Low or no conversion in a Heck reaction with this compound can stem from several factors related to catalyst deactivation and the inherent reactivity of the substrate. The primary causes include:

  • Palladium Black Formation: The active Pd(0) catalyst can agglomerate into inactive palladium black, especially at elevated temperatures.[1][2] This is a common deactivation pathway in Heck reactions.

  • Ligand Degradation: Phosphine ligands, often used to stabilize the palladium catalyst, can degrade under reaction conditions, leading to the formation of inactive palladium species.

  • Inefficient Oxidative Addition: The oxidative addition of the vinyl bromide to the Pd(0) center can be a challenging step and may be slower than for aryl bromides.

  • Substrate Volatility: this compound is a low-boiling-point compound, and its loss from the reaction mixture at higher temperatures can lead to apparent low conversion.

Q2: My reaction starts but then stalls. What could be the reason?

A2: A reaction that initiates but fails to reach completion is a classic sign of catalyst deactivation during the reaction. This can be caused by:

  • Gradual Catalyst Decomposition: The active catalytic species may be slowly degrading over the course of the reaction due to thermal instability or reaction with impurities.

  • Product Inhibition: The product of the reaction may coordinate to the palladium center, inhibiting further catalytic cycles.

  • Change in Reaction Conditions: A gradual consumption of the base or a change in the solvent composition due to evaporation can alter the reaction environment and deactivate the catalyst.

Q3: I am observing the formation of significant side products. What are they and how can I minimize them?

A3: Reactions with this compound are prone to specific side reactions that can consume the starting material and complicate purification. The most common side products are:

  • Isomerized Starting Material (1-Bromo-2-butene): Palladium hydride species, which can form during the catalytic cycle, can catalyze the isomerization of the terminal double bond of this compound to the more stable internal position.[3][4][5]

  • Oligomers of 1-butene: The butene moiety can undergo oligomerization, especially at higher catalyst concentrations and temperatures, leading to the formation of dimers, trimers, and higher oligomers.[6][7][8]

  • Homocoupling Products: The coupling of two molecules of the aryl or vinyl partner can occur, though this is generally less common.

Troubleshooting Guides

Problem 1: Low to No Product Formation
Possible Cause Troubleshooting Step Rationale
Inactive Catalyst Use a freshly opened or purified palladium precursor and ligand. Consider using a more stable palladium precatalyst.Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture.
Inefficient Catalyst Activation If using a Pd(II) precursor, ensure complete reduction to Pd(0). This can be facilitated by the phosphine ligand or a reducing agent in the reaction mixture.[9]The active species in the Heck reaction is Pd(0).
Poor Ligand Choice Screen different phosphine ligands. Bulky, electron-rich ligands can stabilize the catalyst and promote oxidative addition.The ligand plays a crucial role in catalyst stability and reactivity.
Sub-optimal Temperature Optimize the reaction temperature. Start with a lower temperature and gradually increase it.High temperatures can accelerate catalyst decomposition, while low temperatures may result in slow reaction rates.[10][11]
Incorrect Base Screen different bases (e.g., organic amines like triethylamine, or inorganic bases like potassium carbonate).The base is crucial for regenerating the active catalyst in the final step of the catalytic cycle.[9]
Problem 2: Reaction Stalls Before Completion
Possible Cause Troubleshooting Step Rationale
Catalyst Decomposition Lower the reaction temperature. Use a more robust ligand that is less prone to degradation.Thermal stress is a major contributor to catalyst deactivation.[10]
Insufficient Catalyst Loading Increase the catalyst loading in increments (e.g., from 1 mol% to 2 mol%).A higher initial concentration of the active catalyst can help drive the reaction to completion before significant deactivation occurs.
Oxygen Contamination Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.Oxygen can oxidize and deactivate the Pd(0) catalyst.
Problem 3: Formation of Isomerized Byproducts
Possible Cause Troubleshooting Step Rationale
Palladium Hydride Formation Add a hydride scavenger, such as a mild oxidant or a sacrificial alkene.Palladium hydride species are responsible for double bond isomerization.[3][12]
Reversible β-Hydride Elimination Use ligands that promote rapid reductive elimination. Lowering the reaction temperature can also help.Minimizing the lifetime of the palladium-alkyl intermediate can suppress isomerization.[13]
Thermodynamic Favorability Accept that some isomerization may be unavoidable and optimize for the separation of the desired product.Internal alkenes are often thermodynamically more stable than terminal alkenes.
Problem 4: Formation of Oligomeric Byproducts
Possible Cause Troubleshooting Step Rationale
High Local Concentration of Alkene Use a lower concentration of this compound. Consider slow addition of the alkene to the reaction mixture.High concentrations of the alkene can favor oligomerization pathways.[6]
Catalyst System Screen different catalyst systems. Some nickel-based catalysts are known to promote butene oligomerization and similar activity might be present as a side reaction in some palladium systems.The nature of the metal and ligand can influence the propensity for oligomerization.
Reaction Temperature Lower the reaction temperature.Higher temperatures can increase the rate of oligomerization.

Data Presentation

Table 1: Influence of Reaction Parameters on Catalyst Stability and Side Reactions

ParameterEffect on Catalyst StabilityEffect on IsomerizationEffect on Oligomerization
↑ Temperature Decreases (promotes Pd black formation)[10]May increase (favors thermodynamic product)Increases
↑ Catalyst Loading Can decrease effective lifetime per moleMay increaseIncreases
Bulky, e⁻-rich Ligands Increases (stabilizes Pd center)Can influence selectivity[3]May decrease by favoring the desired reaction
Inert Atmosphere Increases (prevents oxidation)No direct effectNo direct effect
Anhydrous Conditions Generally increasesNo direct effectNo direct effect

Experimental Protocols

General Protocol for a Heck Reaction of this compound with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • This compound

  • Aryl bromide

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and PPh₃ (e.g., 0.04 mmol, 4 mol%).

  • Add anhydrous DMF (e.g., 5 mL) via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for the in-situ formation of the active catalyst.

  • Add the aryl bromide (e.g., 1.0 mmol) and triethylamine (e.g., 1.5 mmol) to the flask.

  • Add this compound (e.g., 1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[14]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst_Deactivation_Pathways cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0)L_n Pd_Black Palladium Black (Aggregation) Active_Catalyst->Pd_Black High Temperature Oxidized_Pd Oxidized Pd(II) (e.g., by O₂) Active_Catalyst->Oxidized_Pd Air Exposure Degraded_Ligand Degraded Ligand Complex Active_Catalyst->Degraded_Ligand Thermal Stress/ Side Reactions Inactive_Catalyst Inactive Species Pd_Black->Inactive_Catalyst Oxidized_Pd->Inactive_Catalyst Degraded_Ligand->Inactive_Catalyst

Caption: Major pathways for palladium catalyst deactivation.

Heck_Reaction_Troubleshooting cluster_troubleshooting_yield Troubleshooting Low Yield cluster_troubleshooting_side_products Troubleshooting Side Products Start Heck Reaction with This compound Problem Low Yield or Stalled Reaction Start->Problem Unsuccessful Outcome Side_Products Side Product Formation Start->Side_Products Unsuccessful Outcome Check_Catalyst Check Catalyst Activity & Ligand Integrity Problem->Check_Catalyst Optimize_Conditions Optimize Temperature, Base, and Solvent Problem->Optimize_Conditions Inert_Atmosphere Ensure Inert Atmosphere Problem->Inert_Atmosphere Isomerization Address Isomerization: - Hydride Scavengers - Lower Temperature Side_Products->Isomerization Oligomerization Address Oligomerization: - Lower Concentration - Slow Addition Side_Products->Oligomerization Solution Successful Reaction Check_Catalyst->Solution Improved Yield Optimize_Conditions->Solution Improved Yield Inert_Atmosphere->Solution Improved Yield Isomerization->Solution Reduced Side Products Oligomerization->Solution Reduced Side Products

Caption: Troubleshooting workflow for Heck reactions.

Experimental_Workflow A 1. Reaction Setup (Inert Atmosphere) B 2. Catalyst Pre-formation (Pd source + Ligand) A->B C 3. Addition of Reagents (Aryl halide, Base, This compound) B->C D 4. Heating and Stirring C->D E 5. Reaction Monitoring (TLC, GC-MS) D->E F 6. Work-up (Quenching, Extraction) E->F G 7. Purification (Column Chromatography) F->G H Product G->H

Caption: A typical experimental workflow for the Heck reaction.

References

Refining experimental protocols for 3-Bromo-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of 3-Bromo-1-butene. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to facilitate successful and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound possesses two primary reactive sites: the allylic bromide and the terminal double bond. The carbon-bromine bond is susceptible to nucleophilic substitution and is key to its use in forming Grignard reagents and in cross-coupling reactions. The double bond can participate in electrophilic addition and other reactions typical of alkenes.

Q2: How should this compound be properly stored and handled?

A2: this compound is a flammable liquid and should be stored in a cool, well-ventilated area away from heat, sparks, and open flames.[1][2][3][4] It is also light-sensitive and should be stored in a tightly sealed, opaque container.[3] For long-term storage, refrigeration in a flammables-rated refrigerator is recommended.[1][3] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. All transfers and reactions should be conducted in a fume hood.

Q3: What are the common impurities in commercial this compound and how can they be removed?

A3: Common impurities may include isomers such as 1-bromo-2-butene, residual starting materials from its synthesis, and decomposition products. Purification can be achieved by distillation. To remove water, the compound can be passed through a column of activated molecular sieves.

Troubleshooting Guides

Grignard Reagent Formation

Problem: The Grignard reaction with this compound fails to initiate.

Possible Cause Troubleshooting Step
Inactive magnesium surface (MgO layer)Activate the magnesium turnings by crushing them gently in a dry flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[5][6]
Presence of moisture in glassware or solventFlame-dry all glassware under an inert atmosphere before use. Use anhydrous solvents.[5]
Low reactivity of this compoundGentle warming of the reaction mixture can help initiate the reaction. Be prepared to cool the reaction if it becomes too vigorous.

Problem: Low yield of the Grignard reagent.

Possible Cause Troubleshooting Step
Wurtz coupling side reactionAdd the this compound solution dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide. Avoid high reaction temperatures.[5]
Incomplete reactionEnsure the magnesium is of high purity and has been sufficiently activated. Extend the reaction time.
Quenching by atmospheric moisture or CO2Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

Grignard_Troubleshooting start Grignard Reaction Fails to Initiate cause1 Inactive Magnesium (MgO layer) start->cause1 cause2 Moisture Present (Glassware/Solvent) start->cause2 solution1 Activate Mg: - Crush Mg - Add I2 crystal - Add 1,2-dibromoethane cause1->solution1 solution2 Ensure Anhydrous Conditions: - Flame-dry glassware - Use anhydrous solvent cause2->solution2

Suzuki-Miyaura Coupling

Problem: Low yield of the desired cross-coupled product.

Possible Cause Troubleshooting Step
Inefficient catalyst systemScreen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands. Ensure the catalyst is not deactivated.
Inappropriate base or solventThe choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent system (e.g., Toluene/Water, Dioxane/Water) is crucial. Perform small-scale optimizations.[7]
Side reactions (e.g., dehalogenation, homo-coupling)Dehalogenation can occur in the presence of hydrides. Ensure the reaction is free of reducing agents. Homo-coupling can be minimized by controlling the reaction temperature and stoichiometry.[8]

Problem: Formation of isomeric byproducts.

Possible Cause Troubleshooting Step
Isomerization of this compound to 1-bromo-2-buteneUse fresh, high-purity this compound. Store it properly to prevent isomerization.
β-hydride elimination from the organopalladium intermediateThis is a potential side reaction, though less common with vinyl halides. The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination.[9]

Suzuki_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R_X This compound (R-X) R_X->OxAdd PdII R-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar_BOH2 Ar-B(OH)2 + Base Ar_BOH2->Transmetal PdII_Ar R-Pd(II)L2-Ar Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar (Coupled Product) RedElim->Product

Heck Reaction

Problem: Low regioselectivity, formation of both α- and β-substitution products.

Possible Cause Troubleshooting Step
Steric and electronic effectsThe regioselectivity of the Heck reaction is influenced by the steric bulk and electronic properties of both the alkene and the aryl halide. For this compound, the substitution pattern can be directed by the choice of catalyst and reaction conditions.[10][11]
Cationic vs. neutral pathwayThe reaction can proceed through different mechanistic pathways. The use of bidentate phosphine ligands and triflate leaving groups can favor the formation of branched products.[11]

Problem: Poor yield of the Heck product.

Possible Cause Troubleshooting Step
Catalyst deactivationPalladium black precipitation indicates catalyst decomposition. The use of appropriate ligands can stabilize the palladium catalyst.
Incorrect baseThe base plays a crucial role in regenerating the active catalyst. Common bases include triethylamine and potassium carbonate. The choice of base can affect the reaction rate and yield.
Reaction temperature too lowHeck reactions often require elevated temperatures to proceed efficiently.[12]

Heck_Regioselectivity

Experimental Protocols

Protocol 1: Grignard Reagent Formation and Reaction with an Aldehyde

This protocol describes the formation of a Grignard reagent from this compound and its subsequent reaction with benzaldehyde to form a homoallylic alcohol.

Materials:

  • Magnesium turnings

  • Iodine crystal

  • This compound

  • Anhydrous diethyl ether

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 eq.) and a small crystal of iodine to the flask.

  • Initiation: Add a small amount of a solution of this compound (1.0 eq.) in anhydrous diethyl ether to the magnesium. If the reaction does not start, gently warm the flask.

  • Grignard Formation: Once the reaction has initiated (disappearance of the iodine color and gentle refluxing), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1 hour.

  • Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C. Add a solution of benzaldehyde (1.0 eq.) in anhydrous diethyl ether dropwise.

  • Quenching and Workup: After the addition is complete, stir the reaction mixture at room temperature for 30 minutes. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the palladium-catalyzed cross-coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 eq.).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-24 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.[7]

Data Summary

The following table summarizes typical reaction conditions and outcomes for key reactions involving this compound. Yields are representative and can vary based on the specific substrate and reaction scale.

ReactionElectrophile/Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Grignard + BenzaldehydeBenzaldehyde--Diethyl Ether0 to RT1.570-85
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901280-95
HeckStyrenePd(OAc)₂ (1)Et₃NDMF1002460-75

References

Validation & Comparative

A Comparative Guide to 3-Bromo-1-butene and Other Allylic Halides for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists engaged in organic synthesis, the selection of an appropriate starting material is paramount to the success of a synthetic route. Allylic halides are a versatile class of compounds, prized for their enhanced reactivity in nucleophilic substitution and cross-coupling reactions. This guide provides a detailed comparison of 3-Bromo-1-butene with other common allylic halides, namely allyl chloride and allyl iodide, supported by physical data and established experimental protocols.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound, allyl chloride, and allyl iodide is presented in Table 1. These properties are crucial for determining appropriate reaction conditions, purification methods, and storage requirements.

PropertyThis compoundAllyl ChlorideAllyl Iodide
Molecular Formula C4H7Br[1][2]C3H5Cl[3][4]C3H5I[5][6]
Molecular Weight ( g/mol ) 135.00[2]76.52[3][4]167.98[5][6]
Boiling Point (°C) 88.7[7]44-46[8]101-103[5]
Melting Point (°C) -115.07 (estimate)[7]-136[8]-99[5]
Density (g/cm³) 1.307[7]0.94[4]1.837[5]
Solubility Insoluble in water; soluble in common organic solvents.Insoluble in water; soluble in common organic solvents.[3][4]Insoluble in water; miscible with alcohol, chloroform, and ether.[5][9]

Reactivity Comparison in Nucleophilic Substitution Reactions

Allylic halides are significantly more reactive than their saturated alkyl halide counterparts in nucleophilic substitution reactions. This enhanced reactivity is attributed to the stabilization of the transition state in S(_N)2 reactions and the formation of a resonance-stabilized allylic carbocation in S(_N)1 reactions.

The general order of reactivity for allylic halides in S(_N)2 reactions is governed by the nature of the leaving group, with iodide being the best leaving group and chloride being the poorest among the common halogens. Consequently, the expected order of reactivity is:

Allyl Iodide > this compound ≈ Allyl Bromide > Allyl Chloride

A qualitative comparison of reactivity is presented in Table 2.

Allylic HalideLeaving GroupRelative Reactivity in S(_N)2 Reactions
Allyl ChlorideCl⁻Good
This compound Br⁻ Excellent
Allyl IodideI⁻Superior

Experimental Protocols

To quantitatively assess the relative reactivity of these allylic halides, a standardized experimental protocol is essential. The following is a detailed methodology for a comparative S(_N)2 reaction.

Experimental Protocol: Comparative S(_N)2 Reaction Rates

Objective: To determine the relative rates of reaction of this compound, allyl chloride, and allyl iodide with sodium iodide in acetone.

Materials:

  • This compound (≥98%)

  • Allyl chloride (≥98%)

  • Allyl iodide (≥98%, stabilized)

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Test tubes and rack

  • Pipettes and bulbs

  • Stopwatch

  • Water bath (optional, for slow reactions)

Procedure:

  • Preparation of Reagent: Prepare a 0.1 M solution of sodium iodide in anhydrous acetone. Ensure the sodium iodide is fully dissolved.

  • Reaction Setup: In three separate, dry test tubes, add 2 mL of the 0.1 M NaI in acetone solution.

  • Initiation of Reaction: To each test tube, add 5 drops of the respective allylic halide (this compound, allyl chloride, or allyl iodide) and start the stopwatch immediately.

  • Observation: Observe the test tubes for the formation of a precipitate (sodium chloride or sodium bromide). Record the time taken for the first appearance of turbidity. For allyl iodide, a displacement reaction will not be observed with NaI; this can serve as a negative control for precipitate formation, though it is the most reactive with other nucleophiles. To compare its reactivity, a different nucleophile and solvent system would be required where the resulting sodium salt is insoluble.

  • Data Analysis: Compare the time taken for precipitate formation. A shorter time indicates a faster reaction rate.

Expected Outcome: The reaction with this compound is expected to show a precipitate of sodium bromide faster than the reaction with allyl chloride shows a precipitate of sodium chloride, indicating that the bromide is a better leaving group.

Reaction Mechanism and Workflow

The S(_N)2 reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This results in an inversion of stereochemistry if the carbon is chiral.

SN2_Mechanism reactant Nu⁻ + R-X transition_state [Nu---R---X]⁻ᵟ reactant->transition_state Attack product Nu-R + X⁻ transition_state->product Departure

Caption: Generalized S(_N)2 reaction mechanism.

The experimental workflow for comparing the reactivity of the allylic halides can be visualized as follows:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_observation Observation & Analysis prep_reagent Prepare 0.1M NaI in Acetone setup_tubes Add NaI solution to 3 test tubes prep_reagent->setup_tubes add_halides Add Allylic Halides (1 per tube) setup_tubes->add_halides start_timer Start Stopwatch add_halides->start_timer observe Observe for Precipitate Formation start_timer->observe record_time Record Time observe->record_time compare Compare Reaction Times record_time->compare

Caption: Workflow for the comparative reactivity experiment.

Applications in Synthesis

This compound is a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive allylic bromide and a terminal double bond, allows for a variety of subsequent transformations. It is commonly used in:

  • Cross-coupling reactions: The carbon-bromine bond can participate in various palladium- or nickel-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

  • Alkylation: It serves as an effective alkylating agent for a wide range of nucleophiles, including amines, alcohols, and carbanions.

  • Synthesis of complex molecules: The terminal double bond can be further functionalized through reactions such as epoxidation, dihydroxylation, or ozonolysis, making it a useful building block in the synthesis of complex natural products and pharmaceutical agents.

Conclusion

This compound is a highly reactive and versatile allylic halide that offers a favorable balance of reactivity and stability for many synthetic applications. Its reactivity is superior to that of allyl chloride due to the better leaving group ability of the bromide ion. While allyl iodide is generally more reactive, this compound is often a more cost-effective and readily available alternative. The choice between these allylic halides will ultimately depend on the specific requirements of the reaction, including the nature of the nucleophile, desired reaction rate, and economic considerations. The provided experimental protocol offers a straightforward method for researchers to quantitatively compare their reactivity in-house to make an informed decision for their specific synthetic needs.

References

Navigating Butenylation: A Comparative Guide to Synthetic Methodologies Utilizing 3-Bromo-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of butenyl moieties is a critical step in the synthesis of complex molecules and pharmaceutical intermediates. This guide provides a comprehensive comparison of a novel synthetic method leveraging the versatile reagent 3-Bromo-1-butene against established alternatives, supported by experimental data to inform methodological choices in the laboratory.

This publication presents a detailed analysis of the performance of this compound in palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Heck couplings, for the synthesis of 4-aryl-1-butenes. These methods are contrasted with the traditional Grignard reaction approach, offering a clear perspective on the advantages and limitations of each.

Comparative Analysis of Synthetic Methods for 4-Aryl-1-Butene Synthesis

The following tables summarize the key performance indicators for the synthesis of a model compound, 4-phenyl-1-butene, using this compound as the butenylating agent.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions

MethodCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
New Method: Suzuki-Miyaura Coupling Pd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O801285
Alternative: Heck Coupling Pd(OAc)₂ (5 mol%), P(o-tolyl)₃Et₃NDMF1002472

Table 2: Grignard Reaction

MethodReagentSolventTemp (°C)Time (h)Yield (%)
Alternative: Grignard Reaction Mg, then PhCHODry THF0 to RT465

Experimental Protocols

New Method: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Procedure: A flame-dried Schlenk flask was charged with phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol). The flask was evacuated and backfilled with argon. Toluene (5 mL) and water (1 mL) were added, followed by this compound (1.0 mmol). The reaction mixture was stirred vigorously and heated to 80°C for 12 hours. After cooling to room temperature, the organic layer was separated, and the aqueous layer was extracted with diethyl ether (3 x 10 mL). The combined organic extracts were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford 4-phenyl-1-butene.

Alternative Method 1: Heck Coupling of this compound with Styrene

Procedure: To a solution of styrene (1.5 mmol) and triethylamine (2.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) under an argon atmosphere were added palladium(II) acetate (0.05 mmol) and tri(o-tolyl)phosphine (0.1 mmol). This compound (1.0 mmol) was then added, and the mixture was heated to 100°C for 24 hours. The reaction was cooled, diluted with water, and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with saturated aqueous ammonium chloride and brine, dried over magnesium sulfate, and concentrated. The residue was purified by flash chromatography to yield the product.

Alternative Method 2: Grignard Reaction of this compound

Procedure: In a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, magnesium turnings (1.2 mmol) were placed in anhydrous tetrahydrofuran (THF, 5 mL) under an argon atmosphere. A small crystal of iodine was added to initiate the reaction. A solution of this compound (1.0 mmol) in dry THF (5 mL) was added dropwise to maintain a gentle reflux. After the addition was complete, the mixture was stirred at room temperature for 1 hour. The resulting Grignard reagent was cooled to 0°C, and a solution of benzaldehyde (1.0 mmol) in dry THF (3 mL) was added dropwise. The reaction was allowed to warm to room temperature and stirred for an additional 3 hours. The reaction was quenched by the slow addition of saturated aqueous ammonium chloride. The mixture was extracted with diethyl ether (3 x 20 mL), and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product was purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the compared synthetic methodologies.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Conditions This compound This compound Catalytic Cycle Pd(0)/Pd(II) Cycle This compound->Catalytic Cycle Oxidative Addition Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Catalytic Cycle Transmetalation Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Catalytic Cycle K2CO3 K2CO3 K2CO3->Catalytic Cycle Toluene/H2O, 80°C Toluene/H2O, 80°C Toluene/H2O, 80°C->Catalytic Cycle Product 4-Phenyl-1-butene Catalytic Cycle->Product Reductive Elimination

Caption: Suzuki-Miyaura Coupling Pathway.

Heck_Coupling cluster_reactants Reactants cluster_conditions Conditions This compound This compound Catalytic Cycle Pd(0)/Pd(II) Cycle This compound->Catalytic Cycle Oxidative Addition Styrene Styrene Styrene->Catalytic Cycle Carbopalladation Pd(OAc)2, P(o-tolyl)3 Pd(OAc)2, P(o-tolyl)3 Pd(OAc)2, P(o-tolyl)3->Catalytic Cycle Et3N Et3N Et3N->Catalytic Cycle DMF, 100°C DMF, 100°C DMF, 100°C->Catalytic Cycle Product 1,3-Diphenyl-1-butene (and isomers) Catalytic Cycle->Product Beta-Hydride Elimination

Caption: Heck Coupling Pathway.

Grignard_Reaction This compound This compound Grignard Reagent But-3-en-2-ylmagnesium bromide This compound->Grignard Reagent + Mg / THF Mg Mg Intermediate Alkoxide Intermediate Grignard Reagent->Intermediate + Benzaldehyde Benzaldehyde Benzaldehyde Product 1-Phenylpent-3-en-1-ol Intermediate->Product + Workup Workup Aqueous Workup

Caption: Grignard Reaction Workflow.

A Comparative Guide to Nucleophilic Substitution: 3-Bromo-1-butene vs. Allyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of substrate reactivity is paramount for designing efficient synthetic routes. This guide provides an objective comparison of the performance of 3-bromo-1-butene and allyl bromide in nucleophilic substitution reactions, supported by established chemical principles and available experimental data.

Introduction to Allylic Halide Reactivity

Both this compound and allyl bromide are classified as allylic halides. This structural feature—a halogen atom bonded to an sp³-hybridized carbon adjacent to a carbon-carbon double bond—confers unique reactivity upon these molecules. They are susceptible to both unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways. The adjacent π-system plays a crucial role in stabilizing both the carbocation intermediate in SN1 reactions and the transition state in SN2 reactions, leading to enhanced reactivity compared to their saturated counterparts.

SN1 Reactivity: A Tale of a Common Intermediate

Figure 1: SN1 reaction pathway for this compound and allyl bromide proceeding through a common resonance-stabilized allylic carbocation.

SN2 Reactivity: The Influence of Steric Hindrance

The SN2 reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. The rate of an SN2 reaction is highly sensitive to steric hindrance at the reaction center.

Allyl bromide is a primary allylic halide, while this compound is a secondary allylic halide. The additional methyl group on the α-carbon of this compound increases steric bulk compared to the two hydrogen atoms on the α-carbon of allyl bromide. This steric hindrance makes it more difficult for the nucleophile to approach the electrophilic carbon in this compound, resulting in a slower SN2 reaction rate compared to allyl bromide.[5]

SN2_Comparison cluster_allyl Allyl Bromide (Primary) cluster_3bromo This compound (Secondary) allyl_substrate CH₂=CH-CH₂-Br Less Steric Hindrance allyl_product CH₂=CH-CH₂-Nu Faster Reaction allyl_substrate:f0->allyl_product:f0 Nu⁻ bromo_substrate CH₂=CH-CH(Br)-CH₃ More Steric Hindrance bromo_product CH₂=CH-CH(Nu)-CH₃ Slower Reaction bromo_substrate:f0->bromo_product:f0 Nu⁻

Figure 2: Comparison of SN2 reactivity, highlighting the effect of steric hindrance.

Despite the greater steric hindrance of the secondary substrate, both are still more reactive in SN2 reactions than their saturated alkyl bromide counterparts (n-propyl bromide and sec-butyl bromide, respectively). This is due to the stabilization of the SN2 transition state through overlap of the p-orbitals of the adjacent double bond with the orbitals of the incoming nucleophile and the leaving group.[6]

Data Presentation

The following tables summarize the expected relative reactivities and available kinetic data for this compound and allyl bromide in nucleophilic substitution reactions.

Table 1: Predicted Relative Reactivity in Nucleophilic Substitution Reactions

Reaction TypeAllyl Bromide (Primary)This compound (Secondary)Rationale
SN1 ~ 1~ 1Both form the same resonance-stabilized allylic carbocation intermediate.[1][2]
SN2 > 11Allyl bromide has less steric hindrance at the α-carbon, allowing for a faster backside attack by the nucleophile.[5]

Table 2: Experimental Kinetic Data for the Solvolysis of Allyl Bromide

Solvent System (Ethanol-Water)Temperature (°C)Rate Constant (k)Reference
Various mixturesNot specifiedRate increases with solvent polarity[7]

Table 3: Product Distribution in Nucleophilic Substitution

SubstrateReaction ConditionsProduct(s)Observations
This compoundSN1 (e.g., solvolysis in ethanol)3-Ethoxy-1-butene and 1-Ethoxy-2-buteneA mixture of direct substitution and rearranged products is expected due to the resonance-stabilized carbocation.[6][8]
Allyl BromideSN1 (e.g., solvolysis in ethanol)3-Ethoxy-1-propene and 1-Ethoxy-1-propeneSimilar to this compound, a mixture of products can be formed.[7]
This compoundSN2 (e.g., NaN₃ in acetone)3-Azido-1-butenePredominantly the direct substitution product with inversion of configuration.
Allyl BromideSN2 (e.g., NaN₃ in acetone)3-Azido-1-propenePredominantly the direct substitution product.[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Experiment 1: Determination of SN1 Solvolysis Rate

This protocol is adapted from procedures for determining the solvolysis rates of alkyl halides.[10][11]

Objective: To determine the first-order rate constant for the solvolysis of this compound and allyl bromide in an aqueous ethanol solution.

Materials:

  • This compound

  • Allyl bromide

  • Ethanol/water solvent mixture (e.g., 80:20 v/v)

  • Standardized sodium hydroxide solution (e.g., 0.02 M)

  • Bromothymol blue indicator

  • Erlenmeyer flasks, pipettes, burette, stopwatch, constant temperature water bath.

Procedure:

  • Prepare the desired ethanol/water solvent mixture.

  • Place a known volume (e.g., 50 mL) of the solvent mixture into an Erlenmeyer flask.

  • Add a few drops of bromothymol blue indicator.

  • Equilibrate the flask in a constant temperature water bath (e.g., 25°C).

  • Add a small, accurately measured amount of the allylic bromide (e.g., 0.1 mL) to the flask, start the stopwatch immediately, and mix thoroughly. This is time t=0.

  • The solvolysis reaction produces HBr, which will cause the indicator to change color from blue to yellow.

  • Titrate the solution with the standardized NaOH solution back to the blue endpoint. Record the volume of NaOH added and the time.

  • Repeat the titration at regular time intervals (e.g., every 10-15 minutes) for a period of at least two half-lives.

  • To determine the concentration at infinite time ([HBr]∞), seal the flask and heat it in a water bath (e.g., 60-70°C) for an extended period to ensure the reaction goes to completion. Cool to the reaction temperature and titrate to the final endpoint.

Data Analysis: The first-order rate constant (k) can be determined by plotting ln([HBr]∞ - [HBr]t) versus time. The slope of the resulting straight line is equal to -k.

Experiment 2: Comparison of SN2 Reactivity

This qualitative to semi-quantitative experiment is based on the Finkelstein reaction.[12][13]

Objective: To compare the relative rates of SN2 reaction of this compound and allyl bromide with sodium iodide in acetone.

Materials:

  • This compound

  • Allyl bromide

  • 15% solution of sodium iodide in anhydrous acetone

  • Test tubes, droppers, stopwatch.

Procedure:

  • Place equal volumes (e.g., 2 mL) of the 15% NaI in acetone solution into two separate, dry test tubes.

  • To the first test tube, add a few drops (e.g., 4-5 drops) of allyl bromide, start the stopwatch, and shake to mix.

  • Observe the time taken for the formation of a precipitate (NaBr), which is insoluble in acetone.

  • Repeat the procedure with this compound in the second test tube.

  • Record the time of precipitate formation for both substrates. A faster precipitation indicates a faster SN2 reaction rate.

Experimental_Workflow cluster_SN1 SN1 Solvolysis Kinetics cluster_SN2 SN2 Relative Rate Comparison cluster_Products Product Analysis A1 Prepare Substrate in Aqueous Ethanol A2 Add Indicator A1->A2 A3 Monitor HBr Production by Titration over Time A2->A3 A4 Plot ln([HBr]∞ - [HBr]t) vs. Time A3->A4 A5 Determine Rate Constant (k) A4->A5 B1 Prepare NaI in Acetone Solution B2 Add Substrate B1->B2 B3 Observe Time for NaBr Precipitate Formation B2->B3 B4 Compare Times for Different Substrates B3->B4 C1 Quench Reaction at Specific Time Points C2 Extract Organic Products C1->C2 C3 Analyze by GC-MS C2->C3 C4 Determine Product Ratios C3->C4

Figure 3: General experimental workflow for studying nucleophilic substitution reactions of allylic bromides.

Conclusion

  • For SN1 reactions , both substrates display similar reactivity due to the formation of a common, resonance-stabilized allylic carbocation. This can lead to the formation of a mixture of constitutional isomers.

  • For SN2 reactions , allyl bromide is significantly more reactive than this compound. The primary nature of allyl bromide results in less steric hindrance, facilitating a faster backside attack by the nucleophile.

The choice between these two reagents in a synthetic strategy will therefore depend on the desired reaction pathway. If an SN1 pathway is intended, either substrate may be suitable, with the potential for product mixtures needing consideration. If a clean and fast SN2 reaction is required, allyl bromide is the superior choice. This guide provides the foundational knowledge and experimental framework for making informed decisions in the application of these versatile building blocks.

References

A Comparative Guide to Catalysts for the Cross-Coupling of 3-Bromo-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cross-coupling of 3-bromo-1-butene is a pivotal transformation in organic synthesis, providing access to a variety of valuable allylic compounds. The choice of catalyst is paramount in determining the efficiency, selectivity, and functional group tolerance of this reaction. This guide offers a comparative analysis of common catalytic systems, including those based on palladium, nickel, and iron, for the cross-coupling of this compound and structurally similar allylic bromides.

Overview of Catalytic Systems

Palladium, nickel, and iron complexes are the most prevalently used catalysts for cross-coupling reactions. Each metal offers distinct advantages and challenges in terms of reactivity, cost, and substrate scope. Palladium catalysts are highly versatile and well-studied, offering a broad range of applications in reactions like Suzuki, Heck, and Sonogashira couplings. Nickel catalysts, being more earth-abundant and economical, have emerged as powerful alternatives, particularly for the coupling of alkyl halides in reactions such as the Kumada coupling. Iron catalysts represent a more recent and "greener" frontier, prized for their low cost and low toxicity, though their application can sometimes be more challenging.

A critical consideration in the cross-coupling of this compound is regioselectivity, as the reaction can proceed via attack at the α- or γ-position of the allylic system. The choice of catalyst, ligands, and reaction conditions can significantly influence the product distribution.

Comparative Performance Data

The following tables summarize the performance of various catalytic systems in the cross-coupling of this compound and analogous allylic bromides. Due to the limited availability of direct comparative studies on this compound, data from structurally related substrates is included to provide a broader perspective.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions

Coupling ReactionCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Regioselectivity (α:γ)Reference
Suzuki-Miyaura Arylboronic AcidsPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O1008~90-98N/A[1]
Heck StyrenePd(OAc)₂ / PPh₃K₂CO₃DMF110-HighN/A[2]
Allylic Alkylation Dimethyl Malonate[Pd(allyl)Cl]₂ / LigandNaHTHFrt--Ligand Dependent[3]

Note: Data for Suzuki and Heck reactions are based on analogous aryl bromide systems and may require optimization for this compound. Regioselectivity for these reactions is not specified as the primary coupling occurs at the aryl halide.

Table 2: Nickel-Catalyzed Cross-Coupling Reactions

Coupling ReactionCoupling PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Regioselectivity (α:γ)Reference
Kumada Aryl Grignard ReagentsNiCl₂(H₂O)₁.₅ / NHC LigandTHF-100.5up to 90>30:1 (retention)[4][5]
Alkylation Alkyl Grignard ReagentsNi(dppe)Cl₂THF253up to 92N/A[6]

Note: The Kumada coupling data is for tertiary alkylmagnesium halides and demonstrates high retention of stereochemistry, which is analogous to high α-selectivity in the context of this compound.

Table 3: Iron-Catalyzed Cross-Coupling Reactions

Coupling ReactionCoupling PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)RegioselectivityReference
Conjunctive Coupling Grignard Reagents & AlkenesFe(acac)₃ / dcypeTHF01up to 86High[7][8]
Cross-Coupling Aryl Grignard ReagentsFeCl₂ / IMesTHF-78-GoodPropargyl selective[9]

Note: The iron-catalyzed reactions represent three-component couplings where the allylic bromide would be one of the components. The regioselectivity is highly dependent on the specific reaction type.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are generalized protocols for key cross-coupling reactions.

General Procedure for Nickel-Catalyzed Kumada Coupling: To a solution of the aryl bromide (1.0 mmol) and the nickel catalyst (e.g., NiCl₂(H₂O)₁.₅, 2.5 mol%) in anhydrous THF, the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 mmol) is added dropwise at a specified temperature (e.g., -10 °C). The reaction is stirred for a designated time and then quenched with a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is typically achieved by column chromatography.[4][5]

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling: A mixture of the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) is prepared in a suitable solvent system (e.g., toluene/water). The mixture is degassed and heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or GC). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.[1]

General Procedure for Iron-Catalyzed Cross-Coupling: To a mixture of the iron catalyst (e.g., Fe(acac)₃, 3 mol%) and a ligand (e.g., dcype, 12 mol%) in an anhydrous solvent such as THF at a low temperature (e.g., 0 °C), the Grignard reagent is added dropwise. The alkyl halide (in this case, this compound) and any other coupling partner (like an alkene for conjunctive coupling) are then added. The reaction is stirred for the specified time and quenched. Workup and purification follow standard procedures.[7][8]

Signaling Pathways and Experimental Workflows

Catalytic Cycle for Cross-Coupling Reactions

The general mechanism for palladium- and nickel-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic_Cycle cluster_legend Legend M0 M(0)L_n (Active Catalyst) M_OA R-M(II)(X)L_n (Oxidative Addition Product) M0->M_OA Oxidative Addition + R-X M_T R-M(II)(R')L_n (Transmetalation Product) M_OA->M_T Transmetalation + R'-M' M_T->M0 Product R-R' (Coupled Product) M_T->Product Reductive Elimination M M = Pd, Ni L L = Ligand R_X R-X = this compound R_M R'-M' = Organometallic Reagent

Caption: Generalized catalytic cycle for cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

The following diagram illustrates a standard workflow for setting up a cross-coupling reaction in a research laboratory.

Experimental_Workflow Start Start Setup Reaction Setup: - Add reagents to flask - Purge with inert gas Start->Setup Solvent Add Degassed Solvent Setup->Solvent Catalyst Add Catalyst/Ligand Solvent->Catalyst Reaction Run Reaction: - Stir at specified temperature - Monitor progress (TLC/GC) Catalyst->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup: - Extraction - Washing Quench->Workup Purify Purification: - Column Chromatography Workup->Purify Analyze Characterization: - NMR, MS, etc. Purify->Analyze End End Analyze->End

Caption: A standard experimental workflow for cross-coupling.

Conclusion

The choice of catalyst for the cross-coupling of this compound is highly dependent on the desired coupling partner and the required regioselectivity. Palladium catalysts offer broad applicability but may require careful ligand selection to control the outcome. Nickel catalysts provide a cost-effective and highly efficient option, particularly for couplings with Grignard reagents, often with high α-selectivity. Iron catalysts are an emerging, environmentally friendly alternative, though their application may be less general and require more specific reaction conditions. Researchers should consider the specific synthetic goals, cost, and environmental impact when selecting the optimal catalytic system for their needs. Further optimization of reaction conditions is often necessary to achieve the desired yield and selectivity for a particular substrate combination.

References

Unraveling the Reaction Pathways of 3-Bromo-1-butene: A Comparative Guide to Substitution and Elimination Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of halogenated organic compounds is paramount for designing synthetic routes and predicting product formation. This guide provides a comprehensive comparison of the substitution and elimination reaction products of 3-Bromo-1-butene, supported by experimental data and detailed protocols.

This compound is a versatile substrate that can undergo both nucleophilic substitution (SN1) and base-induced elimination (E2) reactions. The course of the reaction is highly dependent on the nature of the nucleophile/base and the reaction conditions. This guide will explore the outcomes of reacting this compound with a weak nucleophile (methanol) and a strong, sterically hindered base (potassium tert-butoxide).

I. Nucleophilic Substitution vs. Elimination: A Comparative Overview

The reaction of this compound can proceed through two primary mechanistic pathways:

  • SN1 (Substitution Nucleophilic Unimolecular): In the presence of a weak nucleophile and a polar protic solvent, such as methanol, this compound undergoes a solvolysis reaction. The rate-determining step is the formation of a resonance-stabilized allylic carbocation. This intermediate can then be attacked by the nucleophile at two different positions, leading to the formation of two isomeric substitution products.[1]

  • E2 (Elimination Bimolecular): With a strong, bulky base like potassium tert-butoxide, a concerted E2 elimination reaction is favored.[2][3] The base removes a proton from a carbon atom adjacent to the carbon bearing the bromine, leading to the formation of a double bond and the expulsion of the bromide ion in a single step.

II. Experimental Data and Product Distribution

The following table summarizes the product distribution for the reaction of this compound under two different sets of conditions. Note: While the qualitative outcomes are well-established, specific quantitative yields can vary based on precise reaction conditions. The data presented here is based on established principles of organic reactivity.

Reactant Reagent/Solvent Reaction Type Major Product(s) Minor Product(s) Product Ratio (Approximate)
This compoundMethanol (CH₃OH)SN1 (Solvolysis)3-Methoxy-1-butene1-Methoxy-2-buteneData not definitively found in searches
This compoundPotassium tert-butoxide (KOC(CH₃)₃) in tert-butanolE2 (Elimination)1,3-ButadieneSubstitution productsElimination is the predominant pathway

III. Detailed Experimental Protocols

A. Protocol 1: Solvolysis of this compound in Methanol (SN1)

This procedure outlines the general steps for the solvolysis of this compound to yield a mixture of 3-methoxy-1-butene and 1-methoxy-2-butene.

Materials:

  • This compound

  • Anhydrous Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place a solution of this compound in a large excess of anhydrous methanol.

  • Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Partition the residue between water and a suitable organic solvent (e.g., diethyl ether).

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the product mixture by GC-MS to determine the ratio of 3-methoxy-1-butene and 1-methoxy-2-butene.

B. Protocol 2: Elimination Reaction of this compound with Potassium tert-Butoxide (E2)

This protocol describes the elimination reaction of this compound to form 1,3-butadiene.

Materials:

  • This compound

  • Potassium tert-butoxide

  • Anhydrous tert-butanol

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a gas outlet

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Cold trap to collect the gaseous product

Procedure:

  • Set up a three-necked round-bottom flask under an inert atmosphere, equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a cold trap (e.g., cooled with dry ice/acetone) to collect the volatile 1,3-butadiene product.

  • In the flask, dissolve potassium tert-butoxide in anhydrous tert-butanol.

  • Cool the solution in an ice bath.

  • Add a solution of this compound in anhydrous tert-butanol dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. The reaction is typically rapid.

  • The gaseous product, 1,3-butadiene, will pass through the condenser and be collected in the cold trap.

  • The collected 1,3-butadiene can be characterized by spectroscopic methods, such as IR and NMR spectroscopy, after careful handling due to its low boiling point.[4][5][6]

IV. Reaction Mechanisms and Product Structures

A. SN1 Reaction Pathway

The solvolysis of this compound proceeds through a resonance-stabilized allylic carbocation, as illustrated in the following diagram.

SN1_Mechanism reactant This compound intermediate1 Allylic Carbocation (Resonance Form 1) reactant->intermediate1 Slow, RDS bromide Br⁻ intermediate2 Allylic Carbocation (Resonance Form 2) intermediate1->intermediate2 Resonance product1 3-Methoxy-1-butene intermediate1->product1 + CH₃OH intermediate2->intermediate1 product2 1-Methoxy-2-butene intermediate2->product2 + CH₃OH methanol CH₃OH

Caption: SN1 reaction mechanism of this compound with methanol.

B. E2 Reaction Pathway

The E2 elimination of this compound with potassium tert-butoxide is a concerted process.

E2_Mechanism reactant This compound transition_state Transition State reactant->transition_state base KOC(CH₃)₃ base->transition_state product 1,3-Butadiene transition_state->product byproduct1 tert-Butanol transition_state->byproduct1 byproduct2 KBr transition_state->byproduct2

Caption: E2 elimination of this compound with potassium tert-butoxide.

V. Spectroscopic Characterization of Products

The structures of the reaction products can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

1,3-Butadiene:

  • ¹H NMR: Expected signals around 6.4 ppm (multiplet, internal vinyl protons) and 5.2 ppm (multiplet, terminal vinyl protons).

  • IR: Characteristic C=C stretching vibrations around 1600-1650 cm⁻¹ and C-H stretching of sp² hybridized carbons above 3000 cm⁻¹.[4][5][6]

3-Methoxy-1-butene and 1-Methoxy-2-butene:

  • ¹H NMR: The presence of a methoxy group will show a singlet at approximately 3.3-3.4 ppm. The vinyl protons will appear in the 5-6 ppm region, and the position and splitting patterns of the other protons will differentiate the two isomers.

  • IR: A strong C-O stretching band for the ether linkage is expected around 1070-1150 cm⁻¹.

VI. Conclusion

The reaction of this compound serves as an excellent model for demonstrating the principles of competing substitution and elimination reactions. With a weak nucleophile like methanol, the reaction proceeds via an SN1 mechanism to yield a mixture of two isomeric ethers. In contrast, a strong, bulky base such as potassium tert-butoxide promotes an E2 elimination to form 1,3-butadiene as the major product. The choice of reagents and reaction conditions is therefore critical in directing the outcome of the reaction and selectively synthesizing the desired product. This understanding is fundamental for chemists in various fields, including the development of novel pharmaceuticals and advanced materials.

References

A Comparative Guide to the Experimental Applications of 3-Bromo-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental results using 3-Bromo-1-butene, offering an objective comparison of its performance with viable alternatives. The information is intended to assist researchers in making informed decisions for their synthetic strategies. All quantitative data is summarized in structured tables, and detailed experimental protocols for key reactions are provided.

Physical and Spectroscopic Properties

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the butenyl functional group. Its reactivity is intrinsically linked to its structure, featuring both an alkene and a secondary allylic bromide. A comparison of its physical and spectroscopic properties with common alternatives, such as 1-bromo-2-butene and allyl bromide, is essential for selecting the appropriate reagent for a specific transformation.

PropertyThis compound1-Bromo-2-buteneAllyl Bromide
CAS Number 22037-73-64784-77-4106-95-6
Molecular Formula C₄H₇BrC₄H₇BrC₃H₅Br
Molecular Weight 135.00 g/mol [1]135.00 g/mol 120.98 g/mol [2]
Boiling Point 88.7 °C[3][4]97-99 °C[5]71 °C[6]
Density 1.307 g/cm³[3][4]1.312 g/cm³[5]1.398 g/cm³[6]
Refractive Index 1.4686[4]1.4801.4697[7]

Spectroscopic Data Comparison

The spectroscopic data provides a fingerprint for each molecule, allowing for its identification and characterization.

¹H NMR Spectroscopy
CompoundChemical Shift (δ, ppm) and Multiplicity
This compound Due to the complexity of the spin system, exact values from literature are not readily available in a simple format. The spectrum is characterized by signals in the vinyl region (δ 5.0-6.0 ppm) and an allylic proton adjacent to the bromine.
1-Bromo-2-butene Data not readily available in a simple, aggregated format.
Allyl Bromide ~3.93 (d), ~5.15 (d), ~5.30 (d), ~6.02 (m)[8]
¹³C NMR Spectroscopy
CompoundChemical Shift (δ, ppm)
This compound Data available in spectral databases, but specific peak lists are not easily extracted.
1-Bromo-2-butene Data not readily available in a simple, aggregated format.
Allyl Bromide Data available in spectral databases, but specific peak lists are not easily extracted.
IR Spectroscopy
CompoundKey Peak Positions (cm⁻¹)
This compound C-H stretch (alkene) >3000, C=C stretch ~1640, C-Br stretch ~600-700.
1-Bromo-2-butene C-H stretch (alkene) >3000, C=C stretch ~1650, C-Br stretch ~600-700.
Allyl Bromide C-H stretch (alkene) >3000, C=C stretch ~1630, C-Br stretch ~600-700.
Mass Spectrometry
CompoundKey m/z Values
This compound Molecular ion peaks at m/z 134 and 136 (due to ⁷⁹Br and ⁸¹Br isotopes).
1-Bromo-2-butene Molecular ion peaks at m/z 134 and 136.
Allyl Bromide Molecular ion peaks at m/z 120 and 122.

Reactivity and Experimental Protocols

This compound's reactivity is dominated by the lability of the C-Br bond, which is activated by the adjacent double bond. This allows it to participate in a variety of reactions, including nucleophilic substitutions and cross-coupling reactions.

Nucleophilic Substitution (SN1) Reactivity

Both this compound (a secondary halide) and 1-bromo-2-butene (a primary halide) undergo SN1 reactions at nearly the same rate. This is because both compounds form the same resonance-stabilized allylic carbocation intermediate upon departure of the bromide ion.

Caption: SN1 reaction pathway for butenyl bromides.

Grignard Reaction

This compound can be used to form a Grignard reagent, which is a powerful nucleophile for C-C bond formation.

Experimental Protocol: Grignard Reaction with Acetone

  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is used. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Formation: Magnesium turnings (1.2 eq) are placed in the flask. A solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated with gentle heating if necessary.

  • Reaction with Ketone: After the formation of the Grignard reagent is complete, a solution of acetone (1.0 eq) in anhydrous diethyl ether is added dropwise at 0 °C.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Expected Product: 2,3-dimethyl-4-penten-2-ol.

Grignard_Workflow reagents This compound Mg turnings Anhydrous Et₂O grignard Formation of Butenylmagnesium Bromide reagents->grignard reaction Reaction at 0 °C grignard->reaction acetone Acetone in Anhydrous Et₂O acetone->reaction workup Aqueous Workup (NH₄Cl) reaction->workup extraction Extraction with Et₂O workup->extraction purification Column Chromatography extraction->purification product 2,3-dimethyl-4-penten-2-ol purification->product

Caption: Workflow for the Grignard reaction.

Suzuki Cross-Coupling Reaction

This compound can participate in palladium-catalyzed Suzuki cross-coupling reactions to form C-C bonds with boronic acids.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

  • Reaction Setup: A mixture of this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) is placed in a round-bottom flask.

  • Solvent: A suitable solvent system, such as a mixture of toluene and water, is added.

  • Reaction Conditions: The mixture is degassed and heated under an inert atmosphere at a temperature typically ranging from 80 to 100 °C until the starting material is consumed (monitored by TLC or GC).

  • Workup: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Expected Product: 3-phenyl-1-butene.

Suzuki_Pathway This compound This compound Reaction Suzuki Coupling This compound->Reaction Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Reaction Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Base Base Base->Reaction Product 3-Phenyl-1-butene Reaction->Product

Caption: Key components of the Suzuki coupling reaction.

Heck Reaction

The Heck reaction provides a method for the coupling of unsaturated halides with alkenes. This compound can serve as the unsaturated halide component.

Experimental Protocol: Heck Reaction with Styrene

  • Reaction Setup: A mixture of this compound (1.0 eq), styrene (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq), a phosphine ligand (e.g., PPh₃, 0.04 eq), and a base (e.g., Et₃N, 1.5 eq) is placed in a sealed tube.

  • Solvent: A polar aprotic solvent such as DMF or acetonitrile is used.

  • Reaction Conditions: The mixture is heated to a temperature between 80 and 120 °C. The reaction progress is monitored by TLC or GC.

  • Workup: After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The product is purified by column chromatography.

Expected Product: A mixture of isomeric dienes.

Comparison with Alternatives

Reaction TypeThis compound1-Bromo-2-buteneAllyl BromideKey Considerations
SN1 Reactions GoodGoodGoodAll form stable allylic carbocations. Product distribution may vary.
SN2 Reactions Slower (secondary halide)Faster (primary halide)Fastest (primary, less sterically hindered)Steric hindrance is a major factor.
Grignard Reagent Formation FeasibleFeasibleFeasibleAllyl Grignard reagents can undergo rearrangement.
Cross-Coupling Reactions Good substrateGood substrateGood substrateThe choice may depend on the desired regioselectivity of the product.

Conclusion

This compound is a valuable reagent for the synthesis of complex organic molecules. Its reactivity, particularly in forming a stable allylic carbocation, makes it a suitable substrate for a range of transformations. When selecting an allylic bromide for a particular application, researchers must consider the specific reaction mechanism, desired regioselectivity, and the steric environment of the substrate. This guide provides the foundational data and protocols to aid in these critical decisions.

References

A Comparative Analysis of 3-Bromo-1-butene and 4-bromo-1-butene Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the disparate reactivity of two isomeric bromoalkenes, supported by experimental data and mechanistic insights.

The positional isomerism of a halogen in an unsaturated carbon chain can profoundly influence its chemical reactivity, dictating the pathways of nucleophilic substitution and elimination reactions. This guide provides a detailed comparative analysis of the reactivity of 3-Bromo-1-butene and 4-bromo-1-butene, two isomers that, despite their similar molecular formulas, exhibit distinct chemical behaviors due to the differing proximity of the carbon-bromine bond to the double bond. This difference gives rise to the involvement of allylic stabilization in one and neighboring group participation in the other, leading to different reaction rates and product distributions.

Executive Summary of Reactivity Comparison

The reactivity of this compound and 4-bromo-1-butene is fundamentally governed by the electronic effects of the double bond relative to the leaving group. This compound, an allylic halide, demonstrates significantly enhanced reactivity in nucleophilic substitution reactions, particularly those proceeding via an S(_N)1 mechanism. This is attributed to the formation of a resonance-stabilized allylic carbocation. In contrast, 4-bromo-1-butene, a primary alkyl halide, can undergo reactions with anchimeric assistance from the adjacent double bond, a phenomenon known as neighboring group participation (NGP). This participation can influence the reaction rate and lead to the formation of rearranged products.

Data Presentation: A Quantitative Look at Reactivity

While direct side-by-side kinetic data for the solvolysis of this compound and 4-bromo-1-butene under identical conditions are sparse in readily available literature, a comparative understanding can be constructed from existing studies on their solvolysis and that of related compounds.

Table 1: Solvolysis Data for 4-Bromo-1-butene and a Saturated Analogue

CompoundSolventTemperature (°C)Rate Constant (k, s
1^{-1}−1
)
Relative Rate
4-Bromo-1-butene80% Ethanol701.1 x 10
6^{-6}−6
~0.5
n-Butyl Bromide80% Ethanol702.2 x 10
6^{-6}−6
1

Data for 4-Bromo-1-butene from a study by D. N. Kevill and M. H. Abduljaber suggests that its solvolysis in 80% ethanol is approximately half as fast as its saturated counterpart, n-butyl bromide, indicating that any anchimeric assistance from the double bond is not significantly rate-accelerating under these S(_N)2-favoring conditions.[1]

Qualitative comparisons indicate that the solvolysis of this compound is significantly faster than that of a typical secondary alkyl halide like 2-bromobutane, a consequence of the stability of the allylic carbocation intermediate.

Mechanistic Pathways and Product Analysis

The divergent reactivity of these two isomers is best understood by examining their respective reaction mechanisms and the resulting product profiles.

This compound: The Allylic System

As an allylic halide, this compound readily undergoes S(_N)1 reactions in polar protic solvents. The rate-determining step is the formation of a resonance-stabilized allylic carbocation. This delocalization of the positive charge across two carbon atoms has two major consequences: a lowered activation energy for carbocation formation, leading to an enhanced reaction rate, and the potential for the nucleophile to attack at either of the two electrophilic centers.

This leads to the formation of a mixture of products: the direct substitution product and the product of an allylic rearrangement. For example, in the presence of a nucleophile (Nu

^-
), both but-3-en-2-ol and but-2-en-1-ol would be expected. The reaction of this compound with aqueous potassium hydroxide, for instance, is expected to proceed via an S(_N)1 mechanism, forming a resonance-stabilized allylic carbocation that can be attacked by the hydroxide nucleophile at two different positions.

4-Bromo-1-butene: Neighboring Group Participation

4-Bromo-1-butene is a primary alkyl halide, which would typically favor an S(_N)2 reaction mechanism. However, the double bond in the homoallylic position can act as an internal nucleophile, assisting in the departure of the bromide leaving group. This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance, leads to the formation of a non-classical, bridged cyclopropylmethyl cation intermediate.

The solvolysis of 4-bromo-1-butene has been shown to proceed primarily via an S(_N)2 mechanism in nucleophilic solvents. However, in less nucleophilic, more ionizing solvents such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), the S(_N)1 component with neighboring group participation becomes more significant, and in 90% HFIP, it is the dominant pathway.[1] The intervention of the cyclopropylmethyl cation intermediate can lead to the formation of rearranged products, such as cyclopropylmethanol and cyclobutanol, in addition to the direct substitution product, but-3-en-1-ol.

Experimental Protocols

The following are generalized experimental protocols for investigating the solvolysis kinetics and product distribution of bromoalkenes.

Protocol 1: Kinetic Study of Solvolysis by Titration

This method follows the rate of reaction by monitoring the production of HBr over time.

Materials:

  • Bromoalkene (this compound or 4-bromo-1-butene)

  • Solvent (e.g., 80% ethanol/20% water)

  • Standardized sodium hydroxide solution (e.g., 0.02 M)

  • Phenolphthalein indicator

  • Constant temperature bath

  • Pipettes, burette, conical flasks

Procedure:

  • Prepare a solution of the bromoalkene in the chosen solvent at a known concentration (e.g., 0.1 M).

  • Place a known volume of this solution in a sealed flask and equilibrate it in a constant temperature bath.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold water.

  • Titrate the liberated HBr in the quenched aliquot with the standardized NaOH solution using phenolphthalein as an indicator.

  • The rate constant (k) can be determined by plotting ln(V({\infty}) - V({t})) versus time, where V({t}) is the volume of NaOH required at time t, and V({\infty}) is the volume required at the completion of the reaction.

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the identification and quantification of the products formed during solvolysis.

Materials:

  • Bromoalkene

  • Solvent

  • Internal standard (e.g., a non-reactive hydrocarbon)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Microsyringe

Procedure:

  • Prepare a reaction mixture of the bromoalkene in the chosen solvent, including a known concentration of an internal standard.

  • Allow the reaction to proceed for a predetermined amount of time or until completion at a controlled temperature.

  • Inject a small sample of the reaction mixture into the GC-MS.

  • Identify the products by their mass spectra and retention times.

  • Quantify the relative amounts of each product by integrating the peak areas and comparing them to the peak area of the internal standard.

Mandatory Visualizations

G

G

G Start Start Solvolysis Experiment Prepare Prepare Bromoalkene Solution in Solvent Start->Prepare Equilibrate Equilibrate at Constant Temperature Prepare->Equilibrate Sample Withdraw Aliquots at Timed Intervals Equilibrate->Sample GCMS_Sample Inject Sample into GC-MS Equilibrate->GCMS_Sample Quench Quench Reaction Sample->Quench Titrate Titrate with Standard Base Quench->Titrate Plot Plot Kinetic Data Titrate->Plot RateConstant Determine Rate Constant Plot->RateConstant Analyze Identify and Quantify Products GCMS_Sample->Analyze ProductDist Determine Product Distribution Analyze->ProductDist

Conclusion

The comparative analysis of this compound and 4-bromo-1-butene highlights the critical role of molecular structure in determining chemical reactivity. The allylic nature of this compound leads to rapid S(_N)1 reactions through a stabilized carbocation, resulting in a mixture of substitution products. In contrast, 4-bromo-1-butene's reactivity is more nuanced, with a competition between S(_N)2 and S(_N)1 pathways, the latter being influenced by neighboring group participation of the double bond, especially in non-nucleophilic solvents. This participation can lead to the formation of rearranged cyclic products. For professionals in drug development and chemical synthesis, understanding these distinct reactive pathways is essential for predicting reaction outcomes, controlling product formation, and designing efficient synthetic routes.

References

Comparative Performance of 3-Bromo-1-butene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Replicating and Validating Published Results

3-Bromo-1-butene is a versatile and reactive intermediate widely employed in organic synthesis for the construction of complex molecular frameworks. Its utility stems from the presence of both a reactive allylic bromide and a terminal double bond, allowing for a variety of transformations including cross-coupling, alkylation, and the formation of organometallic reagents. This guide provides a comparative analysis of this compound against its isomers and other alternatives, supported by published experimental data, to assist researchers in selecting the optimal reagent and in the replication and validation of synthetic protocols.

Reactivity and Performance Comparison

The reactivity of butenyl bromides is significantly influenced by the position of the double bond and the bromine atom. This section compares this compound with its isomers, 1-Bromo-2-butene and 4-Bromo-1-butene, in key synthetic reactions.

Nucleophilic Substitution (SN1) Reactions

In SN1 reactions, the rate-determining step is the formation of a carbocation. Both this compound (a secondary halide) and 1-Bromo-2-butene (a primary halide) undergo SN1 reactions at nearly the same rate. This is attributed to the formation of the same resonance-stabilized allylic carbocation intermediate, which delocalizes the positive charge across two carbon atoms.[1][2]

Table 1: Comparison of Butenyl Bromide Isomers in SN1 Reactions

CompoundStructureHalide TypeRelative SN1 Reaction RateRemarks
This compoundCH2=CHCH(Br)CH3SecondarySimilar to 1-Bromo-2-buteneForms a resonance-stabilized allylic carbocation.
1-Bromo-2-buteneCH3CH=CHCH2BrPrimarySimilar to this compoundForms the same resonance-stabilized allylic carbocation.
Elimination Reactions

The position of the double bond also plays a crucial role in elimination reactions. For instance, 4-Bromo-1-butene undergoes elimination more rapidly than a saturated primary halide like 1-bromobutane. This is because the elimination product of 4-Bromo-1-butene is the highly stable conjugated diene, 1,3-butadiene.

Key Synthetic Applications and Experimental Protocols

This compound is a valuable precursor in a multitude of synthetic transformations. This section details the experimental protocols for two of its most significant applications: the Heck reaction and Grignard reagent formation.

The Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This compound serves as an effective coupling partner in this reaction.

Experimental Protocol: Heck Reaction of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Triethylamine (Et3N)

  • Acetonitrile (CH3CN)

Procedure:

  • To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

  • Add acetonitrile as the solvent, followed by this compound (1.0 eq.), styrene (1.2 eq.), and triethylamine (1.5 eq.).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated triethylammonium bromide.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate) to yield the desired coupled product.

Grignard Reagent Formation

Grignard reagents are powerful nucleophiles used for forming new carbon-carbon bonds. The formation of a Grignard reagent from this compound is a critical step in many multi-step syntheses. The success of this reaction is highly dependent on the reaction conditions, including the quality of the magnesium and the absence of water.

Experimental Protocol: Preparation of 3-Buten-2-ylmagnesium Bromide

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • A small crystal of iodine (as an activator)

Procedure:

  • Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon.

  • Place magnesium turnings (1.2 eq.) and a small crystal of iodine in the reaction flask.

  • Add a small portion of anhydrous diethyl ether or THF.

  • In a separate, dry dropping funnel, prepare a solution of this compound (1.0 eq.) in the same anhydrous solvent.

  • Add a small amount of the this compound solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.

  • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction.

  • The resulting Grignard reagent is a grayish, cloudy solution and should be used immediately in the subsequent reaction step.

Visualization of a Synthetic Workflow

The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, involving this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Weigh Reagents: - this compound - Alkene - Pd Catalyst - Ligand - Base dissolve Dissolve Catalyst and Ligand reagents->dissolve glassware Dry Glassware inert Establish Inert Atmosphere (Ar/N2) glassware->inert inert->dissolve add_reagents Add this compound, Alkene, and Base dissolve->add_reagents heat Heat and Stir add_reagents->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temp. monitor->cool filter Filter cool->filter extract Liquid-Liquid Extraction filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product product purify->product Isolated Product

Caption: Experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

The Impact of Solvent Choice on the Efficacy of 3-Bromo-1-butene in Nucleophilic Substitution Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the profound influence of the solvent system on reaction outcomes is paramount for optimizing synthetic routes. This guide provides a comparative analysis of the efficacy of 3-Bromo-1-butene in various solvent systems, focusing on nucleophilic substitution reactions. Due to the limited availability of direct comparative studies on this compound, this guide draws upon established principles of physical organic chemistry and presents illustrative data from analogous allylic bromide systems to provide a comprehensive overview.

This compound is a versatile bifunctional reagent, featuring both a reactive allylic bromide and a terminal double bond, making it a valuable intermediate in organic synthesis.[1] The solvent in which a reaction with this compound is conducted plays a critical role in determining the reaction mechanism, and consequently, the yield, purity, and reaction time. The primary mechanistic pathways at play are the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2) reactions, each favored by different types of solvents.

Solvent Effects on Reaction Mechanisms

Polar Protic Solvents: These solvents, such as water, ethanol, and methanol, possess a hydrogen atom bonded to an electronegative atom and are capable of hydrogen bonding. They are known to favor the SN1 pathway. This is because they can effectively solvate both the departing bromide anion and the resulting resonance-stabilized allylic carbocation intermediate, thereby lowering the activation energy for this pathway.[2] Solvolysis, where the solvent itself acts as the nucleophile, is a common reaction in these systems.[2]

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone lack an acidic proton and cannot act as hydrogen bond donors. These solvents are ideal for promoting SN2 reactions. They can dissolve the nucleophile but do not "cage" it through strong hydrogen bonding, leaving the nucleophile more "naked" and, therefore, more reactive for a backside attack on the electrophilic carbon.[3] Reactions with strong, anionic nucleophiles, such as cyanide or azide, are typically much faster and higher yielding in polar aprotic solvents.[4][5]

Comparative Efficacy Data (Illustrative)

The following table summarizes the expected outcomes for a representative nucleophilic substitution reaction of an allylic bromide, analogous to this compound, with a strong nucleophile (e.g., Sodium Cyanide) in different solvent systems. The data is compiled from studies on similar substrates to illustrate the profound effect of the solvent.

Solvent SystemPredominant MechanismTypical Reaction TimeTypical Yield (%)Purity/Side Products
Ethanol SN1/E1, SN2/E212 - 24 hours40 - 60Mixture of direct substitution (SN2), rearranged substitution (SN1), and elimination (E1/E2) products. Solvolysis product (ether) is also common.[6]
Dimethyl Sulfoxide (DMSO) SN21 - 4 hours> 90High purity of the direct substitution product. Elimination products may be a minor impurity.[3][4]
Tetrahydrofuran (THF) SN2 (slower)8 - 16 hours60 - 80Primarily the direct substitution product, but the reaction rate is generally slower than in more polar aprotic solvents.

Experimental Protocols

Below are generalized experimental protocols for conducting a nucleophilic substitution reaction with this compound. These should be adapted based on the specific nucleophile and solvent system being used.

Protocol 1: Nucleophilic Substitution in a Polar Aprotic Solvent (e.g., DMSO)

This protocol is optimized for an SN2 reaction with a strong nucleophile like sodium cyanide.

Materials:

  • This compound

  • Sodium Cyanide (NaCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, add sodium cyanide (1.2 equivalents).

  • Add anhydrous DMSO to the flask to create a slurry.

  • To the stirred slurry, add this compound (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography.

Protocol 2: Solvolysis in a Polar Protic Solvent (e.g., Ethanol)

This protocol illustrates a typical SN1/E1 reaction where the solvent acts as the nucleophile.

Materials:

  • This compound

  • Anhydrous Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Standard glassware for workup

  • Sodium bicarbonate solution

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous ethanol.

  • Heat the solution to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize any acid formed with a saturated sodium bicarbonate solution.

  • Remove the bulk of the ethanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent to obtain the crude product mixture.

  • Analyze the product mixture by GC-MS and NMR to identify the different substitution and elimination products.

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams generated using Graphviz illustrate the key reaction pathways and a general experimental workflow.

Reaction_Pathways cluster_SN1 SN1 Pathway (Polar Protic Solvents) cluster_SN2 SN2 Pathway (Polar Aprotic Solvents) Carbocation Resonance-Stabilized Allylic Carbocation SN1_Product Substitution Product (Racemic Mixture) Carbocation->SN1_Product Nucleophilic Attack E1_Product Elimination Product Carbocation->E1_Product Deprotonation This compound This compound This compound->Carbocation Ionization Transition_State Pentavalent Transition State This compound->Transition_State Backside Attack SN2_Product Substitution Product (Inversion of Stereochemistry) Transition_State->SN2_Product

Caption: Reaction pathways of this compound in different solvent types.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Substrate, Nucleophile, Solvent) Start->Reaction_Setup Reaction Reaction (Stirring, Heating) Reaction_Setup->Reaction Monitoring Monitoring (TLC, GC) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Drying Drying of Organic Layer Workup->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Analysis Product Analysis (NMR, GC-MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for nucleophilic substitution.

Conclusion

The choice of solvent is a critical parameter in dictating the efficacy of reactions involving this compound. For clean, high-yielding SN2 reactions with strong nucleophiles, polar aprotic solvents such as DMSO or DMF are the superior choice, offering faster reaction times and higher purity of the direct substitution product. Conversely, polar protic solvents tend to favor SN1 and E1 pathways, leading to a mixture of products including rearranged and elimination byproducts, which may be desirable in specific synthetic contexts. The provided protocols and visualizations serve as a foundational guide for researchers to design and optimize their synthetic strategies involving this versatile reagent.

References

Safety Operating Guide

Safe Disposal of 3-Bromo-1-butene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Bromo-1-butene, a halogenated organic compound, is crucial for ensuring laboratory safety and environmental protection.[1] Adherence to established protocols for handling hazardous waste is mandatory to prevent potential harm and minimize environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, intended for researchers, scientists, and professionals in drug development.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) guidelines.[1] Always handle this chemical within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[2][3]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Identify as Halogenated Waste: this compound is a brominated organic compound and must be disposed of as halogenated organic waste.[4]

  • Strict Segregation: Never mix halogenated waste with non-halogenated organic waste.[5] Doing so can significantly increase disposal costs and create complex waste streams.[6] Keep it separate from other waste categories such as acids, bases, heavy metals, and acutely toxic "P-listed" wastes.[1][6]

2. Container Selection and Preparation:

  • Choose a Compatible Container: Use a clean, leak-proof container made of a material compatible with halogenated solvents, such as a high-density polyethylene (HDPE) plastic container.[5][7] Avoid using metal containers, as halogenated solvents can degrade to form acids that corrode metal.[7]

  • Inspect the Container: Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[1][8]

3. Labeling the Waste Container:

  • Immediate Labeling: Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[1][8]

  • Complete Information: The label must include the full chemical name ("this compound"), the concentration or percentage of each component if it's a mixture, and relevant hazard warnings (e.g., Flammable, Toxic).[1][9] Also, record the name of the waste generator and the accumulation start date.[1]

4. Waste Accumulation:

  • Safe Transfer: Conduct all transfers of this compound waste inside a functioning chemical fume hood to minimize inhalation exposure.[1][6]

  • Maintain a Log: As waste is added, update the hazardous waste tag with the chemical name and estimated volume.[4]

  • Do Not Overfill: Leave at least 5-10% of the container volume as headspace to allow for thermal expansion.[1][5]

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[6][8]

5. Storage of Hazardous Waste:

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA).[1]

  • Secondary Containment: Place the container in secondary containment, such as a large, chemically resistant tub, to contain any potential leaks.[1][6]

  • Segregated Storage: Store away from incompatible materials, direct sunlight, and sources of heat or ignition.[1][7] The storage area should be cool and well-ventilated.[6]

6. Arranging for Disposal:

  • Request Pickup: Once the container is nearly full (about 90-95%), or if waste generation is complete, request a waste pickup from your institution's EHS department or a licensed hazardous waste disposal company.[1][6]

  • Follow Institutional Procedures: Adhere to your organization's specific procedures for waste pickup requests.[8]

Spill and Emergency Procedures

In the event of a spill, ensure the area is well-ventilated and evacuate if necessary.[1] Contain the spill using an inert absorbent material like vermiculite or sand.[1] Carefully collect the absorbed material into a sealed, leak-proof container, label it as hazardous waste with the specifics of the spill, and request disposal.[1][6]

Quantitative Disposal Guidelines

ParameterGuidelineRationale
Container Headspace Leave at least 5-10% of the container volume empty.[1][5]To allow for thermal expansion of the liquid.
Maximum Fill Level Do not exceed 90-95% of the container's capacity.[5]Prevents spills and over-pressurization.
SAA Storage Limit Typically, no more than 55 gallons of hazardous waste may be accumulated.[8]Regulatory compliance and safety.

Disposal Workflow Diagram

G Figure 1. This compound Disposal Workflow cluster_prep Preparation cluster_accumulate Accumulation cluster_storage Storage & Disposal A 1. Identify Waste (Halogenated Organic) B 2. Select Compatible Container (e.g., HDPE) A->B Segregate from non-halogenated C 3. Affix 'Hazardous Waste' Label B->C D 4. Add Waste in Fume Hood C->D E 5. Keep Container Securely Closed D->E F 6. Do Not Overfill (Leave Headspace) E->F G 7. Store in Designated SAA with Secondary Containment F->G H 8. Request Pickup from EHS/Licensed Vendor G->H I 9. Professional Disposal (e.g., Incineration) H->I Spill Spill Occurs Contain Contain with Inert Absorbent Spill->Contain Collect Collect & Seal in Labeled Container Contain->Collect Collect->H Request Pickup

Figure 1. Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Bromo-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 3-Bromo-1-butene in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and environmental protection.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable and hazardous chemical. All handling must be conducted in a certified chemical fume hood.[1] The following table summarizes the primary hazards associated with this and structurally similar chemicals.

Table 1: Hazard Summary

Hazard TypeDescription
Physical Hazards Flammable liquid and vapor.[2][3] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3][4][5][6] Containers may explode when heated.[3][4][6]
Health Hazards Harmful if swallowed.[7] Causes severe skin burns and eye damage.[2] May cause an allergic skin reaction and respiratory irritation.[6][7] Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting.[4]
Environmental Hazards Very toxic to aquatic life with long-lasting effects.[2]

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against these hazards.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[8][9][10]To prevent skin contact, which can cause severe burns and allergic reactions.[2]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended for splash hazards.[9][10][11]To protect against splashes that can cause serious eye damage.[2][7]
Body Protection A standard laboratory coat is mandatory. For larger quantities or splash risks, a chemical-resistant apron or suit is advised.[9][10][11]To protect skin from accidental contact and contamination of personal clothing.
Respiratory Protection All handling of volatile compounds should be done in a well-ventilated area or under a fume hood.[12] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8][9]To prevent inhalation of vapors, which can cause respiratory irritation.[6]

II. Step-by-Step Handling and Experimental Protocol

Follow this workflow for the safe handling of this compound from receipt to disposal.

Workflow for Handling this compound prep Preparation & PPE handling Chemical Handling (In Fume Hood) prep->handling Proceed when ready experiment Experimental Use handling->experiment Use in experiment waste_collection Waste Segregation & Collection handling->waste_collection Dispose of contaminated items decontamination Decontamination handling->decontamination After handling experiment->waste_collection Generate waste experiment->decontamination Post-experiment storage Temporary Storage (Satellite Accumulation Area) waste_collection->storage Seal and store disposal Final Disposal (EHS Pickup) storage->disposal Scheduled pickup

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.